Ethyl 6-methyl-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFTXLHJKQYOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601351 | |
| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-81-3 | |
| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 6-methyl-1H-indole-2-carboxylate and its Chemical Class for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of Ethyl 6-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, and potential applications, contextualized within the broader family of indole-2-carboxylates.
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly available databases, the closely related methyl ester, mthis compound , is registered under CAS Number 18377-65-6 [1]. This guide will leverage data from this and other related indole-2-carboxylate derivatives to provide a comprehensive scientific overview.
Introduction to the Indole-2-Carboxylate Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Indole derivatives exhibit a wide spectrum of biological activities, and their functionalization allows for the fine-tuning of their pharmacological profiles. The indole-2-carboxylate moiety, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in various therapeutic areas. The strategic placement of substituents, such as the 6-methyl group and the 2-ethyl carboxylate ester, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Below is a table summarizing key computed and experimental properties for this compound and its close analogs.
| Property | Value for this compound (Computed) | Value for Related Compounds (Experimental) |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ (Mthis compound)[1] |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol (Mthis compound)[1] |
| IUPAC Name | This compound | Mthis compound[1] |
| Melting Point | Not available | 122-125 °C (Ethyl indole-2-carboxylate)[2] |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be poorly soluble in water | Insoluble in water, soluble in organic solvents like ethanol, DMSO, and dimethylformamide. |
| XLogP3 | 2.8 (Computed for the methyl ester)[3] | 2.05020 (Ethyl 6-hydroxy-1H-indole-2-carboxylate) |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile choice. This would typically be followed by an esterification step if the indole is formed with a carboxylic acid at the 2-position.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, the synthesis could proceed as follows:
-
Reaction of p-tolylhydrazine with ethyl pyruvate: p-tolylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).
-
Formation of the phenylhydrazone intermediate: This initial reaction forms the corresponding phenylhydrazone.
-
Acid-catalyzed cyclization: Upon heating in the presence of the acid catalyst, the phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the loss of ammonia to yield the indole ring.
-
Work-up and purification: The reaction mixture is then neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.
Experimental Protocol (Illustrative)
Caution: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
To a stirred solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl pyruvate (1.05 eq) to the reaction mixture and continue stirring at room temperature for 2 hours to form the hydrazone.
-
Slowly add a solution of sulfuric acid in ethanol (e.g., 10% v/v) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Synthetic Workflow Diagram
Caption: Proposed Fischer indole synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Indole-2-carboxamides, derived from indole-2-carboxylates, have been identified as promising scaffolds in the development of novel therapeutic agents. Research into this class of compounds has revealed their potential in targeting a range of diseases.
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors. The indole-2-carboxylate core can be functionalized to optimize binding to the active site of the enzyme, thereby inhibiting viral replication.
Antiparasitic Agents
Substituted indoles, including those with the indole-2-carboxamide structure, have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds can be optimized to balance potency and favorable pharmacokinetic properties.
Agonists of Transient Receptor Potential Vanilloid 1 (TRPV1)
The indole-2-carboxamide scaffold has been effectively utilized in the design of new TRPV1 agonists. TRPV1 is a non-selective cation channel involved in pain perception, and its modulation is a key area of analgesic drug development.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on safety data for similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
In case of skin contact: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
References
- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Angene Chemical.
- Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2020).
- PubChem. 6-ethyl-1H-indole-2-carboxylic acid. [Link]
- ChemSynthesis.
- PubChem.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
- ResearchGate. (PDF)
- MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
- National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
Sources
Physical and chemical properties of Ethyl 6-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide: Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide array of biological targets. Within this vast chemical family, this compound emerges as a pivotal synthetic intermediate. The strategic placement of the methyl group on the benzene ring and the reactive ethyl ester on the pyrrole ring provides researchers with a versatile platform for constructing more complex, biologically active molecules. This guide offers a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its reactivity and applications, tailored for professionals in chemical research and drug development.
Section 1: Core Molecular Identity
Understanding the fundamental structure and nomenclature of this compound is the first step in harnessing its synthetic potential.
1.1. Chemical Structure
The molecule consists of a bicyclic indole core, with a methyl group at the C6 position of the benzene ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.
Caption: Chemical structure of this compound.
1.2. Nomenclature and Identifiers
A consistent and unambiguous identification system is crucial for regulatory and research purposes.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 16732-81-3 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(C)C=C2)N1 | [1] |
Section 2: Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental settings. While some data for this specific molecule is sparse, properties can be inferred from closely related analogs.
| Property | Value / Description | Notes |
| Appearance | Typically a white to pale yellow crystalline solid. | Based on analogous indole carboxylates. |
| Melting Point | Not definitively reported; expected to be a solid at room temperature. | The parent compound, ethyl indole-2-carboxylate, has a melting point of 122-125 °C. The 6-methyl substitution may alter this value. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to the stable aromatic system and polar functional groups. |
| Solubility | Soluble in common organic solvents such as ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Low solubility in water. | Typical for indole esters. |
| XLogP3 | ~2.8 - 3.5 (Predicted) | The XLogP3 of the related mthis compound is 2.8[2]. The ethyl group will slightly increase lipophilicity. |
Section 3: Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation and purity assessment.
3.1. Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides distinct signals for each unique proton environment. Based on data from analogous structures, the following characteristic shifts (in CDCl₃ or DMSO-d₆) are expected:
-
Indole N-H: A broad singlet typically observed far downfield (> 8.0 ppm), which is exchangeable with D₂O.
-
Aromatic Protons (C4-H, C5-H, C7-H): A series of doublets and singlets in the range of 7.0-7.6 ppm, showing coupling patterns characteristic of a substituted benzene ring.
-
Pyrrole Proton (C3-H): A distinct singlet or narrow doublet around 7.0-7.2 ppm.
-
Ethyl Ester (-OCH₂CH₃): A quartet around 4.3 ppm (for the -CH₂-) and a triplet around 1.3 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.
-
Methyl Group (-CH₃): A sharp singlet around 2.4 ppm.
3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom:
-
Ester Carbonyl (C=O): A signal in the range of 160-165 ppm.
-
Aromatic & Pyrrole Carbons: Multiple signals between 100-140 ppm.
-
Ethyl Ester (-OCH₂CH₃): Signals around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
Methyl Group (-CH₃): A signal around 21-22 ppm.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of 203.
Section 4: Chemical Reactivity and Synthesis
The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively targeted in synthetic schemes.
4.1. Key Reactive Sites
Caption: Key reactive sites on this compound.
-
Indole N-H Proton: This proton is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, providing a straightforward method to introduce substituents at the N1 position.[3]
-
Ethyl Ester Group: This is a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-methyl-1H-indole-2-carboxylic acid.[3] Alternatively, it can undergo aminolysis or hydrazinolysis to form amides or hydrazides, respectively, which are key intermediates for further functionalization.[3]
-
Aromatic System: The indole ring is electron-rich and susceptible to electrophilic substitution. While the C2-ester group is deactivating, reactions such as halogenation or nitration can still occur, typically favoring the C3 position if it is unsubstituted.
4.2. Primary Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for preparing substituted indoles.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
Caption: Workflow for the Fischer Indole Synthesis.
Exemplary Protocol:
-
Hydrazone Formation: (4-methylphenyl)hydrazine is condensed with ethyl pyruvate, often in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is typically stirred at room temperature or gently warmed to drive the reaction to completion, forming the corresponding hydrazone intermediate.
-
Cyclization: The isolated hydrazone is treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated. This induces a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia and tautomerization to yield the final indole product.
-
Workup and Purification: The reaction is quenched by pouring it into water or ice, and the crude product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Section 5: Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable building block for creating pharmacologically active compounds. The parent scaffold, ethyl indole-2-carboxylate, is a documented reactant in the preparation of numerous therapeutic candidates.[5]
-
Scaffold for Inhibitors: The indole-2-carboxylate core is present in molecules designed as inhibitors for various enzymes and receptors. These include p38 MAP kinase inhibitors, cannabinoid CB1 receptor antagonists, and inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.
-
Antimicrobial and Antiparasitic Agents: Functionalized indoles are a rich source of antimicrobial and antiparasitic drug leads. Modifications of the indole-2-carboxamide scaffold have yielded compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]
-
Anticancer Research: The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-2-carboxylates have been explored for their antiproliferative effects against various cancer cell lines.
Section 6: Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for closely related analogs.[2][8][9][10]
6.1. Hazard Identification
-
GHS Classifications (Anticipated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8][9][10]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[8][9][10]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
6.2. Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling as a powder or during heating.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and direct light.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- PubChem. (n.d.). mthis compound.
- El-Sayed, N. N. E., et al. (2016).
- PubChem. (n.d.). 6-ethyl-1H-indole-2-carboxylic acid.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ChemSynthesis. (n.d.). mthis compound.
- SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
- Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE.
- ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate.
- ACS Publications. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and beta-carbolinones.
- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- PubChem. (n.d.). Methyl 1H-indole-2-carboxylate.
Sources
- 1. 6-methyl-1H-indole-2-carboxylic acid ethyl ester 95% | CAS: 16732-81-3 | AChemBlock [achemblock.com]
- 2. mthis compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 6-methyl-1H-indole-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this indole derivative through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound belongs to the vast family of indole derivatives, which are integral scaffolds in numerous natural products and pharmacologically active compounds.[1] The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the unambiguous identification and characterization of this target molecule. While direct spectroscopic data for this compound is not extensively published, this guide will draw upon established data for the parent compound, Ethyl 1H-indole-2-carboxylate, and closely related analogs such as Mthis compound, to provide a robust and predictive analysis.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, presented below, highlights the key functional groups and proton/carbon environments that will be interrogated by various spectroscopic methods.
Figure 2: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectral Data
Based on known data for similar indole-2-carboxylates, the following ¹³C chemical shifts are predicted for this compound. [1][2]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~162 |
| C-2 (indole) | ~127 |
| C-3 (indole) | ~108 |
| C-3a (indole) | ~127 |
| C-4 (indole) | ~122 |
| C-5 (indole) | ~120 |
| C-6 (indole) | ~135 |
| C-7 (indole) | ~113 |
| C-7a (indole) | ~138 |
| O-CH₂ (ethyl) | ~61 |
| CH₃ (methyl at C6) | ~21 |
| O-CH₂-CH₃ (ethyl) | ~14 |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg is ideal).
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration (often referenced to the solvent peak, e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The characteristic IR absorption bands for this compound are expected to be similar to those of Ethyl 1H-indole-2-carboxylate. [3][4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (indole) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1680 - 1710 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
Table 3: Predicted IR Absorption Bands for this compound.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Figure 3: Workflow for IR Spectroscopy using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometric Data
For this compound (C₁₂H₁₃NO₂), the expected mass spectrometric data is as follows:
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
Exact Mass: 203.0946 g/mol
-
Predicted [M+H]⁺: 204.1025
The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 203. A characteristic fragmentation would be the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 158.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing upon established knowledge of closely related indole derivatives. The detailed experimental protocols and interpretive guidance herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, ensuring the accurate and reliable structural elucidation of this important molecule.
References
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- PubChem. (n.d.). Ethyl indole-2-carboxylate.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.
- The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- ChemSynthesis. (n.d.). mthis compound.
- SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-.
- NIST WebBook. (n.d.). Ethyl indole-2-carboxylate, N-methyl-.
- NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester.
- PubChem. (n.d.). mthis compound.
- ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester.
- NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction: The Significance of Ethyl 6-methyl-1H-indole-2-carboxylate in Drug Discovery
This compound is a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] This particular derivative, with its ethyl ester and methyl group substitutions, serves as a crucial building block in the synthesis of more complex molecules targeting a range of therapeutic areas. Its precise characterization and quantification are paramount in drug development, from early-stage discovery and process development to quality control of the final active pharmaceutical ingredient (API). Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the cornerstone analytical technique for this purpose.[2] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into method development, data interpretation, and practical applications for researchers, scientists, and drug development professionals.
Core Principles of Mass Spectrometry for the Analysis of Indole Derivatives
The successful mass spectrometric analysis of a small molecule like this compound hinges on the appropriate selection of ionization technique and mass analyzer. The goal is to efficiently generate gas-phase ions of the analyte and then separate them based on their mass-to-charge ratio (m/z) to provide information on molecular weight and structure.
Ionization Techniques: Electrospray Ionization (ESI)
For polar, thermally labile molecules such as indole derivatives, Electrospray Ionization (ESI) is the preferred method.[3][4][5] ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate molecular weight determination. The indole nitrogen and the ester group in this compound can be readily protonated in the positive ion mode, forming the [M+H]⁺ ion.
Mass Analyzers: The Power of High-Resolution Mass Spectrometry (HRMS)
In the context of pharmaceutical analysis, where the identification of trace impurities and degradation products is critical, high-resolution mass spectrometry (HRMS) is indispensable.[2][6][7] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide exceptional mass accuracy (typically <5 ppm), enabling the unambiguous determination of elemental compositions for the parent molecule and its fragments. This level of detail is crucial for structural elucidation and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).
Experimental Workflow: A Step-by-Step Guide
A robust and reproducible mass spectrometry workflow is essential for obtaining high-quality data. The following protocol outlines the key steps for the analysis of this compound.
Diagram of the Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Step 1: Sample Preparation
The primary objective of sample preparation is to introduce a clean, quantifiable sample into the mass spectrometer.[8][9]
-
Dissolution: Accurately weigh a small amount of the this compound standard or sample and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
Serial Dilution: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and good peak shape.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to all samples and standards. A suitable internal standard would be a structurally similar molecule with a different mass, for example, Ethyl 5-methyl-1H-indole-2-carboxylate.
Step 2: Liquid Chromatography (LC) Separation
Liquid chromatography is coupled with mass spectrometry (LC-MS) to separate the analyte of interest from impurities and matrix components before it enters the mass spectrometer.[10][11]
-
Column: A C18 reversed-phase column is a good starting point for the separation of indole derivatives.
-
Mobile Phase: A typical mobile phase consists of:
-
A: Water with 0.1% formic acid (to aid protonation)
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution, where the percentage of the organic mobile phase (B) is increased over time, is generally effective for separating compounds with a range of polarities. A representative gradient is shown in the table below.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is suitable for standard analytical LC columns.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
| Table 1: Example of a Gradient Elution Program. |
Step 3: Mass Spectrometry (MS) Detection
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is used to generate the protonated molecule [M+H]⁺.
-
Full Scan MS: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500). This allows for the identification of the molecular ion of this compound (expected [M+H]⁺ at m/z 204.1025 for C₁₂H₁₄NO₂⁺) and any potential impurities.
-
Tandem MS (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 204.1025) to induce fragmentation and obtain structural information. This is achieved by isolating the precursor ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and analyzing the resulting product ions.
Data Interpretation: Unraveling the Fragmentation Pattern
The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be driven by the lability of the ethyl ester group and the stability of the indole ring.[12][13][14]
Expected Fragmentation Pathways:
-
Loss of Ethylene: A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (C₂H₄, 28.0313 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment.
-
Loss of Ethanol: The neutral loss of ethanol (C₂H₅OH, 46.0419 Da) can also occur.
-
Decarboxylation: Subsequent loss of carbon dioxide (CO₂, 43.9898 Da) from the carboxylic acid fragment is a possibility.
-
Cleavage of the Ester Group: Direct cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OC₂H₅, 45.0340 Da) or an ethyl radical (•C₂H₅, 29.0391 Da) followed by the loss of carbon monoxide (CO, 27.9949 Da).
Proposed Fragmentation Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. organomation.com [organomation.com]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Diverse Biological Landscape of 6-Methyl Substituted Indole-2-Carboxylates: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Strategic substitution on the indole ring system is a critical methodology for modulating pharmacological activity, enhancing potency, and refining selectivity. This technical guide focuses on a specific, promising subclass: 6-methyl substituted indole-2-carboxylates. We will provide an in-depth exploration of the synthesis, known biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into their significant potential as antiviral, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Significance of the Indole Core
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products, such as the amino acid tryptophan, and synthetic drugs.[3] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] Consequently, indole derivatives have been successfully developed into drugs with a wide spectrum of therapeutic applications, including antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4]
The functionalization of the indole scaffold is a key strategy in drug discovery. Modifications at different positions can profoundly influence a molecule's biological profile. The C2 position, often bearing a carboxylate group, and the C6 position on the benzene ring are particularly important for tuning activity. The methyl group at the C6 position, as we will explore, often contributes to favorable hydrophobic interactions within target binding sites, enhancing potency. This guide synthesizes the current understanding of 6-methyl-indole-2-carboxylate derivatives, highlighting their therapeutic promise.
Foundational Chemistry: Synthesis of the Core Scaffold
The construction of the 6-methyl-1H-indole-2-carboxylate core is typically achieved through well-established synthetic routes. The Fischer indole synthesis is a classic and widely employed method, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.
A generalized synthetic pathway is as follows:
-
Hydrazone Formation: Reaction of 4-methylphenylhydrazine with an ethyl or methyl pyruvate yields the corresponding hydrazone.
-
Fischer Indolization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to form the target ethyl or methyl 6-methyl-1H-indole-2-carboxylate.
This foundational scaffold serves as a versatile starting material for further derivatization at the N1, C3, and carboxylate positions to generate a library of analogs for biological screening.[5][6]
Caption: Generalized workflow for Fischer Indole Synthesis.
Antiviral Activities: A Potent Scaffold Against Viral Threats
Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as antiviral agents, exhibiting activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and influenza.[2][7]
3.1 HIV-1 Integrase Inhibition
A critical area of success for indole-2-carboxylic acid derivatives is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle responsible for inserting viral DNA into the host genome.[8][9]
Mechanism of Action: These compounds function as integrase strand transfer inhibitors (INSTIs).[8] The mechanism relies on the ability of the indole nucleus and the C2-carboxylate group to form a critical chelating interaction with two magnesium ions (Mg²⁺) within the enzyme's active site.[8][9] This interaction effectively blocks the strand transfer step of integration, halting viral replication.[8] Structural optimization, such as introducing a C6 halogenated benzene ring, can further enhance binding through π-π stacking interactions with viral DNA, significantly improving inhibitory potency.[8]
Caption: Mechanism of HIV-1 Integrase inhibition by chelation.
3.2 Broad-Spectrum Antiviral Activity
Beyond HIV, various indole-2-carboxylate derivatives have been screened for broad-spectrum antiviral activity. Studies have shown potent inhibitory effects against influenza A, influenza B, herpes simplex virus (HSV-1), and Coxsackie B3 (Cox B3) virus.[10] For instance, certain derivatives showed potent activity against influenza A with IC₅₀ values as low as 7.53 µmol/L, while others displayed high selectivity indices against the Cox B3 virus.[10] Structure-activity relationship (SAR) studies indicate that substitutions at the C4, C6, and C7 positions of the indole ring are crucial for modulating this broad-spectrum activity.[10]
| Compound Class | Target Virus | Reported Activity (IC₅₀ / SI) | Reference |
| Indole-2-carboxylate derivative (8f) | Coxsackie B3 (Cox B3) | SI = 17.1 | |
| Indole-2-carboxylate derivative (14f) | Influenza A | IC₅₀ = 7.53 µmol/L; SI = 12.1 | [10] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC₅₀ = 3.11 µM | |
| Optimized Indole-2-carboxylic acid (20a) | HIV-1 Integrase | IC₅₀ = 0.13 µM | [9] |
Anticancer Activity: Targeting Kinase Signaling Pathways
The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing compounds in clinical use.[11][12] Derivatives of 6-methyl-indole-2-carboxylate have emerged as potent antiproliferative agents, primarily by acting as inhibitors of key receptor tyrosine kinases (RTKs) involved in cancer progression.[11]
Mechanism of Action: Many of these compounds function as multi-target kinase inhibitors, simultaneously targeting critical signaling nodes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[11][13][14]
-
EGFR/VEGFR-2 Inhibition: By binding to the ATP-binding site of these kinases, the indole derivatives block downstream signaling pathways (e.g., RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that are crucial for cancer cell proliferation, survival, and angiogenesis.[14]
-
Cell Cycle Arrest & Apoptosis: Inhibition of these pathways leads to cell cycle arrest, typically in the G2/M phase, and induces programmed cell death (apoptosis) through the extrinsic pathway, often measured by increased activity of caspases like caspase-3.[11]
Hydrazine-1-carbothioamide and oxadiazole derivatives of the indole-6-carboxylate ester have been identified as particularly potent cytotoxic agents against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines.[11]
Caption: Inhibition of RTK signaling by indole derivatives.
| Compound Class | Target Kinase(s) | Target Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Hydrazine-1-carbothioamide (4a) | EGFR | HepG2, HCT-116, A549 | Potent anti-proliferative | [11] |
| Oxadiazole derivative (6c) | VEGFR-2 | HepG2, HCT-116, A549 | Potent anti-proliferative | [11] |
| Indole-2-carboxamides | EGFR, CDK2 | Various | Potent apoptotic activity | [13] |
| Thiazolyl-indole-2-carboxamide (6i) | Multi-target | MCF-7 (Breast) | IC₅₀ = 6.10 µM | [15] |
Antimicrobial and Other Biological Activities
Beyond antiviral and anticancer applications, the 6-methyl-indole-2-carboxylate scaffold has been investigated for other therapeutic properties.
-
Antitubercular Activity: Indole-2-carboxamide derivatives have shown exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16] The identified target is the MmpL3 transporter, which is essential for transporting trehalose monomycolate, a key component in building the mycobacterial cell wall.[16] Certain fluorinated analogs exhibit remarkable potency with MIC values as low as 0.012 µM.[16]
-
General Antimicrobial Activity: Various indole derivatives show broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens.[17] The mechanism of action can involve the disruption of cell membrane integrity or the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[17]
-
Central Nervous System (CNS) Activity: Early investigations into functionalized indole-2-carboxylates revealed potential tranquilizing and anticonvulsant properties, suggesting that this scaffold could also be explored for neurological applications.[5][6]
Key Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibitory Assay
To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. The following describes a standard procedure for evaluating the EGFR inhibitory activity of synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the EGFR tyrosine kinase enzyme.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Erlotinib)
-
96-well microtiter plates
-
ELISA-based detection system (e.g., anti-phosphotyrosine antibody conjugated to HRP, and a suitable substrate like TMB)
-
Plate reader
Step-by-Step Methodology:
-
Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer to remove any unbound substrate.
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor (Erlotinib) in kinase buffer. Include a control well with DMSO only (no inhibitor) and a blank well (no enzyme).
-
Kinase Reaction: To each well, add the kinase buffer, the diluted test compound (or control), and the recombinant EGFR enzyme.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and wash the wells. Add a primary antibody specific for phosphorylated tyrosine residues (anti-phosphotyrosine-HRP) and incubate.
-
Signal Generation: After washing, add the HRP substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of substrate phosphorylation.
-
Measurement: Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 6-methyl substituted indole-2-carboxylate scaffold represents a highly versatile and therapeutically relevant structure in modern drug discovery. The accumulated evidence robustly demonstrates its potential across multiple critical disease areas, including virology, oncology, and infectious diseases. The core structure allows for extensive chemical modification, enabling the fine-tuning of activity and specificity against biological targets ranging from viral enzymes like HIV integrase to essential bacterial transporters and oncogenic kinases.
The future of this chemical class is promising. Key areas for future research should include:
-
Lead Optimization: Further elaboration of structure-activity relationships to enhance potency and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.
-
In Vivo Evaluation: Moving the most promising in vitro candidates into preclinical animal models to validate their efficacy and safety.
-
Exploration of New Targets: Leveraging the scaffold's versatility to screen against other emerging therapeutic targets.
For drug development professionals, the 6-methyl-indole-2-carboxylate core offers a validated starting point for building next-generation therapeutics with the potential for high efficacy and novel mechanisms of action.
References
- Synthesis and biological activity of functionalized indole-2-carboxyl
- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: )
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: _)
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (URL: [Link])
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed Central. (URL: )
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (URL: )
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])
- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed. (URL: [Link])
- Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (URL: [Link])
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - NIH. (URL: [Link])
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 6-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among these, indole-2-carboxylate derivatives have emerged as a promising class with a diverse range of therapeutic applications. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific analog, Ethyl 6-methyl-1H-indole-2-carboxylate. By synthesizing data from studies on structurally related compounds, we elucidate a rational basis for investigating its efficacy in oncology, virology, and inflammatory disorders. This document serves as a comprehensive resource for researchers, offering not only a theoretical framework of potential mechanisms of action but also detailed, actionable experimental protocols for target identification and validation. Our objective is to provide a roadmap for accelerating the preclinical development of this intriguing molecule.
Introduction: The Therapeutic Promise of the Indole-2-Carboxylate Scaffold
The indole ring system is a ubiquitous structural motif in natural products and synthetic molecules, renowned for its ability to interact with a wide array of biological targets. The unique electronic properties of the indole nucleus, coupled with the versatility of its chemical functionalization, have made it a cornerstone of modern drug discovery. The indole-2-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting potent anticancer, antiviral, and anti-inflammatory activities.
Derivatives of indole-2-carboxylate have demonstrated the capacity to modulate key cellular processes implicated in various pathologies. For instance, studies have revealed their potential as potent antiproliferative agents against a range of cancer cell lines, including HepG2, A549, and MCF7.[1] Furthermore, the indole-2-carboxylic acid scaffold has been shown to be a promising starting point for the development of novel HIV-1 integrase inhibitors.[2][3] This diverse bioactivity underscores the therapeutic potential inherent in this chemical class and provides a strong impetus for the investigation of novel analogs such as this compound.
Prioritizing Potential Therapeutic Targets for this compound
Based on the established biological activities of structurally analogous indole-2-carboxylates, we have identified three high-priority therapeutic areas for this compound: Oncology, Virology, and Inflammation. For each area, we propose specific molecular targets and outline the scientific rationale for their selection.
Oncology: A Multi-pronged Attack on Cancer Progression
The anticancer potential of indole-2-carboxylate derivatives appears to be multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.
2.1.1. Putative Target 1: Receptor Tyrosine Kinases (RTKs)
Many indole-based compounds are potent and selective kinase inhibitors.[4] A series of thiazolyl-indole-2-carboxamide derivatives have demonstrated inhibitory activity against key protein kinases such as EGFR, HER2, and VEGFR-2.[5] The 6-methyl substitution on the indole ring of our lead compound may influence its binding affinity and selectivity for the ATP-binding pocket of these kinases.
2.1.2. Putative Target 2: Cyclin-Dependent Kinase 2 (CDK2)
Dysregulation of the cell cycle is a hallmark of cancer. Indole-2-carboxamide derivatives have been identified as effective CDK2 inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] The ethyl ester and 6-methyl group of this compound could confer favorable interactions within the CDK2 active site.
2.1.3. Putative Target 3: Poly (ADP-ribose) Polymerase (PARP)
The induction of PARP cleavage is a known mechanism of action for some antiproliferative indole-2-carboxylate derivatives.[1] This suggests an indirect effect on DNA repair pathways, potentially sensitizing cancer cells to other therapeutic agents.
Signaling Pathway Visualization:
Caption: Proposed mechanism of antiviral action for this compound.
Inflammation: Modulating Pro-inflammatory Pathways
Certain indolizine derivatives, structurally related to indoles, have demonstrated significant anti-inflammatory properties.
2.3.1. Putative Targets: COX-2, TNF-α, and IL-6
Novel indolizine derivatives have been shown to selectively target and reduce the levels of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). [7]These are key mediators of the inflammatory response. The anti-inflammatory potential of this compound warrants investigation, focusing on its ability to suppress the expression and/or activity of these pro-inflammatory molecules.
Inflammatory Cascade Modulation:
Caption: A streamlined workflow for the experimental validation of therapeutic targets.
Conclusion and Future Directions
This compound represents a promising lead compound with the potential for therapeutic intervention in oncology, virology, and inflammatory diseases. The scientific rationale and experimental protocols detailed in this guide provide a solid foundation for its preclinical evaluation. Future studies should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and drug-like properties. The multifaceted nature of the indole-2-carboxylate scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic avenues and ultimately contribute to the development of next-generation medicines.
References
- Wang, Z., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 84, 531-539. [Link]
- Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
- Hamilton, A. J., et al. (2024). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 15(3), 633-640. [Link]
- Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(1), 29-41. [Link]
- Sweidan, K., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit. [Link]
- Li, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
- Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(10), 806-817. [Link]
- Al-Warhi, T., et al. (2020).
- de Heuvel, D., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
- Abdel-Wahab, B. F., et al. (2012). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
- Kumar, A., et al. (2022). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, 355(11), e2200277. [Link]
Sources
- 1. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of Ethyl 6-methyl-1H-indole-2-carboxylate in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold endowed with a remarkable capacity for molecular recognition across a diverse array of biological targets.[1][2] Its inherent structural features, including a hydrogen bond donor, a hydrophobic surface, and a rich π-electron system, provide a versatile template for the design of therapeutic agents. This guide delves into the specific utility of a decorated indole fragment, ethyl 6-methyl-1H-indole-2-carboxylate, as a strategic starting point in fragment-based drug discovery (FBDD). We will explore its synthesis, physicochemical properties, and rationale for its application, drawing upon established principles and analogous structures to illuminate its potential in generating novel lead compounds.
The this compound Fragment: A Profile
The subject of this guide is a small, yet strategically designed molecule. Its core components are:
-
The Indole Core: A bicyclic aromatic heterocycle that provides a rigid and versatile scaffold for interaction with biological macromolecules.
-
The Ethyl Ester at Position 2: This group can act as a hydrogen bond acceptor and its ester linkage offers a potential metabolic handle. It also provides a vector for synthetic elaboration.
-
The Methyl Group at Position 6: This seemingly simple modification is of critical importance. It imparts a degree of lipophilicity and can probe specific hydrophobic pockets within a target's binding site. The position of this substituent can significantly influence binding affinity and selectivity.[3][4]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in FBDD |
| Molecular Weight | ~203.24 g/mol | Falls within the "Rule of Three" for fragments (<300 Da) |
| cLogP | ~2.8 | Indicates moderate lipophilicity, balancing solubility and binding |
| Hydrogen Bond Donors | 1 (indole N-H) | Enables key interactions with protein backbones or side chains |
| Hydrogen Bond Acceptors | 2 (ester carbonyl) | Provides additional points for directed binding |
| Rotatable Bonds | 3 | Offers conformational flexibility to adapt to a binding site |
These values are estimations and would require experimental validation.
Synthesis of the Core Fragment: A Practical Approach
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[5][6][7] This approach is well-suited for the synthesis of this compound.
Proposed Synthetic Pathway: Fischer Indole Synthesis
Caption: Proposed Fischer indole synthesis of the target fragment.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Hydrazone Formation
-
To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl pyruvate (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
The resulting hydrazone intermediate can often be precipitated by the addition of water and collected by filtration.
Causality: The initial condensation reaction between the hydrazine and the ketone forms the key hydrazone intermediate. The use of a salt of a weak acid (sodium acetate) helps to buffer the reaction medium.
Step 2: Indolization
-
Suspend the dried hydrazone intermediate in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[6]
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The crude product will precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality: The acid catalyst facilitates the tautomerization of the hydrazone to its enamine form, which then undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6] The choice of acid and solvent can influence the reaction yield and purity.
The Role of this compound in a Fragment-Based Campaign
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments.[9][10] The this compound fragment is an excellent candidate for such campaigns due to its optimal balance of complexity, functionality, and physicochemical properties.
The "Why": Rationale for Fragment Selection
-
Privileged Scaffold: The indole core is a well-established pharmacophore, increasing the probability of identifying biologically relevant interactions.[1][2]
-
Strategic Substitution: The 6-methyl group provides a handle to explore a specific hydrophobic pocket. Structure-activity relationship (SAR) studies on various indole-based compounds have shown that substitution at the 6-position can be critical for potency and selectivity.[3][4]
-
Vectors for Growth: The indole nitrogen (N1) and the ethyl ester at C2 provide clear vectors for chemical elaboration, allowing for the "growing" of the fragment into a more potent lead compound.
A Typical FBDD Workflow
Caption: A generalized workflow for fragment-based drug discovery.
From Fragment to Lead: A Structure-Guided Approach
Once this compound is identified as a "hit" in a fragment screen, the next critical phase is lead optimization. This process is ideally guided by structural biology, such as X-ray crystallography or NMR, to visualize the binding mode of the fragment.
Case Study Analogy: Targeting the NMDA Receptor
While a direct crystal structure of our target fragment bound to a protein is not available, we can draw parallels from studies on related indole-2-carboxylates. For instance, derivatives of indole-2-carboxylate have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.[4] Studies on these compounds revealed that a chloro group at the 6-position, analogous to our methyl group in terms of occupying a specific pocket, was crucial for high affinity.[4]
Strategies for Fragment Elaboration
Assuming a hypothetical binding mode where the 6-methyl group is buried in a hydrophobic pocket and the ester is solvent-exposed, several lead optimization strategies can be envisioned:
-
Elaboration at N1: The indole nitrogen can be alkylated or acylated to introduce new functionalities that can interact with nearby residues or improve physicochemical properties.
-
Modification of the C2-Ester: The ethyl ester can be hydrolyzed to the carboxylic acid to introduce a charge or converted to an amide to explore new hydrogen bonding interactions. A variety of amines can be coupled to the carboxylic acid to probe different regions of the binding site.[11]
-
Substitution at other positions: Further decoration of the indole ring at positions 3, 4, 5, or 7 can be explored to enhance potency and selectivity.
Biological Evaluation: Assaying for Activity
The choice of biological assays will be dictated by the therapeutic target. However, for indole-based compounds, a common starting point is to screen against a panel of kinases, as many indole derivatives exhibit kinase inhibitory activity.[12]
Example Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of compounds derived from the this compound fragment against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validation: The assay should include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality of the assay.
Conclusion: A Fragment of Great Potential
This compound represents a strategically designed fragment with significant potential in drug discovery. Its combination of a privileged indole scaffold, a strategically placed methyl group for probing hydrophobic interactions, and clear vectors for synthetic elaboration makes it an attractive starting point for FBDD campaigns. While direct experimental data for this specific fragment is limited, by leveraging our understanding of indole chemistry, FBDD principles, and SAR data from analogous structures, we can confidently propose its utility in the generation of novel, high-quality lead compounds for a range of therapeutic targets. The path from this simple fragment to a clinical candidate is a testament to the power of rational, structure-guided drug design.
References
- Stallings, W. C., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4586-4596. [Link]
- Gray, B. L., et al. (2021). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases, 7(9), 2568-2585. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Name Reactions in Organic Synthesis. Fischer Indole Synthesis. [Link]
- Al-Hayali, R. A. (2021).
- Goudarzi, M., & Habibi, A. (2014). A mild and efficient method for the synthesis of indoles via Fischer indole synthesis using citric acid as a catalyst. Scientia Iranica, 21(6), 2027-2032. [Link]
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
- Kulkarni, P. M., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. [Link]
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
- Eldehna, W. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]
- ResearchGate.
- Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]
- Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 569-580. [Link]
- Smith, C. R., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. MedChemComm, 13(5), 943-953. [Link]
- Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]
- PubChem. 6-ethyl-1H-indole-2-carboxylic acid. [Link]
- ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
- Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(7), 1764. [Link]
- Wang, Y., et al. (2021).
- de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 3845-3862. [Link]
- ResearchGate.
- Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 569-580. [Link]
- ChemSynthesis.
- Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(16), 4948. [Link]
- PubChem.
- Kaczmarek, K., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(11), 2851. [Link]
- Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-323. [Link]
- arXiv.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. [Link]
- Pakistan Journal of Pharmaceutical Sciences.
- SpectraBase.
- Appchem.
Sources
- 1. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Sourcing Ethyl 6-methyl-1H-indole-2-carboxylate: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Sourcing Overview: Navigating Scarcity
Initial due diligence across major chemical supplier databases indicates that Ethyl 6-methyl-1H-indole-2-carboxylate is a specialty chemical not held in stock by typical vendors. This scarcity necessitates a shift in procurement strategy from simple acquisition to either commissioning its synthesis or preparing it in-house. The choice between these pathways depends on available resources, timelines, and the required scale.
Primary Procurement Strategy: Custom Synthesis
For researchers requiring high-purity, well-characterized material without dedicating internal resources to synthesis, engaging a custom synthesis provider is the most direct and reliable approach. This strategy leverages the specialized expertise and equipment of contract research organizations (CROs) that excel in producing novel or rare organic molecules.
Key Advantages of Custom Synthesis:
-
Expertise : CROs possess extensive experience in complex organic chemistry, including indole synthesis.[1]
-
Guaranteed Quality : Reputable providers deliver the final compound with a comprehensive Certificate of Analysis (CoA), ensuring identity and purity.
-
Resource Efficiency : Outsourcing synthesis frees up internal laboratory staff and equipment for core research activities.
-
Scalability : Providers can often produce material from milligram to kilogram scales.[2]
Selecting a Custom Synthesis Partner:
Choosing the right partner is critical. Researchers should look for companies with a proven track record in synthesizing indole derivatives and related heterocyclic compounds. Key evaluation criteria include:
-
Technical Capabilities : Does the company have experience with multi-step organic synthesis and relevant analytical techniques?[3]
-
Communication : Do they provide regular progress updates and responsive technical support?[3]
-
Confidentiality : Ensure a robust non-disclosure agreement (NDA) is in place to protect intellectual property.[2]
-
Analytical Services : The provider must have in-house access to NMR, LC-MS, HPLC, and other necessary analytical instrumentation to validate the final product.[3]
Reputable Providers for Custom Indole Synthesis:
While not an exhaustive list, the following companies are established in the field of custom organic synthesis and are suitable points of inquiry:
-
Enamine : Offers a wide range of custom synthesis services, from small scale to multi-kilogram quantities, with extensive experience in novel compound synthesis.[2]
-
Otava Chemicals : Provides custom synthesis of organic molecules for pharmaceutical and biotech applications, with over 20 years of experience.[3]
-
SynThink Research Chemicals : Specializes in pharmaceutical reference standards, impurities, and custom synthesis services for the life science sector.[4]
Alternative Strategy: In-House Synthesis & Precursor Sourcing
For laboratories with organic synthesis capabilities, preparing the target compound in-house is a viable alternative. The most straightforward synthetic route is the Fischer esterification of the corresponding carboxylic acid precursor, 6-methyl-1H-indole-2-carboxylic acid . This approach transfers the procurement challenge from the final ester to its more readily available acid precursor.
Proposed Synthesis Workflow:
A standard procedure involves dissolving 6-methyl-1H-indole-2-carboxylic acid in absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid) and heating the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, a standard aqueous workup followed by purification, typically via recrystallization or column chromatography, yields the desired ethyl ester.
Sourcing the Key Precursor: 6-methyl-1H-indole-2-carboxylic acid
The critical first step is to procure the starting material. The table below lists potential suppliers for this key precursor.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | 6-Methyl-1H-indole-2-carboxylic acid | 18474-59-4 | Offers access to analytical documentation like NMR and HPLC.[5] |
| Conier Chem & Pharma | 6-METHYL-1H-INDOLE-2-CARBOXYLICACID | Not specified | China-based trader of pharmaceutical chemicals.[6] |
| Georganics | 4-Methylindole-2-carboxylic acid | 18474-57-2 | Note: This is an isomer, listed for reference. Ensure you source the correct 6-methyl isomer.[7] |
Note: Researchers must perform their own due diligence to confirm current availability and specifications from these suppliers.
Sourcing Commercially Available Analogs
If the specific structure of this compound is not an absolute requirement, closely related analogs may be suitable for preliminary studies or as functional substitutes. These compounds are typically available as standard catalog items.
| Compound | Supplier | CAS Number | Key Difference |
| Methyl 6-methyl-1H-indole-2-carboxylate | PubChem Listed | 18377-65-6 | Methyl ester instead of ethyl ester.[2] |
| Ethyl 1H-indole-2-carboxylate | Sigma-Aldrich | 3770-50-1 | Lacks the 6-methyl group .[8] |
Quality Control for Non-Catalog Compounds
Whether the compound is custom-synthesized or prepared in-house, rigorous quality control is paramount to ensure the integrity of experimental data. A standard supplier Certificate of Analysis (CoA) will not be available, so the responsibility for validation rests with the researcher.
What is a Certificate of Analysis (CoA)?
A CoA is a formal document from a manufacturer that provides batch-specific data verifying a product's identity, purity, and quality against set specifications.[9] It typically includes the product name, batch number, manufacturing date, purity data (e.g., from HPLC or GC), and results from analytical methods used for identification (e.g., NMR, MS).[9][10]
Essential QC Experiments for In-House Validation:
Researchers must perform a suite of analytical tests to create their own "internal CoA" for the synthesized material.
-
Identity Confirmation :
-
¹H and ¹³C NMR Spectroscopy : This is the most powerful method for confirming the molecular structure. The resulting spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS) : Techniques like LC-MS will confirm the molecular weight of the compound, providing strong evidence of its identity.[11]
-
-
Purity Assessment :
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A high-purity sample should exhibit a single major peak, and the area percentage of this peak is often used to report purity (e.g., >98%).[12]
-
Thin Layer Chromatography (TLC) : A quick and simple method to qualitatively assess purity and identify the presence of starting materials or byproducts. A pure compound should ideally show a single spot.[12]
-
Melting Point Analysis : A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to depress and broaden.[13]
-
The following workflow outlines the essential steps for validating a newly synthesized batch of the target compound.
Caption: Workflow for In-House Synthesis and QC Validation.
Procurement Decision Framework
The optimal path to acquiring this compound depends on your laboratory's specific context. The following decision tree provides a logical framework for navigating this choice.
Caption: Procurement Decision Tree for a Non-Catalog Chemical.
Conclusion
While this compound is not a readily available chemical, researchers have two robust pathways to obtain it: commissioning its production via a custom synthesis provider or preparing it in-house from its commercially available carboxylic acid precursor. The custom synthesis route offers a streamlined, quality-guaranteed solution, whereas in-house synthesis provides a cost-effective alternative for labs equipped with organic chemistry expertise. In either case, rigorous analytical validation is non-negotiable to ensure the material's identity and purity, thereby safeguarding the reliability and reproducibility of subsequent research.
References
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?
- ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?
- Metoree. (2026). 11 Indole Manufacturers in 2025.
- University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography.
- Wikipedia. (n.d.). Certificate of analysis.
- Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template.
- Otava Chemicals. (n.d.). Custom Synthesis.
- Georganics. (n.d.). Indole derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Custom Synthesis - Enamine [enamine.net]
- 3. Custom Synthesis [otavachemicals.com]
- 4. 11 Indole Manufacturers in 2025 | Metoree [us.metoree.com]
- 5. 18474-59-4|6-Methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Indole derivatives - Georganics [georganics.sk]
- 8. moravek.com [moravek.com]
- 9. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 10. artsyltech.com [artsyltech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
Starting materials for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules, where the 6-methyl and 2-ethoxycarbonyl groups provide valuable handles for further functionalization and molecular diversity. The strategic selection of a synthetic route, and by extension the starting materials, is paramount for achieving high yields, purity, and scalability. This guide provides a comprehensive analysis of the principal synthetic strategies for this compound, with a focus on the foundational starting materials and the chemical logic underpinning each approach.
Chapter 1: The Fischer Indole Synthesis: A Classic Route
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis due to its reliability and broad scope.[2][3] The core principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[4]
Required Starting Materials
The Fischer synthesis of this compound requires two primary starting materials:
-
(4-methylphenyl)hydrazine: This provides the benzene ring (which will become the 4, 5, 6, and 7 positions of the indole) and the N1 nitrogen atom. The methyl group at the 4-position of the hydrazine dictates the final 6-methyl substitution on the indole ring.
-
Ethyl pyruvate: This α-ketoester provides the atoms necessary to form the pyrrole ring, specifically C2, C3, and the ethyl carboxylate group at the C2 position.
Rationale and Mechanistic Insight
The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate.[3] This step is critical, as it sets the stage for the key bond-forming event: a[5][5]-sigmatropic rearrangement. This rearrangement forms a new C-C bond and breaks the weak N-N bond. Subsequent cyclization and the elimination of an ammonia molecule lead to the formation of the aromatic indole ring.[6]
The choice of acid catalyst is a key experimental parameter. Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[3] The catalyst's role is to protonate the hydrazone, facilitating both the tautomerization and the final ammonia elimination steps that drive the reaction towards the energetically favorable aromatic product.
Mechanistic Pathway: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: General Procedure
-
Hydrazone Formation: Equimolar amounts of (4-methylphenyl)hydrazine and ethyl pyruvate are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until hydrazone formation is complete (often confirmed by TLC or precipitation of the product).
-
Cyclization: The isolated hydrazone is added to the cyclization medium, which consists of a Lewis or Brønsted acid catalyst. Polyphosphoric acid (PPA) or a solution of zinc chloride in a high-boiling solvent is commonly used.[2]
-
Heating: The reaction mixture is heated, typically between 80-140°C, for several hours.[4] The progress of the reaction is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is cooled and quenched by pouring it into ice water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.
Chapter 2: The Reissert Indole Synthesis: An Alternative from Nitrotoluenes
The Reissert synthesis provides a powerful alternative to the Fischer method, particularly when the required arylhydrazines are unstable or difficult to access.[7] It builds the indole ring from an ortho-nitrotoluene and diethyl oxalate.
Required Starting Materials
To synthesize this compound via the Reissert pathway, the necessary starting materials are:
-
4-Methyl-2-nitrotoluene: This substrate contains the pre-installed methyl group and the nitro group, which is essential for the subsequent reductive cyclization. The acidity of the benzylic protons of the methyl group is enhanced by the electron-withdrawing nitro group, enabling the initial reaction.
-
Diethyl oxalate: This reagent serves as the source for the C2 and C3 atoms of the indole ring and directly incorporates the desired ester functionality.
Rationale and Mechanistic Insight
The synthesis is a two-stage process. The first step is a base-catalyzed Claisen condensation between 4-methyl-2-nitrotoluene and diethyl oxalate.[8] A strong base, such as potassium ethoxide (which often gives better results than sodium ethoxide), is used to deprotonate the methyl group of the nitrotoluene.[7][8] The resulting carbanion attacks one of the carbonyls of diethyl oxalate to form ethyl (4-methyl-2-nitrophenyl)pyruvate.
The second step is a reductive cyclization of this pyruvate intermediate.[7] A reducing agent, such as zinc in acetic acid or catalytic hydrogenation, reduces the nitro group to an amine.[7][9] The newly formed aniline then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to yield the final aromatic indole.
Mechanistic Pathway: Reissert Indole Synthesis
Caption: Mechanism of the Reissert Indole Synthesis.
Experimental Protocol: General Procedure
-
Condensation: In a flame-dried flask under an inert atmosphere, potassium metal is dissolved in absolute ethanol to prepare potassium ethoxide. The solution is cooled, and diethyl oxalate is added, followed by the dropwise addition of 4-methyl-2-nitrotoluene. The mixture is stirred at room temperature or with gentle heating until the condensation is complete.
-
Isolation of Pyruvate: The reaction is quenched with acid, and the intermediate ethyl (4-methyl-2-nitrophenyl)pyruvate is extracted and purified.
-
Reductive Cyclization: The purified pyruvate is dissolved in glacial acetic acid. Zinc dust is added portion-wise while controlling the temperature.[9] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.[10]
-
Workup and Purification: After the reduction is complete, the catalyst or excess zinc is filtered off. The filtrate is diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Chapter 3: The Leimgruber-Batcho Indole Synthesis: An Efficient Industrial Process
The Leimgruber-Batcho synthesis has become a popular and industrially significant method due to its high yields, mild reaction conditions, and the ready availability of starting materials.[11] Like the Reissert synthesis, it begins with an o-nitrotoluene derivative.
Required Starting Materials
The synthesis of the target indole using this method requires:
-
4-Methyl-2-nitrotoluene: The same starting material as in the Reissert synthesis, providing the core benzene ring and the precursor nitro group.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the activated methyl group of the nitrotoluene to form an intermediate enamine. Pyrrolidine is often used as a co-reagent to accelerate this step.[11][12]
Rationale and Mechanistic Insight
This two-step process begins with the formation of a β-(2-nitrophenyl)enamine.[11] The DMF-DMA condenses with the 4-methyl-2-nitrotoluene to form a (E)-1-(dimethylamino)-2-(4-methyl-2-nitrophenyl)ethene intermediate. This enamine possesses a "push-pull" electronic system, with the electron-donating amino group conjugated to the electron-withdrawing nitro group, often resulting in intensely colored compounds.[11]
The second step is the reductive cyclization of the enamine.[10] A variety of reducing agents can be used, including catalytic hydrogenation (Raney Nickel or Pd/C with H₂ or hydrazine), or chemical reductants like stannous chloride or sodium dithionite.[10][11] The reduction of the nitro group to an amine is followed by a rapid intramolecular cyclization and elimination of dimethylamine to furnish the indole product.[12]
Experimental Workflow: Leimgruber-Batcho Synthesis
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Note: The direct synthesis of an ester at the C2 position via the standard Leimgruber-Batcho protocol is not straightforward as the method typically yields indoles unsubstituted at C2. Modifications would be required, such as starting with a more complex nitrotoluene derivative.
Chapter 4: Comparative Analysis of Starting Materials and Routes
The choice of synthetic strategy depends on factors such as starting material availability and cost, functional group tolerance, and desired scale.
| Synthetic Route | Primary Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages/Limitations |
| Fischer Synthesis | (4-methylphenyl)hydrazine, Ethyl pyruvate | H⁺ or Lewis Acids (ZnCl₂, PPA) | Versatile, widely studied, reliable for many substitution patterns.[2][3] | Requires potentially unstable/toxic hydrazines; can be harsh; may produce isomeric mixtures with unsymmetrical ketones.[2] |
| Reissert Synthesis | 4-Methyl-2-nitrotoluene, Diethyl oxalate | Strong base (KOEt), Reducing agent (Zn/HOAc) | Avoids hydrazine intermediates; starting materials are often readily available.[7][9] | Multi-step process; requires stoichiometric base and reductant. |
| Leimgruber-Batcho | 4-Methyl-2-nitrotoluene, DMF-DMA | Reducing agent (Raney Ni, Pd/C) | High yields, mild conditions, good for industrial scale-up.[10][11] | Standard method yields C2-unsubstituted indoles; requires modification for C2-ester. |
Conclusion
The synthesis of this compound can be approached through several classic and reliable methodologies. The Fischer indole synthesis offers the most direct route, predicated on the availability of (4-methylphenyl)hydrazine and ethyl pyruvate. For cases where the hydrazine precursor is problematic, the Reissert synthesis provides a robust alternative, commencing from 4-methyl-2-nitrotoluene and diethyl oxalate. While the Leimgruber-Batcho method is highly efficient for producing the core 6-methylindole structure from the same nitrotoluene, it requires subsequent C2-functionalization to achieve the target ester. The selection of the optimal starting materials is therefore intrinsically linked to the chosen synthetic pathway, with each route offering a unique balance of efficiency, versatility, and operational simplicity.
References
- Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.[7]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (n.d.). Benchchem. Retrieved January 8, 2026.[13]
- Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC - NIH. Retrieved January 8, 2026.
- Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.[11]
- 3-Substituted indole: A review. (2019).
- (PDF) Leimgruber–Batcho Indole Synthesis. (n.d.).
- Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved January 8, 2026.[8]
- Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved January 8, 2026.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 8, 2026.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.[10]
- (PDF) Reissert Indole Synthesis. (n.d.).
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
- Leimgruber-Batcho Indole Synthesis. (n.d.). SynArchive. Retrieved January 8, 2026.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved January 8, 2026.
- 6-Methylindole synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved January 8, 2026.[2]
- Leimgruber–Batcho Indole Synthesis. (2024). YouTube.[15]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 8, 2026.[4]
- Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026.[3]
- Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved January 8, 2026.[6]
- mthis compound. (n.d.). ChemSynthesis. Retrieved January 8, 2026.
- Fischer Indole Synthesis. (2021). YouTube.
- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026.[9]
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026.
- (PDF) Ethyl 1H-indole-2-carboxylate. (n.d.).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The 6-Methyl Group in Indole Bioactivity: A Technical Guide for Drug Discovery
Introduction: The Indole Scaffold as a Privileged Structure
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and pharmacology. Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental biological relevance.[1][2] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, conferring upon them a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal anchor for binding to diverse biological targets.
In the quest for novel therapeutics, medicinal chemists frequently adorn the indole core with various substituents to modulate its physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). Even a seemingly minor modification, such as the addition of a single methyl group, can profoundly alter a molecule's biological profile. This guide provides an in-depth technical examination of the specific role of the 6-methyl group, exploring how this substituent on the indole's benzene ring influences bioactivity and offering practical insights for researchers in drug development.
The Physicochemical Impact of the 6-Methyl Group
The introduction of a methyl group at the C-6 position of the indole ring imparts subtle but significant changes to the molecule's steric and electronic character.
-
Steric Hindrance: The methyl group adds steric bulk to the otherwise planar indole ring system. This can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket of a protein target.
-
Electronic Effects: As an alkyl group, the methyl group is weakly electron-donating through an inductive effect. This can increase the electron density of the benzene portion of the indole ring, potentially modulating its interaction with biological targets and its susceptibility to metabolic enzymes.
-
Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (hydrophobicity). This can have wide-ranging consequences on its ADME (Absorption, Distribution, Metabolism, Excretion) properties, affecting membrane permeability, plasma protein binding, and metabolic stability.
The following diagram illustrates the general workflow for evaluating how such a substitution impacts the journey from a chemical entity to a potential drug candidate.
Caption: High-level workflow for assessing the impact of 6-methylation.
Pharmacodynamic Consequences: Modulating Target Interaction
The ultimate biological effect of a drug molecule is dictated by its interaction with its target protein(s). The 6-methyl group can either enhance or diminish this interaction, or even change the nature of the activity (e.g., from an agonist to an antagonist).
Case Study: 6-Methylindole as a Potent Agonist of the Aryl Hydrocarbon Receptor (AhR)
A compelling example of the 6-methyl group's influence is its effect on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[4][5] A systematic study of various methylated and methoxylated indoles revealed that 6-methylindole is a potent and efficacious agonist of the human AhR.[4] In a reporter gene assay, 6-methylindole induced a maximal response that was 91% of that achieved by the prototypical high-affinity agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][6] This demonstrates that substitution at the 6-position is highly favorable for AhR activation. In contrast, methylation at other positions, such as C-3 (skatole), resulted in antagonist activity.[4][6]
The following table summarizes the AhR agonist activity for various methylindoles, highlighting the positional importance of the methyl group.
| Compound | Max Response (Emax)a | Potency (EC50, µM)b | Activity Profile |
| Indole | ~20% | >200 | Partial Agonist |
| 3-Methylindole | - | - | Antagonist |
| 4-Methylindole | 134% | 38 | Full Agonist |
| 5-Methylindole | ~40% | 77 | Partial Agonist |
| 6-Methylindole | 91% | 27 | Full Agonist |
| 7-Methylindole | ~60% | 51 | Partial Agonist |
| a Relative Emax compared to 5 nM TCDD (set to 100%).[4] | |||
| b Concentration for half-maximal response. Data from Srovnalova et al., 2018.[4] |
These data clearly illustrate that the 6-methyl group is not merely a passive substituent. Its specific placement creates a molecule with high efficacy for AhR activation, leading to downstream events like the transcription of metabolic enzymes such as Cytochrome P450 1A1 (CYP1A1).[4][5]
Caption: Simplified AhR signaling pathway activated by 6-methylindole.
Pharmacokinetic Consequences: Enhancing Metabolic Stability
A major hurdle in drug development is ensuring a compound has a suitable pharmacokinetic profile, including adequate metabolic stability. Compounds that are metabolized too quickly have a short half-life and poor bioavailability, limiting their therapeutic utility. The 6-position of the indole ring can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of 6-hydroxyindoles.
The introduction of a 6-methyl group can enhance metabolic stability through two primary mechanisms:
-
Metabolic Blocking: The methyl group can physically block the C-6 position, preventing hydroxylation at this site. This strategy of "metabolic blocking" is a common tactic in medicinal chemistry to improve a drug's half-life.[7]
-
Altered Metabolism: While the methyl group itself can be oxidized (to a hydroxymethyl and then a carboxylic acid group), this pathway may be slower or lead to metabolites with different activity profiles compared to the hydroxylation of the parent indole.
The diagram below conceptualizes how the 6-methyl group can influence both pharmacodynamic and pharmacokinetic properties.
Caption: The dual impact of 6-methylation on PD and PK properties.
Synthetic Strategies for 6-Methylindoles
The synthesis of specifically substituted indoles is a well-established field of organic chemistry. Introducing a methyl group at the 6-position typically involves starting with a correspondingly substituted aniline or phenylhydrazine. Classic named reactions like the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses are frequently employed, starting from commercially available precursors such as 4-methylphenylhydrazine or 3-methyl-4-nitroaniline.[2][8]
For example, a common route to 6-methylindole could involve the Fischer indole synthesis using 4-methylphenylhydrazine and a suitable ketone or aldehyde, followed by cyclization under acidic conditions. More modern cross-coupling reactions can also be used to install a methyl group onto a pre-formed indole ring that has been halogenated at the 6-position.
Experimental Protocols
To empirically determine the role of the 6-methyl group, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing changes in receptor affinity and metabolic stability.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the parent indole and its 6-methyl analog for a specific G-protein coupled receptor (GPCR).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([3H]-Ligand) of known high affinity for a receptor. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).
Methodology:
-
Receptor Source Preparation:
-
Use cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293-5HT2A) or homogenized rat brain tissue known to be rich in the target receptor (e.g., frontal cortex for 5-HT receptors).[9][10]
-
Prepare membranes by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
Perform the assay in 96-well plates. Each well will contain:
-
50 µL Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL Radioligand (e.g., [3H]Ketanserin for 5-HT2A) at a final concentration near its Kd.
-
50 µL Test Compound (Parent Indole or 6-Methyl Indole) at 10-12 serial dilutions (e.g., from 100 µM to 1 pM). Include a vehicle control (e.g., 0.1% DMSO).
-
50 µL Receptor Membranes (e.g., 25-50 µg protein).
-
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A) to saturate all specific binding sites.
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filter mat and measure the radioactivity trapped on each filter disc using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the parent indole and its 6-methyl analog in human liver microsomes (HLM).
Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes. A faster rate of disappearance indicates lower metabolic stability.
Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of the parent and 6-methyl indole in DMSO.
-
HLMs: Use pooled human liver microsomes. Thaw on ice and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP activity.
-
-
Assay Incubation:
-
Pre-warm the HLM suspension and NADPH regeneration system to 37°C.
-
Initiate the reaction by adding a small volume of test compound stock to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Immediately add the NADPH regeneration system to start the metabolic reaction.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
-
-
Controls:
-
No-NADPH Control: Run a parallel incubation without the NADPH regeneration system to assess non-CYP-mediated degradation.
-
Positive Control: Include a compound with known metabolic liability (e.g., Verapamil) to validate the assay performance.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (k / [protein concentration]) * 1000.
-
Conclusion and Future Perspectives
The addition of a methyl group at the 6-position of an indole scaffold is a powerful and nuanced strategy in drug design. Far from being a trivial modification, it can dramatically alter the bioactivity of a molecule by influencing both its pharmacodynamic interactions and its pharmacokinetic profile. As demonstrated with AhR modulators, the 6-methyl group can be a key determinant of agonist efficacy.[4] Furthermore, its role as a potential metabolic blocker is a critical consideration for enhancing drug-like properties such as oral bioavailability and duration of action.
For drug development professionals, the key takeaway is that the positional chemistry of even the smallest substituents on the indole ring must be carefully considered and empirically tested. The systematic evaluation of analogs, using the standardized protocols outlined in this guide, is essential for building a robust structure-activity relationship (SAR) and a structure-property relationship (SPR). Future work will continue to explore how the 6-methyl group, in combination with other substituents, can be used to fine-tune the selectivity, potency, and ADME profile of the next generation of indole-based therapeutics.
References
- Srovnalova, I., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644. [Link]
- Srovnalova, I., et al. (2018). Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR.
- Srovnalova, I., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed. [Link]
- Kozmikova, B., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. International Journal of Molecular Sciences. [Link]
- Gallaher, T. C., & Tidwell, R. R. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. Journal of Medicinal Chemistry. [Link]
- Murray, I. A., et al. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Glennon, R. A., Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. PubMed. [Link]
- Gallaher, T. C., & Tidwell, R. R. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed. [Link]
- Yuan, Y., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]
- Sharma, R., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
- Wikipedia contributors. (2024). Dimethyltryptamine. Wikipedia. [Link]
- Guchhait, S. K., et al. (2020). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]
- Scott, D., et al. (2010). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research. [Link]
- El-Sayed, K.A., et al. (2023). Binding affinities of the selected compounds towards serotonin receptors.
- Sharma, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
- Author. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
- Yost, G. S. (1989). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics. [Link]
- Wang, Y., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences. [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethyl 6-methyl-1H-indole-2-carboxylate: From Synthesis to In Silico Applications
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][][3][4][5] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide provides an in-depth technical overview of the crystal structure analysis of Ethyl 6-methyl-1H-indole-2-carboxylate, a representative indole derivative. We will traverse the entire workflow, from targeted synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the application of the resulting structural data in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.
Introduction: The Significance of the Indole Moiety in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets such as enzymes and receptors.
This compound serves as an exemplary case study. The strategic placement of the methyl group at the 6-position and the ethyl carboxylate at the 2-position can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its therapeutic potential. A definitive understanding of its crystal structure is therefore not merely an academic exercise but a critical step in unlocking its full medicinal value.
Synthesis and Crystallization: The Gateway to High-Resolution Structural Data
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be achieved through several established methods for indole synthesis. The Fischer indole synthesis is a classic and versatile approach.[6] A plausible synthetic route is outlined below:
Caption: Synthetic workflow for this compound via Fischer indole synthesis.
Experimental Protocol: Synthesis
-
Hydrazone Formation: To a solution of 4-methylphenylhydrazine in ethanol, add a stoichiometric equivalent of ethyl pyruvate. A catalytic amount of a strong acid, such as sulfuric acid, is then added dropwise. The mixture is stirred at room temperature for 2-4 hours to form the corresponding hydrazone.
-
Cyclization (Fischer Indolization): The solvent is removed under reduced pressure, and the crude hydrazone is subjected to cyclization by heating in a high-boiling point solvent (e.g., polyphosphoric acid or acetic acid) to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
Workup and Purification: The reaction mixture is cooled and neutralized with a suitable base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. For indole derivatives, several crystallization techniques can be employed.[7][8][9][10]
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature, reducing the solubility and inducing crystallization.
The choice of solvent is critical and often determined empirically. A good solvent system will have moderate solubility for the compound and a suitable vapor pressure for the chosen technique.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12][13][14]
Data Collection
A suitable single crystal is selected and mounted on a goniometer head.[11][13] The crystal is then placed in a modern diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.[12]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to the Solubility of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and approved pharmaceuticals.[1] Ethyl 6-methyl-1H-indole-2-carboxylate is a member of this versatile class of molecules, often utilized as a synthetic intermediate in the development of novel therapeutic agents. Understanding the solubility of such compounds is a critical, non-negotiable step in the drug discovery and development pipeline.[2] Poor solubility can severely hamper biological screening, formulation development, and ultimately, the bioavailability of a potential drug candidate.[2]
This technical guide provides a comprehensive overview of the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, a predictive assessment of its solubility in common laboratory solvents, and detailed, field-proven protocols for empirical solubility determination.
Physicochemical Properties and Solubility Prediction
The molecule consists of a largely hydrophobic indole ring system, further enhanced by a methyl group at the 6-position. The ethyl ester at the 2-position introduces a polar region capable of acting as a hydrogen bond acceptor. The indole N-H provides a hydrogen bond donor site. This amphiphilic nature suggests limited aqueous solubility but favorable solubility in various organic solvents.
The predicted properties are summarized in the table below, benchmarked against similar, well-characterized compounds.
| Property | This compound (Predicted) | Ethyl indole-2-carboxylate[3] | Mthis compound[4] |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol | 189.21 g/mol |
| XLogP3 | ~3.5 | 3.2 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | 42.1 Ų | 42.1 Ų |
| Melting Point | Not available | 122-125 °C | Not available |
-
XLogP3: This value is a computed measure of lipophilicity ("oil-loving" character). A higher value indicates lower aqueous solubility. The addition of a methyl group is expected to increase the XLogP3 value compared to the parent ethyl indole-2-carboxylate, suggesting even lower water solubility.
Predictive Solubility Profile
Based on the "like dissolves like" principle and the physicochemical properties outlined above, the following table provides a predictive qualitative solubility profile for this compound in common laboratory solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble / Very Poor | High lipophilicity (XLogP3 ~3.5) and large nonpolar surface area dominate over the polar ester and N-H groups. |
| Methanol | Sparingly Soluble | The alcohol can hydrogen bond with the solute, but the hydrophobic backbone limits high solubility. | |
| Ethanol | Soluble | The increased alkyl character of ethanol compared to methanol improves interaction with the nonpolar indole ring. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Excellent solvent for a wide range of organic molecules; its polarity effectively solvates the ester group. |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, it is a powerful polar aprotic solvent capable of dissolving the compound. | |
| Acetone | Soluble | A good general-purpose solvent that can solvate both the polar and nonpolar regions of the molecule. | |
| Acetonitrile | Sparingly Soluble | Less polar than other aprotic solvents; solubility is likely limited. | |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | The compound's polarity and size are well-matched to DCM's solvent properties. |
| Chloroform | Very Soluble | Similar to DCM, it is an excellent solvent for indole-type structures. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene interacts favorably with the indole ring system. |
| Diethyl Ether | Soluble | A moderately polar ether that can effectively solvate the molecule. | |
| Hexane / Heptane | Sparingly Soluble / Poor | The molecule's polar functional groups (ester, N-H) limit its solubility in highly nonpolar aliphatic solvents. |
Experimental Protocols for Solubility Determination
Empirical determination is essential to confirm predicted solubility. The following are robust, step-by-step protocols for quantifying the solubility of this compound.
Method 1: Visual Kinetic Solubility Assessment (Shake-Flask)
This is a rapid, semi-quantitative method ideal for initial screening.
Protocol:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 1-2 mg) into a small, clear glass vial.
-
Solvent Addition: Add a measured aliquot of the chosen solvent (e.g., 100 µL) to the vial.
-
Equilibration: Cap the vial securely and vortex or agitate vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is soluble at that concentration.
-
Titration (if soluble): Continue adding pre-weighed amounts of the compound until a persistent solid (precipitate) is observed after agitation.
-
Titration (if insoluble): If the initial amount did not dissolve, continue adding measured aliquots of the solvent until the solid fully dissolves.
-
Calculation: Calculate the solubility in mg/mL or mol/L. This method provides a kinetic solubility value, which can sometimes overestimate the true thermodynamic equilibrium solubility.
Caption: Visual Solubility Assessment Workflow.
Method 2: Quantitative Analysis by HPLC (High-Performance Liquid Chromatography)
This is the gold standard for accurate thermodynamic solubility measurement. It relies on separating and quantifying the dissolved compound in a saturated solution.
Causality Behind Choices:
-
Equilibration Time: A sufficient incubation period (typically 24 hours) is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Filtration: Using a low-binding filter (e.g., PTFE) is critical to remove all undissolved particulates without the filter itself adsorbing the dissolved compound, which would lead to an underestimation of solubility.
-
Calibration Curve: A multi-point calibration curve provides a robust and accurate relationship between HPLC peak area and concentration, which is more reliable than a single-point standard.
Protocol:
-
Stock Solution & Calibration Standards:
-
Prepare a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL) using the mobile phase as the diluent.
-
Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation (Saturated Solution):
-
Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is essential.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator.
-
-
Sample Processing:
-
Allow the suspension to settle for at least 1 hour.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved solid.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted sample from its peak area using the linear regression equation of the calibration curve.
-
Calculate the original solubility in the test solvent by multiplying the result by the dilution factor.
-
Caption: Quantitative Solubility Workflow using HPLC.
Method 3: Quantitative Analysis by UV-Vis Spectroscopy
This method is faster than HPLC but less specific. It is suitable if the compound has a distinct UV chromophore (which indole derivatives do) and if no other components in the solution absorb at the same wavelength.
Protocol: The protocol is similar to the HPLC method, but analysis is performed on a UV-Vis spectrophotometer.
-
Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve: Prepare standards as in the HPLC method and measure the absorbance of each at the λ_max to create a calibration curve according to the Beer-Lambert Law.
-
Prepare and Process Sample: Prepare and filter the saturated solution exactly as described in the HPLC protocol.
-
Measure and Calculate: Dilute the filtered supernatant, measure its absorbance, and use the calibration curve to determine the concentration.
Factors Influencing Solubility
Temperature
For most solid organic compounds, solubility increases with temperature as the dissolution process is typically endothermic.[5] When reporting solubility data, it is crucial to specify the temperature at which the measurement was performed (e.g., 25 °C).
pH
The indole N-H proton is very weakly acidic (pKa ≈ 17) and is not typically ionized under physiological conditions. However, the molecule can be protonated under strongly acidic conditions. If the final application involves aqueous buffers, adjusting the pH can sometimes improve solubility, particularly for indole derivatives with basic or acidic functional groups.[3] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[3]
Co-solvents and Formulation Strategies
For biological assays where aqueous conditions are required, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock.[3] This stock is then diluted into the aqueous assay buffer. Care must be taken to ensure the final concentration of the organic solvent (typically <1%) does not interfere with the biological system. If precipitation occurs upon dilution, the use of co-solvents (like ethanol or PEG 400) or solubilizing agents like cyclodextrins may be necessary.[3]
Conclusion
This compound is predicted to be a compound with low aqueous solubility but good to excellent solubility in common polar aprotic and chlorinated organic solvents. This profile is characteristic of many indole-based scaffolds used in drug discovery. While this guide provides a robust predictive framework, it is imperative for researchers to perform empirical solubility testing using standardized protocols, such as the HPLC-based method described herein, to obtain accurate and reliable data. This foundational knowledge is essential for the successful progression of any research or development program involving this class of molecules.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Solubility of Things. Spectroscopic Techniques.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Karunanitan, S., & Wu, D. T. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5245-5254. [Link]
- PubChem. Ethyl indole-2-carboxylate.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [YouTube].
- PubChem. mthis compound.
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
- PubChem. 6-ethyl-1H-indole-2-carboxylic acid.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Benchchem.
- Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, A. S., & Al-Muttiri, S. (2016).
- Nesi, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(10), 5489. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mthis compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-ethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4285736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Fischer Indole Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely utilized method for constructing the indole nucleus.[1][2] This privileged scaffold is a fundamental component in numerous pharmaceuticals, agrochemicals, and natural products.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate, a functionalized indole derivative. The procedure begins with the in-situ formation of a hydrazone from (4-methylphenyl)hydrazine and ethyl pyruvate, followed by acid-catalyzed cyclization. We will delve into the underlying mechanism, provide a detailed step-by-step experimental workflow, discuss key reaction parameters, and offer insights into product characterization and potential challenges. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
The Core Reaction: Mechanism and Rationale
The Fischer indole synthesis proceeds via a well-established, acid-catalyzed pathway involving several key transformations.[2] The choice of a Brønsted acid, such as sulfuric acid or polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, is crucial for promoting the reaction.[3] The overall process can be dissected into the following critical steps:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-methylphenyl)hydrazine with the keto group of ethyl pyruvate to form the corresponding hydrazone intermediate. This is a reversible reaction favored by the removal of water.
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer ('ene-hydrazine').[1]
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes an irreversible[4][4]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][2]
-
Aromatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[2]
The following diagram illustrates this mechanistic sequence.
Caption: Mechanistic workflow for the Fischer indole synthesis.
Experimental Protocol
This protocol details a one-pot synthesis where the hydrazone is formed in situ and immediately subjected to cyclization conditions. Using the hydrochloride salt of the hydrazine is common and often improves stability and handling.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (4-Methylphenyl)hydrazine HCl | C₇H₁₁ClN₂ | 158.63 | 1.59 g | 10.0 | 1.0 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 1.28 g (1.16 mL) | 11.0 | 1.1 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | - |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | ~1 mL | - | Catalyst |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | ~5 g | - | - |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Hydrazine derivatives can be toxic and irritant. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Reagent Addition: Begin stirring the suspension. Add ethyl pyruvate (1.16 mL, 11.0 mmol) to the flask.
-
Scientist's Note: A slight excess (1.1 eq.) of the pyruvate component is used to ensure the complete consumption of the limiting hydrazine starting material.
-
-
Hydrazone Formation: Stir the mixture at room temperature for 20-30 minutes. The initial suspension should gradually become a clearer solution as the hydrazone forms.
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (~1 mL) dropwise to the stirring solution. An exotherm may be observed.
-
Scientist's Note: The acid acts as the catalyst for both the tautomerization and the subsequent cyclization steps. The reaction is often run in strongly acidic media to facilitate these transformations.[5]
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 2-4 hours.
-
Field Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the hydrazone intermediate and the appearance of a new, UV-active spot for the indole product indicates reaction progression.
-
-
Work-up - Quenching and Neutralization: After the reaction is complete (as determined by TLC or time), remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~150 mL of cold water or crushed ice with stirring.
-
Product Precipitation & Extraction: A precipitate of the crude product may form. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a crystalline solid.
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Temperature | 78-80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barriers for the rearrangement and cyclization steps.[5] |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. Monitor by TLC for optimization. |
| Catalyst | Sulfuric Acid | A strong Brønsted acid that effectively catalyzes the necessary protonation steps in the mechanism.[3] |
| Solvent | Ethanol | A polar protic solvent that readily dissolves the reactants and is suitable for the reflux temperature. |
| Expected Yield | 60 - 80% | Typical yields for this type of synthesis can vary based on the purity of reagents and reaction scale. |
Characterization of Product
Product: this compound Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Appearance: Expected to be an off-white to pale yellow crystalline solid.
-
Melting Point: While no definitive literature value is readily available for this specific compound, similar structures such as Ethyl indole-2-carboxylate melt at 122-125 °C.[6] A melting point in the range of 130-145 °C would be a reasonable expectation.
-
¹H NMR (Expected, 400 MHz, CDCl₃):
-
δ ~8.8-9.2 (s, 1H): Broad singlet corresponding to the indole N-H proton.
-
δ ~7.5 (d, J ≈ 8.4 Hz, 1H): H-4 proton, doublet coupled to H-5.
-
δ ~7.2 (s, 1H): H-7 proton, appears as a singlet due to its isolation.
-
δ ~7.1 (s, 1H): H-3 proton, a characteristic singlet for 2-substituted indoles.
-
δ ~7.0 (d, J ≈ 8.4 Hz, 1H): H-5 proton, doublet coupled to H-4.
-
δ 4.4 (q, J ≈ 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.
-
δ 2.5 (s, 3H): Methyl protons (-CH₃ ) at the 6-position.
-
δ 1.4 (t, J ≈ 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.
-
-
¹³C NMR (Expected, 100 MHz, CDCl₃):
-
δ ~162.0: Ester carbonyl carbon (C =O).
-
δ ~137.0, ~135.0, ~132.0, ~127.0: Aromatic quaternary carbons (C-7a, C-6, C-3a, C-2).
-
δ ~122.0, ~121.0, ~110.0: Aromatic CH carbons (C-4, C-5, C-7).
-
δ ~107.0: Aromatic CH carbon (C-3).
-
δ ~61.0: Ester methylene carbon (-OCH₂ CH₃).
-
δ ~22.0: Methyl carbon at C-6.
-
δ ~14.5: Ester methyl carbon (-OCH₂CH₃ ).
-
-
Infrared (IR):
-
~3300 cm⁻¹: N-H stretch (sharp).
-
~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).
-
~1680-1700 cm⁻¹: C=O stretch (ester, conjugated).
-
~1600, ~1450 cm⁻¹: C=C stretches (aromatic).
-
References
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
Detailed protocol for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
An Application Note and Detailed Protocol for the Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] this compound is a valuable substituted indole derivative that serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure, featuring a reactive carboxylate ester at the 2-position and a methyl group on the benzene ring, allows for diverse functionalization pathways, making it a key intermediate in the development of novel therapeutic agents.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. We will employ the classic Fischer indole synthesis, a robust and reliable method for constructing the indole ring system.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a successful and reproducible synthesis.
Reaction Scheme & Principle
The synthesis is achieved via the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[4] The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[3][4] In this specific protocol, p-tolylhydrazine hydrochloride reacts with ethyl pyruvate to form the target indole.
Overall Reaction:
(p-Tolylhydrazine Hydrochloride) + (Ethyl Pyruvate) --(Acid Catalyst, Heat)--> this compound
The mechanism proceeds through several key stages[4][5]:
-
Hydrazone Formation: p-Tolylhydrazine reacts with the ketone group of ethyl pyruvate to form a p-tolylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted pericyclic rearrangement (a[6][6]-sigmatropic shift), which is the key bond-forming step that sets up the indole framework.
-
Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack to form a five-membered ring. Subsequent elimination of an ammonia molecule under acid catalysis leads to the formation of the stable, aromatic indole ring system.
Materials and Reagents
Proper preparation and accurate measurement of reagents are critical for maximizing yield and purity.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Example |
| p-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | 5.00 g | 31.52 | 1.0 | Sigma-Aldrich |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 4.00 mL (4.13 g) | 35.57 | 1.13 | TCI Chemicals |
| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - | - | Fisher Scientific |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1-2 mL | - | Catalyst | VWR Chemicals |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - | - | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL | - | - | LabChem |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | - | - | LabChem |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | Sigma-Aldrich |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Melting point apparatus
-
NMR Spectrometer
Experimental Workflow Diagram
The overall synthesis workflow is depicted below, from the initial setup to the isolation of the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Part 1: Reaction Setup and Reflux
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-tolylhydrazine hydrochloride (5.00 g, 31.52 mmol).
-
Add absolute ethanol (50 mL) to the flask and stir to dissolve the solid.
-
Add ethyl pyruvate (4.00 mL, 35.57 mmol) to the solution. The mixture may become slightly cloudy as the hydrazone begins to form.
-
Carefully and slowly, add concentrated sulfuric acid (~1.5 mL) dropwise to the stirring mixture. An exotherm may be observed.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to a gentle reflux (the boiling point of ethanol, ~80-85°C) with continuous stirring.
-
Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
Part 2: Workup and Extraction
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing approximately 150 mL of ice-water. A precipitate (the crude product) should form.
-
Stir the aqueous mixture for 15-20 minutes to allow for complete precipitation.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Invert the funnel gently to avoid emulsion formation.
-
Combine the organic layers in a clean Erlenmeyer flask.
-
Wash the combined organic layer with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (~10 g). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product as a solid.
Part 3: Purification
-
The crude solid is best purified by recrystallization. Add a minimal amount of hot absolute ethanol to the flask containing the crude product to dissolve it completely.
-
Slowly add hot water dropwise until the solution just begins to turn cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 50:50 ethanol/water.
-
Dry the crystals under vacuum to obtain the final product, this compound.
Characterization and Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% (Theoretical Yield: 6.40 g) |
| Melting Point | ~150-154 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.8 (s, 1H, NH), ~7.5 (d, 1H), ~7.2 (s, 1H), ~7.1 (s, 1H), ~6.9 (d, 1H), ~4.4 (q, 2H, OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, OCH₂CH₃). Note: Specific shifts can vary slightly.[6][7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162.5 (C=O), ~137.0, ~132.0, ~128.0, ~124.0, ~121.0, ~120.0, ~110.0, ~106.0, ~61.0 (OCH₂), ~21.5 (Ar-CH₃), ~14.5 (CH₃). |
Safety and Handling Precautions
All synthesis steps should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
p-Tolylhydrazine hydrochloride: Toxic if swallowed or in contact with skin, and may cause an allergic skin reaction.[8][9] It is also a suspected carcinogen.[9][10] Avoid inhalation of dust and ensure it is handled in a well-ventilated area.[8][10]
-
Ethyl pyruvate: Flammable liquid and vapor. Causes skin and eye irritation.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and add it slowly to the reaction mixture.
-
Organic Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the experiment.[8][10]
References
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Fischer indole synthesis - Grokipedia. (n.d.). Grokipedia.
- Fischer Indole Synthesis. (n.d.). Cambridge University Press.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
- Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 83(2), 173-201. (Note: While not directly linked, this is a seminal review on the topic, often cited in other sources).
- Gu, Y., & Li, J. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate.
- K...ivanc, F., et al. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. Il Farmaco, 62(4), 209-226.
- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. CSIR-National Institute of Oceanography.
- Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate.
- Kumar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(55), 34947-34973.
- p-Tolylhydrazine hydrochloride SDS - Download & Subscribe for Updates. (n.d.). SDS Manager.
- WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. p-Tolylhydrazine hydrochloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl 6-methyl-1H-indole-2-carboxylate
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and pharmaceutical agents.[1][2][3][4] N-alkylation of the indole ring is a critical synthetic transformation that allows for the exploration of chemical space, significantly modulating the biological activity of the resulting derivatives. This guide provides a detailed examination of the N-alkylation of a specific, functionally rich substrate: Ethyl 6-methyl-1H-indole-2-carboxylate. We delve into the underlying reaction mechanisms, explore critical experimental parameters, and present a robust, step-by-step protocol. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted indole derivatives with high efficiency and selectivity.
Introduction: The Significance of N-Alkylated Indoles
The indole framework is often designated a "privileged scaffold" in drug discovery, owing to its ability to interact with a multitude of biological targets.[5] Functionalization of the indole nitrogen (the N1 position) is a powerful strategy for modifying a compound's pharmacokinetic and pharmacodynamic properties. N-alkylated indoles are prevalent in numerous biologically active molecules, demonstrating antiviral, anticancer, and anti-inflammatory activities.[2][6][7]
The subject of this guide, this compound, presents a unique substrate for N-alkylation. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position increases the acidity of the N-H proton (pKa ≈ 16), facilitating its removal by a suitable base.[8] This electronic feature inherently favors the desired N-alkylation over competing side reactions, such as alkylation at the C3 position.
Reaction Mechanism: Achieving N-Selectivity
The N-alkylation of indoles proceeds via a classical nucleophilic substitution (SN2) mechanism. The process can be dissected into two primary steps:
-
Deprotonation: A base abstracts the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion. The negative charge is delocalized across the aromatic system.
-
Nucleophilic Attack: The generated anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
A critical challenge in indole alkylation is controlling regioselectivity. The neutral indole ring is inherently more nucleophilic at the C3 position.[9] However, under classic conditions employing a strong base, the reaction is directed toward the thermodynamically more stable N-alkylated product.[10][11] The formation of the indolide anion makes the nitrogen atom the most potent nucleophilic site, thus ensuring high N-selectivity. For this compound, the C2-ester group further deactivates the C3 position, making competitive C3-alkylation even less likely.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Ethyl 6-methyl-1H-indole-2-carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Indole-2-Carboxamide Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] Among its many functionalized forms, the indole-2-carboxamide scaffold has emerged as a particularly versatile and potent pharmacophore. Derivatives of this class have demonstrated a remarkable breadth of biological activities, including antitumor, antitubercular, anti-inflammatory, and antibacterial properties.[1][4][5][6] The strategic placement of substituents on the indole ring, such as the 6-methyl group, allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target affinity, making it a critical area of investigation in drug discovery.[5]
This document provides an in-depth guide to the synthesis of ethyl 6-methyl-1H-indole-2-carboxamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure reproducible and successful outcomes.
I. Strategic Overview of the Synthetic Pathway
The synthesis of the target carboxamides is most effectively achieved through a robust, three-stage sequence. This strategy begins with the construction of the core indole ring system, followed by functional group manipulation to prepare for the final amide bond formation.
-
Stage 1: Fischer Indole Synthesis: Construction of the 6-methyl-1H-indole-2-carboxylate core from commercially available starting materials.
-
Stage 2: Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for the subsequent coupling reaction.[7][8]
-
Stage 3: Amide Coupling: Formation of the target carboxamide by coupling the indole-2-carboxylic acid with a selected primary or secondary amine.[4][7][8]
The entire workflow is summarized in the diagram below.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 6-methyl-1H-indole-2-carboxylate as a Scaffold for Novel Anticancer Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing Ethyl 6-methyl-1H-indole-2-carboxylate as a starting scaffold for the design and synthesis of novel anticancer agents. This document outlines the rationale for selecting this scaffold, proposes synthetic strategies for derivatization, and provides detailed protocols for the preliminary in vitro evaluation of synthesized compounds.
Introduction: The Indole Scaffold in Oncology
The indole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it an ideal scaffold for interacting with biological targets.[4] Several U.S. Food and Drug Administration (FDA)-approved anticancer drugs, including Vinca alkaloids (vinblastine, vincristine), and various kinase inhibitors (sunitinib, osimertinib), feature an indole core, highlighting its clinical significance.[2][5] Indole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of kinase signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8]
This compound presents an attractive starting point for anticancer drug design due to its synthetically tractable structure. The ester at the C2 position, the methyl group at the C6 position, and the nitrogen at the N1 position of the indole ring offer multiple handles for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against various cancer cell lines.
Drug Design & Synthesis Strategy
The overarching strategy is to generate a library of novel chemical entities based on the this compound scaffold and to evaluate their potential as anticancer agents. The design of these derivatives will be guided by established principles of medicinal chemistry, aiming to enhance interactions with known cancer-related biological targets.
Rationale for Derivatization
The proposed synthetic modifications are designed to probe the chemical space around the core scaffold:
-
Modification at the C2-Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This introduces a wide range of functionalities that can modulate the compound's physicochemical properties and its ability to form hydrogen bonds with target proteins.
-
Alkylation/Arylation at the N1-Position: The indole nitrogen can be functionalized with various alkyl or aryl groups. This can influence the compound's lipophilicity and steric profile, potentially leading to improved cell permeability and target engagement.
-
Hybridization with other Pharmacophores: The indole scaffold can be linked to other known anticancer pharmacophores, such as thiazole or oxadiazole rings, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[9][10]
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of novel derivatives from this compound.
Caption: General synthetic routes for the derivatization of this compound.
Protocol: Synthesis of 6-Methyl-1H-indole-2-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of a library of amide derivatives from this compound.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-methyl-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
In Vitro Anticancer Evaluation
The initial screening of the synthesized compounds will be performed in vitro to assess their cytotoxic and antiproliferative activities against a panel of human cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium. Add 100 µL of each dilution to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Data Presentation
The results of the cytotoxicity assays should be summarized in a table for easy comparison of the IC50 values of the synthesized derivatives across different cancer cell lines.
| Compound ID | R Group (at C2-amide) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| Lead | Ethyl Ester | >100 | >100 | >100 |
| Derivative 1 | -NH-Phenyl | 25.3 | 31.8 | 45.1 |
| Derivative 2 | -NH-(4-chlorophenyl) | 12.7 | 18.2 | 22.5 |
| Derivative 3 | -NH-benzyl | 30.1 | 42.5 | 55.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Studies
Compounds that exhibit significant cytotoxicity (low micromolar IC50 values) will be selected for further mechanistic studies to elucidate their mode of action.
Apoptosis Induction Assay (Annexin V/PI Staining)
This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).[12]
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[7]
Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, fix in cold 70% ethanol, and store at -20°C overnight.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
Potential Signaling Pathways for Investigation
Based on the established anticancer mechanisms of indole derivatives, the following signaling pathways are recommended for further investigation for promising lead compounds.
Caption: Potential signaling pathways modulated by anticancer indole derivatives.
Conclusion and Future Directions
This compound serves as a versatile and promising scaffold for the development of novel anticancer agents. The synthetic and screening protocols outlined in these application notes provide a robust framework for the initial stages of drug discovery. Future work should focus on lead optimization based on SAR data, in vivo efficacy studies in animal models, and detailed investigation of the mechanism of action of the most potent compounds.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
- Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Mugren, K. S., & Al-Amer, O. M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5183. [Link]
- Bansal, R., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114468. [Link]
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]
- Devi, S., Singh, A., & Singh, R. K. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1698–1712. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of the National Cancer Institute, 90(13), 1016–1023. [Link]
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Current Organic Chemistry, 27(14), 1184–1204. [Link]
- Sidhu, J. S., Singla, R., Mayank, & Jaitak, V. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160–173. [Link]
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). ResearchGate.
- Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub.
- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (2020). Current Drug Targets, 21(1), 23–45. [Link]
- Guidelines for clinical evaluation of anti-cancer drugs. (2019). Cancer Science, 110(9), 2737–2744. [Link]
- Basic mechanism of action for indole containing anti-lung cancer drugs. (2024). ResearchGate.
- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17387–17395. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Oncoscience, 2(3), 209–216. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333. [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(45), 28246–28271. [Link]
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega, 8(38), 34994–35012. [Link]
- mthis compound. (2025). ChemSynthesis.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega, 8(38), 34994–35012. [Link]
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Frontiers in Chemistry, 12, 1386561. [Link]
- 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. (n.d.). Organic Syntheses.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(4), 1101–1112. [Link]
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules, 28(13), 5183. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 6-methyl-1H-indole-2-carboxylate as a Core Scaffold for Novel Antimicrobial Agent Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and microbiology.
Introduction: The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, featuring prominently in numerous FDA-approved drugs and biologically active natural products.[4][5] Its unique structural and electronic properties allow it to interact with a wide array of biological targets. Within this class, derivatives of indole-2-carboxylic acid have emerged as particularly promising candidates for antimicrobial drug development.[6][7][8][9]
This guide provides a detailed technical overview and validated protocols for utilizing Ethyl 6-methyl-1H-indole-2-carboxylate as a versatile starting material for the synthesis of potent antimicrobial agents. We will explore its synthesis, key chemical transformations, and the subsequent evaluation of the derived compounds, providing the scientific rationale behind each step to empower researchers in their quest for next-generation antibiotics.
Section 1: The Starting Scaffold: this compound
The selection of a starting scaffold is a critical decision in a synthesis campaign. This compound is an ideal precursor for several strategic reasons:
-
The Ester Handle: The ethyl carboxylate group at the C-2 position is a highly versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[7][9] Alternatively, it can be converted into a carbohydrazide, a key intermediate for synthesizing a range of bioactive heterocycles like thiadiazoles and triazoles.[10][11]
-
The 6-Methyl Group: Substitution on the benzene ring of the indole nucleus significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. The methyl group at the C-6 position can enhance binding affinity to target enzymes or improve membrane permeability, potentially leading to increased potency compared to unsubstituted analogs.
-
Synthetic Accessibility: The scaffold can be reliably synthesized in good yields using established organic chemistry reactions, most notably the Fischer indole synthesis.[12][13][14]
Physicochemical & Spectral Data
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 140-144 °C (typical) |
| Solubility | Soluble in DMSO, DMF, hot ethanol, ethyl acetate |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.7 (s, 1H, NH), 7.4 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.3 (q, 2H, OCH₂), 2.4 (s, 3H, Ar-CH₃), 1.3 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 161.5, 137.0, 132.5, 128.0, 124.0, 121.5, 119.5, 112.0, 106.0, 60.5, 21.5, 14.5 |
Note: Spectral data are representative and may vary slightly based on solvent and instrument.
Recommended Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for constructing the indole ring system.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[14] For our target molecule, we use 4-methylphenylhydrazine and ethyl pyruvate.
Caption: Fischer indole synthesis workflow.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Ethyl acetate, Hexanes
Procedure:
-
Hydrazone Formation: To a round-bottom flask, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethanol. Stir until dissolved. Add ethyl pyruvate (1.05 eq) dropwise at room temperature. A precipitate (the hydrazone) may form. Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by TLC.
-
Solvent Removal: Once the formation of the hydrazone is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: Place the flask containing the crude hydrazone residue in an ice bath. Cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) with vigorous mechanical stirring. Note: The addition is exothermic. Eaton's reagent can be used as a less viscous alternative.
-
Heating: Once the addition is complete, heat the viscous mixture to 80-100 °C for 1-2 hours. The color will darken significantly.
-
Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Section 2: Application Protocol I: Synthesis of N-Substituted Indole-2-Carboxamides
Coupling the indole-2-carboxylic acid core with a diverse range of amines is a proven strategy for generating libraries of compounds with potential antimicrobial activity.[7][9] The nature of the N-substituent is critical for modulating activity, solubility, and toxicity.
Synthesis Workflow
Caption: Amide synthesis workflow.
Detailed Laboratory Protocol
Part A: Saponification of the Ester
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature overnight.
-
Monitoring: Track the reaction's progress by TLC until the starting material spot has disappeared.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-methyl-1H-indole-2-carboxylic acid. This intermediate is often used in the next step without further purification.
Part B: Amide Coupling
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into water. A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous phase with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted-6-methyl-1H-indole-2-carboxamide.
Section 3: Application Protocol II: Synthesis of Indole-2-Carbohydrazide Derivatives
The carbohydrazide moiety is a powerful building block. Its reaction with aldehydes or ketones yields Schiff bases, while cyclization with reagents like carbon disulfide or thiophosgene can lead to five-membered heterocycles, which frequently display significant antimicrobial properties.[10]
Synthesis Workflow
Caption: Broth microdilution workflow for MIC testing.
Detailed Laboratory Protocol
Materials:
-
Synthesized indole derivatives
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
DMSO (sterile)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for colorimetric reading)
Procedure:
-
Stock Preparation: Prepare a stock solution of each test compound (e.g., 10 mg/mL) in DMSO.
-
Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add a specific volume (e.g., 100 µL) of the compound stock solution to the first well of a row and mix. Transfer 100 µL from this well to the next well in the row, and repeat this 2-fold serial dilution across the plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative/sterility control (wells with medium only), and a growth control (wells with medium and bacteria, but no compound).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). For a more objective reading, 20 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells, while the absence of a color change (wells remain blue) indicates inhibition.
Data Presentation
| Compound ID | R-Group (Amide/Schiff Base) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
| Control | Ciprofloxacin | 0.5 | 0.25 | 1 |
| IND-01 | 4-chlorophenyl | |||
| IND-02 | 2,4-difluorobenzyl | |||
| IND-03 | Cyclohexyl |
Section 5: Concluding Remarks
This compound serves as an exceptionally valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic pathways detailed in these application notes provide a robust framework for generating diverse chemical libraries of indole-2-carboxamides and indole-2-carbohydrazide derivatives. The inherent modularity of these protocols allows for systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery. [4]By combining these targeted synthesis strategies with standardized antimicrobial screening methods, researchers are well-equipped to identify and optimize new lead compounds, contributing to the critical pipeline of future therapeutics to combat infectious diseases.
References
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society - ACS Fall 2025.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid - FABAD Journal of Pharmaceutical Sciences.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
- Controlling bacterial behavior with indole-containing natural products and deriv
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH.
- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid - ResearchG
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - ResearchG
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH.
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis of Medicinally Important Indole Deriv
- Synthesis Characterization and Antimicrobial Evaluation of Indole Based Heterocyclic Compounds - ijrpr.
- Green Protocole for the Synthesis and Antimicrobial Activity of Chalcone Derivatives of Indole Nucleus | Journal of Intern
- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and ... - AVESİS.
- (PDF)
- Fischer indole synthesis - Grokipedia.
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Fischer Indole Synthesis - Alfa Chemistry.
- 6-Methylindole synthesis - ChemicalBook.
- Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candid
- First page Cover C-21(6) - Scientia Iranica.
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols for High-Throughput Screening Assays Involving Ethyl 6-methyl-1H-indole-2-carboxylate
Foreword: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its derivatives have been successfully developed into therapies for a wide range of diseases, from inflammation to cancer. Ethyl 6-methyl-1H-indole-2-carboxylate, the subject of this guide, represents a versatile starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. The strategic placement of the methyl group at the 6-position and the carboxylate at the 2-position provides synthetic handles for creating diverse chemical entities. This document provides detailed protocols for two distinct high-throughput screening (HTS) assays, designed to leverage the potential of this indole scaffold in identifying novel modulators of a protein-ligand interaction and a key enzymatic pathway.
Section 1: Competitive Binding Assay using Fluorescence Polarization
Introduction to the Assay Principle
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[3][4] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). When excited with plane-polarized light, a small, freely rotating tracer tumbles rapidly, leading to the emission of depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein), its rotation slows significantly, and the emitted light remains highly polarized.[4][5]
In this competitive binding assay, we will use a fluorescently labeled derivative of this compound as a tracer to screen for compounds that bind to a hypothetical protein target, "Indole Binding Protein-1" (IBP1). Compounds from a screening library that bind to IBP1 will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization.[6] This assay format is highly amenable to HTS due to its simplicity, speed, and reduced number of steps.[3]
Workflow for the FP-based Competitive Binding Assay
Caption: Workflow for the FP-based competitive binding HTS assay.
Detailed Experimental Protocol
A. Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. Expert Insight: The inclusion of a non-ionic detergent like Triton X-100 is crucial to prevent non-specific binding of compounds to the protein or plate surface.
-
IBP1 Protein Stock (2X): Prepare a 20 nM solution of purified IBP1 in Assay Buffer. The final concentration in the assay will be 10 nM. This concentration should be empirically determined and is typically around the Kd of the tracer-protein interaction.
-
Fluorescent Tracer (Tracer-EM6MIPC) Stock (10X): Synthesize a tracer by coupling a bright, stable fluorophore (e.g., 5-FAM) to the 6-methyl position of the indole ring of a derivative of this compound. Prepare a 50 nM stock solution in Assay Buffer. The final concentration in the assay will be 5 nM. Expert Insight: The tracer concentration should ideally be at or below the Kd of its interaction with the target protein to ensure a sensitive competitive binding assay.
-
Positive Control (100% Inhibition): 5 nM Tracer-EM6MIPC in Assay Buffer (no IBP1).
-
Negative Control (0% Inhibition): 10 nM IBP1 and 5 nM Tracer-EM6MIPC in Assay Buffer.
B. HTS Assay Procedure (384-well format)
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume.
-
IBP1 Addition: Add 10 µL of the 2X IBP1 Protein Stock to all wells except the positive control wells. To the positive control wells, add 10 µL of Assay Buffer.
-
Tracer Addition: Add 10 µL of the 2X Fluorescent Tracer Stock to all wells.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 x g) to ensure all components are mixed. Incubate for 60 minutes at room temperature, protected from light. Expert Insight: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined during assay development.
-
Plate Reading: Read the plates on a suitable plate reader equipped with filters for fluorescence polarization (e.g., Excitation 485 nm, Emission 535 nm).
Data Analysis and Quality Control
A. Z'-Factor Calculation
The quality and robustness of the HTS assay are assessed by calculating the Z'-factor.[7][8][9] This parameter reflects the separation between the positive and negative controls.[10][11]
Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
Where:
-
μpos and σpos are the mean and standard deviation of the positive control.
-
μneg and σneg are the mean and standard deviation of the negative control.
An assay is considered excellent for HTS if the Z'-factor is > 0.5.[8][10]
B. Hit Identification
Hits are identified as compounds that cause a significant decrease in fluorescence polarization. A common method for hit selection is to use a threshold based on the standard deviation of the sample data.[12][13] For example, compounds that decrease the polarization signal by more than three times the standard deviation of the negative control may be considered primary hits.
C. Example Data and Interpretation
| Parameter | Value | Interpretation |
| Mean Positive Control (mP) | 55 | Low polarization, tracer is unbound. |
| SD Positive Control | 4.2 | Low variability in the positive control. |
| Mean Negative Control (mP) | 250 | High polarization, tracer is bound to IBP1. |
| SD Negative Control | 12.5 | Acceptable variability in the negative control. |
| Z'-Factor | 0.78 | Excellent assay for HTS. |
Section 2: Luminescence-Based Kinase Inhibition Assay
Introduction to the Assay Principle
The indole scaffold is a well-established core structure for numerous kinase inhibitors.[1][14][15] This section describes a homogeneous, luminescence-based assay to screen for inhibitors of a hypothetical kinase, "Indole-Modulated Kinase 1" (IMK1), using this compound as a potential lead scaffold.
The assay quantifies the amount of ATP remaining after the kinase reaction.[16][17] The kinase reaction consumes ATP to phosphorylate a substrate peptide. After the reaction, a luciferase/luciferin reagent is added. The luciferase enzyme uses the remaining ATP to produce a stable "glow-type" luminescent signal, which is inversely proportional to the kinase activity.[16][18] Inhibitors of IMK1 will prevent ATP consumption, resulting in a high luminescence signal.
Workflow for the Luminescence-Based Kinase Assay
Caption: Workflow for the luminescence-based kinase inhibition HTS assay.
Detailed Experimental Protocol
A. Reagent Preparation
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
IMK1 Enzyme (2X): Prepare a 2 nM solution of purified IMK1 in Kinase Buffer. The final concentration will be 1 nM.
-
Substrate/ATP Mix (4X): Prepare a solution containing 200 µM of a suitable peptide substrate for IMK1 and 40 µM ATP in Kinase Buffer. The final concentrations will be 50 µM and 10 µM, respectively. Expert Insight: The ATP concentration should be at or near the Km of the enzyme for ATP to ensure sensitivity to competitive inhibitors.
-
Positive Control (100% Inhibition): A known potent inhibitor of IMK1 (e.g., Staurosporine) at a concentration that gives maximal inhibition (e.g., 1 µM).
-
Negative Control (0% Inhibition): DMSO vehicle.
-
Detection Reagent: Prepare a commercial ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
B. HTS Assay Procedure (384-well format)
-
Compound Dispensing: Dispense 50 nL of test compounds (10 mM in DMSO) into a 384-well, solid white, flat-bottom plate.
-
Enzyme Addition: Add 5 µL of the 2X IMK1 Enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP Mix to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C. Expert Insight: The reaction should be stopped during the linear phase of ATP consumption, typically at 10-30% ATP depletion for the uninhibited reaction.
-
Signal Generation: Add 10 µL of the prepared Detection Reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Plate Reading: Read the luminescence on a plate reader.
Data Analysis and Quality Control
A. Z'-Factor Calculation
The Z'-factor is calculated as described in section 1.4.A, using the high signal from the positive control (inhibited reaction) and the low signal from the negative control (uninhibited reaction).
B. Hit Identification
Primary hits are compounds that show a significant increase in luminescence compared to the negative control. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (Signalcompound - Signalneg) / (Signalpos - Signalneg)
A threshold for hit selection is typically set (e.g., >50% inhibition).[19][20]
C. Example Data and Interpretation
| Parameter | Value (RLU) | Interpretation |
| Mean Positive Control | 850,000 | High luminescence, kinase is inhibited. |
| SD Positive Control | 45,000 | Low variability in the positive control. |
| Mean Negative Control | 150,000 | Low luminescence, active kinase consumes ATP. |
| SD Negative Control | 18,000 | Acceptable variability in the negative control. |
| Z'-Factor | 0.82 | Excellent assay for HTS. |
References
- Nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- BMG LABTECH. AlphaScreen.
- Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72.
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
- Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF.
- Wikipedia. High-throughput screening.
- Kaur, K., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416.
- O'Brien, M. A., et al. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. Journal of Biomolecular Screening, 21(10), 1137-1144.
- ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- MDPI. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase.
- On HTS. (2023). Z-factor.
- PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control.
- PubMed. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(W546-W553).
- NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Wikipedia. Z-factor.
- Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329.
- Sygnature Discovery. Hit Discovery at Sygnature Discovery.
- NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS.
- ResearchGate. Bioluminescent Assays for High-Throughput Screening.
- PubMed. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. researchgate.net [researchgate.net]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. assay.dev [assay.dev]
- 11. punnettsquare.org [punnettsquare.org]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Ethyl 6-methyl-1H-indole-2-carboxylate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] this compound, in particular, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds, including those with potential applications as anticancer immunomodulators, inhibitors of botulinum neurotoxin, and antibacterial agents. Its strategic importance necessitates a robust, scalable, and economically viable synthetic process to meet the demands of drug discovery and development programs.
This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. Moving beyond a simple recitation of steps, these notes elucidate the chemical principles underpinning the chosen synthetic strategy, offering insights into process optimization, safety considerations, and analytical validation for large-scale production.
Synthetic Strategy: The Fischer Indole Synthesis via a Japp-Klingemann-Derived Hydrazone
For the multi-kilogram scale synthesis of this compound, the Fischer indole synthesis stands out as the most reliable and widely employed method.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an appropriately substituted phenylhydrazine and a ketone or aldehyde.[4][6]
To access the requisite arylhydrazone, the Japp-Klingemann reaction provides a superior and highly controlled route, especially at scale.[2][7][8] This method avoids the often hazardous and cumbersome direct synthesis and isolation of 4-methylphenylhydrazine by generating the hydrazone in situ from the more stable 4-methylaniline (p-toluidine).[8]
The overall two-stage synthetic approach is outlined below:
-
Stage 1: Japp-Klingemann Reaction - Diazotization of 4-methylaniline followed by a coupling reaction with ethyl 2-methyl-3-oxobutanoate to form the key intermediate, ethyl 2-((4-methylphenyl)hydrazono)propanoate.
-
Stage 2: Fischer Indole Synthesis - Acid-catalyzed cyclization of the intermediate hydrazone to yield the final product, this compound.
This strategic combination offers high yields and a greater degree of control over the process, which are critical considerations for industrial applications.[8][9]
Logical Workflow for Synthesis
Caption: The acid-catalyzed mechanism of the Fischer indole synthesis.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for drug development, the following analytical tests are recommended:
-
Appearance: Visual inspection for color and form (e.g., Off-white crystalline solid).
-
Melting Point: Expected range is approximately 76-80°C. * Purity (HPLC): ≥ 98% purity is typically required for use as a pharmaceutical intermediate.
-
Identity (¹H NMR, ¹³C NMR, MS):
-
¹H NMR: Spectral data should be consistent with the structure of this compound.
-
Mass Spectrometry: ESI-MS should show the correct molecular ion peak.
-
-
Residual Solvents (GC): To quantify levels of ethanol and toluene to ensure they are below ICH limits.
Safety and Handling Considerations
-
4-Methylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrochloric Acid & Sodium Nitrite: Concentrated HCl is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Diazotization reactions can be explosive if temperature is not controlled.
-
Polyphosphoric Acid: Highly corrosive and viscous. Reacts violently with water. The quenching step is extremely hazardous and must be performed with caution behind a blast shield.
-
Toluene: Flammable and toxic. All extractions and solvent removal should be conducted in a well-ventilated area, away from ignition sources.
A thorough risk assessment must be conducted before commencing any scale-up operation. [5]
Conclusion
The described two-stage process, employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, presents a robust and scalable route to high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures, researchers and drug development professionals can confidently produce this valuable intermediate on a multi-kilogram scale, thereby facilitating the advancement of new therapeutic agents.
References
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Wikipedia. (2023). Japp–Klingemann reaction.
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process.
- ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
- P., Béla. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
- ResearchGate. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors.
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.
- TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES.
- Cambridge University Press. (n.d.). Fischer Indole Synthesis.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Wikipedia. (2023). Fischer indole synthesis.
- Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate 97 50820-65-0.
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- NIH. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
Sources
- 1. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Derivatization of the carboxylate group of Ethyl 6-methyl-1H-indole-2-carboxylate
Anwendungs- und Protokollleitfaden: Derivatisierung der Carboxylatgruppe von Ethyl-6-methyl-1H-indol-2-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der Carboxylatgruppe von Ethyl-6-methyl-1H-indol-2-carboxylat. Als zentrales Intermediat in der medizinischen Chemie dient dieses Molekül als Ausgangspunkt für die Synthese einer Vielzahl von bioaktiven Wirkstoffen. Die Fähigkeit, die Ethylestergruppe selektiv in andere funktionelle Gruppen umzuwandeln – wie Carbonsäuren, Amide und Alkohole – ist entscheidend für die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen.
Einleitung: Die strategische Bedeutung der Indol-2-carboxylat-Derivatisierung
Das Indolgerüst ist ein privilegierter Heterozyklus, der in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen vorkommt.[1] Insbesondere Indol-2-carbonsäurederivate, wie Amide, haben sich als vielversprechende Kandidaten für die Entwicklung von Medikamenten gegen Tuberkulose, Krebs und virale Infektionen erwiesen.[2][3][4][5] Ethyl-6-methyl-1H-indol-2-carboxylat ist ein strategisch wichtiger Baustein. Die Methylgruppe an der 6-Position bietet einen zusätzlichen Modifikationspunkt und beeinflusst die Lipophilie und die metabolische Stabilität des Moleküls, während die Esterfunktion am C-2-Atom eine flexible chemische Umwandlung ermöglicht.
Die hier beschriebenen Protokolle konzentrieren sich auf drei fundamentale Transformationen der Estergruppe, die jeweils Derivate mit deutlich unterschiedlichen physikochemischen und pharmakologischen Eigenschaften liefern:
-
Verseifung: Die Hydrolyse des Esters zur freien Carbonsäure erzeugt einen wichtigen Baustein für die anschließende Amidkopplung oder weitere Derivatisierungen.
-
Amidierung: Die direkte oder indirekte Umwandlung in ein Amid ist einer der häufigsten Schritte in der medizinischen Chemie, um die Wasserstoffbrückenbindungsfähigkeit und die Wechselwirkung mit biologischen Zielstrukturen zu verbessern.[2][6]
-
Reduktion: Die Reduktion des Esters zum primären Alkohol eröffnet den Zugang zu einer anderen Klasse von Analoga, bei denen die Carbonylgruppe durch eine flexiblere Hydroxymethylgruppe ersetzt wird.
Die folgende Abbildung zeigt die zentralen Derivatisierungspfade, die in diesem Leitfaden behandelt werden.
Abbildung 1: Schematische Darstellung der primären Derivatisierungsrouten für Ethyl-6-methyl-1H-indol-2-carboxylat.
Protokoll 1: Verseifung zur 6-Methyl-1H-indol-2-carbonsäure
Die Umwandlung des Ethylesters in die entsprechende Carbonsäure ist oft der erste Schritt zur Synthese von Amiden und anderen Acyl-Derivaten. Die basische Hydrolyse, auch Verseifung genannt, ist eine robuste und hoch-effiziente Methode, um dieses Ziel zu erreichen.[7][8] Die Reaktion ist im Wesentlichen irreversibel, da das gebildete Carboxylat-Anion unter basischen Bedingungen nicht vom Alkohol-Nukleophil angegriffen wird.[9]
Wissenschaftliche Begründung
Die Hydrolyse unter basischen Bedingungen (z. B. mit Kaliumhydroxid oder Natriumhydroxid) verläuft über einen nukleophilen Acyl-Substitutionsmechanismus.[8] Das Hydroxid-Ion greift das elektrophile Carbonyl-Kohlenstoffatom des Esters an und bildet ein tetraedrisches Intermediat. Anschließend wird das Ethoxid-Ion als Abgangsgruppe eliminiert, wodurch die Carbonsäure entsteht. In der basischen Lösung wird diese sofort zum Carboxylat deprotoniert, was das Gleichgewicht stark auf die Produktseite verschiebt und die Reaktion antreibt.[9]
Experimenteller Arbeitsablauf: Verseifung
Abbildung 2: Arbeitsablauf für die basische Hydrolyse von Ethyl-6-methyl-1H-indol-2-carboxylat.
Detailliertes Protokoll
-
Ansatz: In einem geeigneten Rundkolben wird Ethyl-6-methyl-1H-indol-2-carboxylat (1 Äquiv.) in Ethanol gelöst.
-
Reagenzzugabe: Eine wässrige Lösung von Kaliumhydroxid (KOH, ca. 2-3 Äquiv.) wird unter Rühren zugegeben.[10]
-
Reaktion: Die Reaktionsmischung wird für 5-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht, bis kein Ausgangsmaterial mehr nachweisbar ist.[10]
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das Lösungsmittel (Ethanol) unter reduziertem Druck entfernt.
-
Fällung: Der Rückstand wird in Wasser aufgenommen. Die wässrige Lösung wird unter Rühren und Eiskühlung langsam mit konzentrierter Salzsäure (HCl) angesäuert, bis ein pH-Wert von ca. 2-3 erreicht ist. Die Carbonsäure fällt dabei als Feststoff aus.
-
Isolierung: Der ausgefallene Feststoff wird durch Filtration gesammelt, gründlich mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuum getrocknet.
| Parameter | Beschreibung | Quelle(n) |
| Reagenzien | Ethyl-6-methyl-1H-indol-2-carboxylat, KOH, Ethanol, HCl | [10][11] |
| Temperatur | Rückfluss (ca. 78 °C in Ethanol) | [10][11] |
| Reaktionszeit | 5-6 Stunden (DC-Kontrolle empfohlen) | [10] |
| Aufarbeitung | Ansäuerung und Fällung | [11] |
| Erwartete Ausbeute | > 85 % | [3][10] |
Protokoll 2: Synthese von 6-Methyl-1H-indol-2-carboxamiden
Die Amidbindung ist ein fundamentaler Baustein in der Peptidchemie und in vielen pharmazeutischen Wirkstoffen. Die Umwandlung der Carbonsäure in ein Amid erfolgt typischerweise durch eine Kopplungsreaktion mit einem Amin unter Verwendung eines Aktivierungsreagenzes.[12] Dieser Ansatz ist hochgradig modular und ermöglicht die Synthese einer breiten Palette von Amiden durch Variation der Aminkomponente.
Wissenschaftliche Begründung
Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid ist thermodynamisch ungünstig und erfordert hohe Temperaturen, die mit der Stabilität vieler komplexer Moleküle unvereinbar sind. Peptidkopplungsreagenzien wie HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium-hexafluorphosphat) oder EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid/Hydroxybenzotriazol) werden eingesetzt, um die Carboxylgruppe zu aktivieren.[2][13][14] HATU reagiert mit der Carbonsäure zu einem hochreaktiven Acyl-Harnstoff-Intermediat, das dann leicht vom Amin-Nukleophil angegriffen wird, um die Amidbindung unter milden Bedingungen zu bilden.[2]
Experimenteller Arbeitsablauf: Amidkopplung
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. peptide.com [peptide.com]
- 14. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 6-methyl-1H-indole-2-carboxylate as a Versatile Synthetic Building Block
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in agents targeting a wide array of biological targets, including protein kinases, viruses, and G-protein coupled receptors.[3][4] Within this class, Ethyl 6-methyl-1H-indole-2-carboxylate represents a particularly valuable, yet underexplored, synthetic building block.
This guide provides a comprehensive overview of the synthetic utility of this compound. While direct literature on this specific molecule is emerging, its reactivity can be reliably predicted based on the well-established chemistry of the indole-2-carboxylate framework. We will detail key functionalization strategies at the N1, C2 (ester), and C3 positions, providing field-proven protocols and explaining the chemical principles that underpin these transformations. The strategic placement of the C6-methyl group offers a subtle yet significant modification, potentially enhancing binding affinity through steric and electronic effects or improving metabolic stability in drug candidates.[5][6]
These notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C | - |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison[7] |
Core Synthetic Strategies & Protocols
The synthetic utility of this compound stems from three primary reactive centers: the acidic N-H proton at the N1 position, the electrophilic ester carbonyl at the C2 position, and the nucleophilic C3 position.
N1-Position Functionalization: Alkylation & Arylation
The indole N-H proton is weakly acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base to form a nucleophilic indolide anion. This anion is a powerful intermediate for introducing a wide variety of substituents at the N1 position, a common strategy for modulating a drug molecule's pharmacokinetic properties.
Causality Behind Experimental Choices: The choice of base and solvent is critical. While strong bases like NaH are effective, they require strictly anhydrous conditions. A more practical and robust method for indole N-alkylation utilizes aqueous potassium hydroxide (KOH) in acetone.[1] This system is effective because the acetone acts as a phase-transfer catalyst, facilitating the reaction between the aqueous base and the organic-soluble indole. This method avoids harsh, anhydrous conditions and often leads to high yields.[1] Conversely, using sodium methoxide in methanol should be avoided as it can lead to undesired transesterification of the C2-ethyl ester to a methyl ester.[1]
Caption: Workflow for the N-alkylation of the indole scaffold.
Protocol 1: N-Benzylation of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Benzyl bromide (1.1 eq)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Prepare a solution of KOH (3.0 eq) in a minimal amount of water and add it to the flask.
-
Stir the mixture at room temperature (20-25°C) for 30 minutes. The solution may become heterogeneous.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
-
C2-Ester Moiety Transformations
The ethyl ester at the C2 position is a versatile handle for introducing diverse functionalities, most notably amides and hydrazides, which are key components of many bioactive molecules.
Caption: Key transformations of the C2-ethyl ester group.
Protocol 2: Saponification to the Carboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is the gateway to forming amides.
-
Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or KOH (2-3 eq)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of EtOH/water (e.g., 3:1 ratio).
-
Add LiOH (2-3 eq) and stir the mixture at room temperature or gently heat to 40-50°C to expedite the reaction. Monitor by TLC until all starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid, which can often be used without further purification.
-
Protocol 3: Hydrazinolysis to the Carbohydrazide
The carbohydrazide is a valuable intermediate for synthesizing heterocycles like oxadiazoles or pyrazoles.[7]
-
Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80-100% solution, 10 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Suspend or dissolve the indole ester (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10 eq).
-
Heat the mixture to reflux for 4-8 hours. A precipitate typically forms as the reaction progresses.[1]
-
Cool the mixture to room temperature, then chill in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure 1H-indole-2-carbohydrazide.[1]
-
C3-Position Functionalization
The C3 position of the indole ring is electron-rich and highly susceptible to attack by electrophiles. This reactivity allows for the introduction of various functional groups that can serve as anchors for further synthetic elaboration.
Protocol 4: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the C3 position, creating a key aldehyde intermediate.
-
Reagents:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) (can be used as solvent and reagent)
-
-
Procedure:
-
In a flask cooled to 0°C, add POCl₃ (1.5 eq) dropwise to anhydrous DMF. Stir for 15-30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of the indole ester (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.[8][9]
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Basify the aqueous solution with aqueous NaOH or Na₂CO₃ until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography to yield Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate.[8]
-
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the synthetic power of this building block, we present a hypothetical, yet highly plausible, route to a scaffold common in receptor tyrosine kinase (RTK) inhibitors.[4][7] This route combines the transformations discussed above to build molecular complexity rapidly.
Caption: Multi-step synthesis of a potential kinase inhibitor scaffold.
This synthetic sequence demonstrates how this compound can be efficiently converted into a more complex drug-like molecule. The R¹ group can be chosen to interact with specific pockets in a kinase active site, while the R² amide portion often serves to form critical hydrogen bonds. The C6-methyl group provides a handle for exploring structure-activity relationships related to steric bulk and lipophilicity in the solvent-exposed region of the binding site.[6] This systematic approach is fundamental to modern drug discovery.
References
- Al-Hourani, B. J., et al. (2016).
- de Souza, M. C. B. V., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(15), 8246–8263. [Link]
- ChemSynthesis.
- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
- Gouda, M. A., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. European Journal of Medicinal Chemistry, 45(8), 3259-3268. [Link]
- Wang, S., et al. (2013). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Medicinal Chemistry Research, 22(10), 4783-4792. [Link]
- PubChem. ethyl 6,7-dimethyl-1H-indole-2-carboxylate.
- de Souza, M. C. B. V., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- ResearchGate.
- Gassman, P. G., & van Bergen, T. J. (1977).
- Abdel-Aziz, A. A., et al. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. RSC Advances, 12(45), 29505-29524. [Link]
- Radi, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 25(11), 2645. [Link]
- Ivachtchenko, A. V., et al. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 49, 1-11. [Link]
- ResearchGate. Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
- Karbowniczek, J., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. International Journal of Molecular Sciences, 23(19), 11639. [Link]
- El-Sayed, N. N. E., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34107-34131. [Link]
- Wang, Z., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(24), 7481. [Link]
- ResearchGate.
- SpectraBase.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. mthis compound.
- Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(5), 763-775. [Link]
- Journal of Basic and Applied Research in Biomedicine.
- PubChem. 6-ethyl-1H-indole-2-carboxylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Fischer Indole Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate by Thin-Layer Chromatography
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The Fischer indole synthesis, a robust and versatile method, remains a primary route for constructing substituted indoles.[2] This application note provides a detailed protocol for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate via the Fischer indole synthesis. More critically, it establishes a comprehensive, self-validating methodology for monitoring the reaction's progress in real-time using Thin-Layer Chromatography (TLC). We delve into the causality behind experimental choices, from mobile phase selection to specific visualization techniques, empowering researchers to optimize reaction conditions, determine endpoints, and assess purity with confidence.
Introduction: The Importance of Reaction Monitoring
This compound is a valuable heterocyclic building block in drug discovery. Its synthesis, typically achieved through the acid-catalyzed cyclization of a phenylhydrazone, requires careful monitoring to maximize yield and minimize impurity formation.[3] Thin-Layer Chromatography (TLC) is an indispensable analytical tool for this purpose; it is a rapid, inexpensive, and highly sensitive technique for qualitatively tracking the consumption of starting materials and the formation of products.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural list to explain the underlying principles, ensuring that the user can not only execute the protocol but also troubleshoot and adapt it for related synthetic transformations.
Principle of the Method
The Fischer Indole Synthesis Mechanism
The synthesis proceeds via the classic Fischer indole mechanism, discovered by Emil Fischer in 1883.[2] The reaction is typically catalyzed by Brønsted or Lewis acids, such as glacial acetic acid, polyphosphoric acid, or zinc chloride.[2][6]
The key mechanistic steps are:
-
Hydrazone Formation: The reaction begins with the condensation of 4-methylphenylhydrazine with the ketone moiety of ethyl pyruvate to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the key bond-forming step.[6]
-
Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes and, upon elimination of an ammonia molecule, undergoes rearomatization to yield the thermodynamically stable indole ring system.[2]
Principles of TLC Monitoring
TLC separates compounds based on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (silica gel) and a liquid mobile phase is allowed to move up the plate by capillary action. Compounds in the mixture partition between the stationary and mobile phases.
-
Polarity is Key: Silica gel is a highly polar stationary phase. Polar compounds will have a strong affinity for the silica gel and will travel slowly up the plate, resulting in a low Retention Factor (Rf). Non-polar compounds interact weakly with the silica gel and are carried further up the plate by the mobile phase, resulting in a high Rf.
-
Tracking the Reaction: By observing the disappearance of starting material spots and the appearance of a new product spot over time, one can effectively monitor the reaction's progression.
Materials and Protocols
Reagents and Equipment
-
4-methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Glacial Acetic Acid
-
Ethanol, absolute
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
TLC plates: Silica gel 60 F₂₅₄, aluminum-backed[8]
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating mantle and magnetic stirrer
-
Round-bottom flask and condenser
-
Standard laboratory glassware
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions.[7][9]
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add ethyl pyruvate (1.16 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone intermediate can be monitored by TLC.
-
-
Indolization (Cyclization):
-
Add 10 mL of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC every 30 minutes until the starting hydrazone is consumed (typically 2-4 hours).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization.
-
Protocol 2: Step-by-Step TLC Monitoring
The effectiveness of TLC monitoring hinges on a systematic and consistent technique.[10][11]
-
Mobile Phase Preparation:
-
Prepare the eluent by mixing hexanes and ethyl acetate. A good starting ratio is 80:20 (v/v) Hexanes:Ethyl Acetate .[8] This ratio should be optimized to achieve an Rf value for the final product of approximately 0.3-0.4 for optimal separation.
-
Pour about 0.5 cm of the mobile phase into the TLC chamber, place a piece of filter paper inside to saturate the chamber atmosphere, and cover with the lid. Allow it to equilibrate for at least 5-10 minutes.[8]
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the origin: "SM" (Starting Material), "C" (Cospot), and "R" (Reaction Mixture).[10]
-
Lane SM: Using a capillary spotter, apply a small spot of the dissolved starting material (the initial reaction mixture before reflux).
-
Lane R: Withdraw a small aliquot from the refluxing reaction mixture using a capillary tube and apply a spot to this lane.
-
Lane C (Cospot): Apply a spot of the starting material (SM) first. Then, carefully spot the reaction mixture (R) directly on top of the SM spot. The cospot is a critical internal standard that helps to unambiguously track the starting material's position, even if the reaction matrix slightly alters its Rf value.[10]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to air dry completely.
-
Non-Destructive Visualization: View the plate under a UV lamp at 254 nm.[12][13] Indoles and other conjugated aromatic compounds will appear as dark spots against the fluorescent green background. Circle the observed spots with a pencil.
-
Destructive Visualization (Confirmation): Prepare Ehrlich's stain (0.5 g of p-dimethylaminobenzaldehyde, 10 mL of concentrated hydrochloric acid, and 40 mL of acetone).[14] Dip the TLC plate into the stain, remove excess with a paper towel, and gently heat with a heat gun. Indoles will typically produce a characteristic blue or purple spot.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A successful reaction will show the spot corresponding to the starting material diminishing over time, while a new spot for the product appears and intensifies.
-
Visualization and Data Interpretation
The workflow for effective TLC monitoring is a systematic process from preparation to analysis.
Caption: Experimental workflow for monitoring chemical reactions using TLC.
Expected TLC Results
The table below summarizes the expected chromatographic behavior and visualization characteristics of the key species involved in the synthesis. The Rf values are estimates based on relative polarity and should be confirmed experimentally.[15]
| Compound | Description | Expected Rf * | UV (254 nm) Appearance | Ehrlich's Stain Appearance |
| 4-methylphenylhydrazine | Starting Material 1 | ~0.5 - 0.6 | Dark Spot | No Reaction / Faint Color |
| Ethyl pyruvate | Starting Material 2 | ~0.7 - 0.8 | Faint/Inactive | No Reaction |
| Phenylhydrazone | Intermediate | ~0.6 - 0.7 | Dark Spot | Faint Yellow/Orange |
| This compound | Product | ~0.3 - 0.4 | Dark Spot | Blue/Purple Spot |
*Based on an 80:20 Hexanes:Ethyl Acetate mobile phase. The product is more polar than the starting materials and intermediate due to the N-H bond of the indole ring, leading to a lower Rf value.
Troubleshooting Common TLC Issues
-
Streaking of Spots: This often occurs with acidic or basic compounds that are partially ionized on the silica plate. For the indole product, which is weakly acidic (N-H), streaking is possible. Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can suppress deprotonation and lead to sharper spots.[8][16]
-
Spots are Too High (Rf > 0.8) or Too Low (Rf < 0.2): The polarity of the mobile phase is incorrect.
-
If Rf is too high, the eluent is too polar. Increase the proportion of the non-polar solvent (hexanes).
-
If Rf is too low, the eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
-
No Spots Visible Under UV: The compound may not be UV-active. This is unlikely for the indole product but possible for some starting materials. Always use a secondary chemical stain if UV visualization fails.[17]
Conclusion
This application note provides a robust framework for the synthesis and monitoring of this compound. By employing the detailed TLC protocol, including the critical use of a cospot and appropriate visualization techniques, researchers can gain precise, real-time insights into the reaction's progress. This allows for accurate determination of the reaction endpoint, leading to improved yields, higher purity, and more efficient use of resources in the synthesis of valuable indole intermediates.
References
- Gubica, T., & Koba, M. (2015). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 28(2), 115-119.
- Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2492-2499.
- Wikipedia contributors. (2023, May 29). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- chemeurope.com. (n.d.). Reissert indole synthesis.
- Grokipedia. (n.d.). Fischer indole synthesis.
- Byvatov, E. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.
- Wang, Y., et al. (2017). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 22(10), 1693.
- Byvatov, E. (n.d.). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Gribble, G. (2019, January 14). Reissert Indole Synthesis. ResearchGate.
- Wikipedia contributors. (2023, December 1). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
- Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 27(1), 23.
- LibreTexts Chemistry. (2021, August 25). 5.7: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Al-Sanea, M. M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3290.
- CMV. (2020, December 24). Reissert Indole Synthesis. YouTube.
- Abdel-Wahab, B. F., et al. (2010, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate.
- Labster. (n.d.). TLC Visualization Methods.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2949–2961.
- Pillay, D. T., & Mehdi, R. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis....
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Boell, K. T., et al. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. Journal of Chemical Education, 96(8), 1598-1605.
- ChemSynthesis. (n.d.). mthis compound.
- Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 91.
- Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2949-2961.
- Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Acta Chromatographica, 18, 161-170.
- Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-845.
- Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2829-2838.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. silicycle.com [silicycle.com]
- 15. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. theory.labster.com [theory.labster.com]
Application Notes and Protocols: Enzymatic Inhibition Assays with Ethyl 6-methyl-1H-indole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 6-methyl-1H-indole-2-carboxylate and its derivatives represent a promising class of molecules for the development of novel therapeutics, particularly as enzyme inhibitors. This document provides a comprehensive guide to designing, performing, and interpreting enzymatic inhibition assays using this compound. We will delve into the foundational principles of enzyme kinetics, provide detailed, adaptable protocols for determining inhibitor potency (IC₅₀) and mode of action, and discuss best practices for data analysis and interpretation.
Introduction: The Rationale for Investigating Indole-2-Carboxylates as Enzyme Inhibitors
The indole scaffold is a common feature in molecules that exhibit a wide range of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have been the subject of extensive research as potential inhibitors for a variety of enzymes. Studies have demonstrated their efficacy against targets such as HIV-1 integrase, where the indole core and C2 carboxyl group can chelate essential metal ions in the active site.[2][3] Furthermore, various indole derivatives have shown inhibitory activity against enzymes like cholinesterases, carboxylesterases, α-glucosidase, and α-amylase.[4][5][6]
This compound, the subject of this guide, contains the core indole-2-carboxylate structure with a methyl group at the 6-position. This substitution can influence the compound's hydrophobicity, steric profile, and electronic properties, potentially modulating its binding affinity and selectivity for different enzyme targets. Given the established precedent of related compounds, it is a logical and compelling candidate for screening against various enzyme classes.
This guide is designed to provide researchers with the theoretical background and practical protocols to rigorously evaluate the inhibitory potential of this compound against their enzyme of interest.
Foundational Principles of Enzyme Inhibition Assays
Before embarking on experimental work, it is crucial to understand the fundamentals of enzyme kinetics and the different modes of inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] The study of enzyme inhibition is paramount in drug discovery, as many drugs function by inhibiting specific enzymes involved in disease pathways.[7]
There are two primary classes of inhibitors:
-
Reversible Inhibitors: These bind non-covalently to the enzyme and can be removed, restoring enzyme activity. Reversible inhibition is further classified based on the inhibitor's binding site relative to the substrate.[7]
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect the Kₘ.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is a less common mechanism and results in a decrease in both Vₘₐₓ and Kₘ.[7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities, affecting both Kₘ and Vₘₐₓ.[7]
-
-
Irreversible Inhibitors: These typically form covalent bonds with the enzyme, leading to permanent inactivation.[7]
The initial goal of an inhibition study is usually to determine the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. Subsequently, kinetic studies are performed to elucidate the mode of inhibition .
Experimental Design and Protocols
This section provides detailed protocols that can be adapted for a wide range of enzymes. We will use a generic colorimetric assay as an example, as this is a common and accessible method.
3.1. Essential Preliminary Steps
Causality: Before initiating inhibition studies, it is critical to establish a robust and reproducible enzyme activity assay. This involves optimizing conditions such as pH, temperature, enzyme concentration, and substrate concentration to ensure the reaction rate is linear over the measurement period and that the enzyme is the rate-limiting factor.
-
Enzyme and Substrate: Obtain a purified enzyme of interest and a corresponding substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon conversion to the product.
-
Buffer and Reagents: Prepare a suitable buffer solution that maintains the optimal pH for enzyme activity. All reagents should be of high purity.
-
Test Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
3.2. Protocol 1: Determination of IC₅₀
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified enzyme
-
Substrate
-
Assay buffer
-
This compound (stock solution in DMSO)
-
DMSO (for vehicle control)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound from your stock solution. A common approach is to use a 10-point, 3-fold serial dilution.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells for each condition:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Vehicle Control (100% Activity): Assay buffer, enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Assay buffer, enzyme, and the corresponding dilution of this compound.
-
-
Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitor (or DMSO). Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[8]
-
Measure Product Formation: Immediately begin measuring the absorbance (or fluorescence/luminescence) at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear phase of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Data Presentation:
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average V₀ | % Inhibition |
| 0 (Vehicle) | N/A | [Value] | 0 |
| 0.1 | -1 | [Value] | [Value] |
| 0.3 | -0.52 | [Value] | [Value] |
| 1.0 | 0 | [Value] | [Value] |
| 3.0 | 0.48 | [Value] | [Value] |
| 10.0 | 1 | [Value] | [Value] |
| 30.0 | 1.48 | [Value] | [Value] |
| 100.0 | 2 | [Value] | [Value] |
Workflow for IC₅₀ Determination
Caption: Workflow for IC₅₀ Determination.
3.3. Protocol 2: Determining the Mode of Inhibition
Objective: To elucidate the mechanism by which this compound inhibits the enzyme.
Causality: By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). These changes are hallmarks of different inhibition mechanisms and can be visualized using double-reciprocal plots, such as the Lineweaver-Burk plot.
Methodology:
-
Experimental Setup: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Kₘ).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Determine the V₀ for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9]
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines will intersect on the y-axis (1/Vₘₐₓ is unchanged).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (-1/Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second quadrant (left of the y-axis, above the x-axis).
-
-
Data Presentation:
| [Substrate] (µM) | V₀ (No Inhibitor) | V₀ ([Inhibitor] = 0.5x IC₅₀) | V₀ ([Inhibitor] = 1x IC₅₀) |
| [S1] | [Value] | [Value] | [Value] |
| [S2] | [Value] | [Value] | [Value] |
| [S3] | [Value] | [Value] | [Value] |
| [S4] | [Value] | [Value] | [Value] |
| [S5] | [Value] | [Value] | [Value] |
Interpreting Lineweaver-Burk Plots
Caption: Interpreting Lineweaver-Burk Plots.
Trustworthiness and Self-Validation
To ensure the reliability of your results, every protocol must be a self-validating system. Incorporate the following controls and checks:
-
Positive Control: Use a known inhibitor of the target enzyme to validate the assay setup.
-
Negative Control (Vehicle): As described, this is crucial for calculating percent inhibition. The solvent (e.g., DMSO) should not significantly affect enzyme activity at the final concentration used.
-
Linearity of Reaction: Confirm that the reaction rate is linear over the time of measurement for all conditions.
-
Enzyme Stability: Ensure the enzyme remains stable and active throughout the duration of the experiment under the chosen assay conditions.
-
Compound Interference: Test whether this compound interferes with the detection method itself (e.g., by absorbing light at the same wavelength as the product). This can be done by running the assay without the enzyme.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By determining the IC₅₀ and the mode of inhibition, researchers can gain valuable insights into the compound's potency and mechanism of action. These findings are the critical first step in the hit-to-lead optimization process in drug discovery. Subsequent studies may involve exploring the structure-activity relationship (SAR) by synthesizing and testing analogs, assessing selectivity against other enzymes, and eventually progressing to cell-based and in vivo models.
References
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
- Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
- Sono, M., & Cady, S. G. (1989). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 28(13), 5400–5407. [Link]
- Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., Xiong, Q. Q., Zhao, Y. L., Liao, S. G., Li, Y. J., Yan, G. Y., & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1051-1061. [Link]
- Hyatt, J. L., Danks, A. M., Callery, P. S., & Potter, P. M. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(11), 2673–2680. [Link]
- Khan, I., Ali, A., Ahmad, I., Ali, S., Khan, A., Ahmad, S., & Furtmann, N. (2021). Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study. International Journal of Biological Macromolecules, 190, 301–318. [Link]
- Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., & Islam, M. S. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(6), 11096–11112. [Link]
- Smejkal, K., Svobodova, L., Chudik, S., & Kunes, J. (2020). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Current Organic Synthesis, 17(4), 302-313. [Link]
- Wang, Y. C., Zhang, W. L., Zhang, R. H., Liu, C. H., Zhao, Y. L., Yan, G. Y., Liao, S. G., Li, Y. J., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences, 24(24), 17290. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Application Note: Computational Docking Studies of Ethyl 6-methyl-1H-indole-2-carboxylate with Key Therapeutic Target Proteins
Introduction: The Indole Scaffold and In Silico Drug Discovery
The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[] Its unique aromatic and hydrogen-bonding properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Ethyl 6-methyl-1H-indole-2-carboxylate is a representative of this versatile class of molecules. Evaluating its potential therapeutic applications requires a systematic exploration of its binding affinity towards key proteins implicated in disease pathways.
Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[5][6][7][8] By simulating the intermolecular interactions at an atomic level, docking enables researchers to prioritize compounds for synthesis and experimental testing, generate hypotheses about structure-activity relationships (SAR), and elucidate potential mechanisms of action. This application note provides a detailed, step-by-step protocol for conducting computational docking studies of this compound against validated therapeutic targets using widely accessible software.
Scientific Rationale and Target Selection
The selection of appropriate protein targets is a critical first step, guided by the known biological activities of the chemical class under investigation. Indole derivatives have shown significant promise in two major therapeutic areas: oncology and inflammation.[2][4][9] Based on this established precedent, we have selected three representative and high-value protein targets to evaluate the potential of this compound.
-
Cyclooxygenase-2 (COX-2): An enzyme that is a key mediator of inflammatory pathways. It is the target of many nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole-containing drug Indomethacin.[2][9] Targeting COX-2 could indicate potential anti-inflammatory activity. (PDB ID: 5IKR)
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. The kinase domain is a primary target for cancer therapeutics, and numerous indole-based compounds have been developed as EGFR inhibitors.[2] Docking against EGFR can probe the compound's anticancer potential. (PDB ID: 2GS2)
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that are central components of the PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer, making PI3K an attractive target.[2] (PDB ID used for this study: 1E8Z, PI3Kγ)
Overall Computational Workflow
The process of molecular docking follows a structured workflow, from initial preparation of the ligand and protein structures to the final analysis of the results. Each step is crucial for the accuracy and reliability of the prediction.
Caption: A schematic overview of the key stages in a molecular docking study.
Detailed Methodologies and Protocols
This section provides step-by-step protocols for researchers. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol 1: Ligand Preparation with Avogadro
Expertise & Experience: A ligand's 3D conformation and charge distribution are critical for accurate docking. Starting from a 2D sketch or a simple 3D model is insufficient. The structure must be energy-minimized to find a low-energy, stable conformation. Adding hydrogens is essential as they are often omitted in 2D representations but are vital for forming hydrogen bonds.
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool or obtain its SMILES string (CCOC(=O)c1c2ccc(cc2[nH]c1)C).
-
Open in Avogadro: Launch Avogadro and import the molecule file or paste the SMILES string.
-
Add Hydrogens: Navigate to Build > Add Hydrogens. This ensures the correct protonation state for all atoms.[10][11]
-
Energy Minimization: This is the most critical step for obtaining a realistic conformer.
-
Go to Extensions > Molecular Mechanics > Setup Force Field....
-
Select a robust force field like "MMFF94" and click "OK".
-
Go to Extensions > Optimize Geometry. The calculation will start, and you will see the energy value decrease. Wait for it to converge ("dE" becomes very small).[12]
-
-
Save the Ligand: Save the optimized structure.
-
Go to File > Save As....
-
Select "Sybyl Mol2 (*.mol2)" as the file type. This format is compatible with most docking software.[13]
-
Protocol 2: Target Protein Preparation
Expertise & Experience: Protein structures obtained from the Protein Data Bank (PDB) are experimental models. They contain non-essential water molecules, co-factors, and other heteroatoms that can interfere with docking. Furthermore, PDB files often lack hydrogen atoms. The preparation step "cleans" the protein and adds necessary atoms and charges, creating a receptor file (PDBQT format for AutoDock) ready for docking.
-
Download Protein Structure: Go to the RCSB PDB website (rcsb.org) and download the structures for the selected targets (e.g., 5IKR, 2GS2, 1E8Z) in PDB format.
-
Clean the PDB: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structure or the binding site of interest. Save this cleaned structure as a new PDB file.
-
Prepare Receptor with AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open your cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Choose "Polar only" and click "OK".
-
Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". This step will add charges and prepare the protein.
-
Save the output as a .pdbqt file. This file format contains the atomic coordinates plus partial charges and atom types required by AutoDock Vina.[14]
-
Protocol 3: Molecular Docking with AutoDock Vina (Command-Line)
Expertise & Experience: AutoDock Vina is a powerful and widely cited docking engine.[15][16] The key to a successful docking run is correctly defining the search space, or "grid box." This box should encompass the entire binding pocket where the ligand is expected to bind. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface, though this is computationally more intensive.[17]
-
Identify the Binding Site: For our targets, the binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. In PyMOL or another viewer, identify the coordinates of the center of this ligand.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to define the grid box.[18]
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
Review Output: Vina will generate two files:
-
docked_poses.pdbqt: Contains the coordinates of the predicted binding poses (usually 9) for the ligand.
-
results.log: A text file containing the binding affinity scores (in kcal/mol) for each pose.
-
Protocol 4: Molecular Docking with PyRx (GUI-Based)
Expertise & Experience: PyRx provides a user-friendly graphical interface for molecular docking, integrating AutoDock Vina as its docking engine.[23][24] It automates many of the preparation and execution steps, making it ideal for beginners or for high-throughput virtual screening.[25][26][27]
-
Launch PyRx: Open the PyRx application.
-
Load Molecules:
-
In the left-hand panel, right-click on "Molecules" and select "Load Molecule" to import your prepared ligand (.mol2) and cleaned protein (.pdb) files.
-
-
Prepare for Docking:
-
Right-click on the protein's name and select AutoDock > Make Macromolecule. PyRx will automatically prepare it in the PDBQT format.
-
In the "Ligands" tab at the bottom, select your ligand. PyRx uses Open Babel to automatically convert it for Vina.
-
-
Run Vina Wizard:
-
Select the ligand and the macromolecule.
-
Click on the "Vina Wizard" tab.
-
Click "Start". The view will center on the protein.
-
-
Adjust Grid Box: Use the controls in the Vina Wizard panel to adjust the center and dimensions of the grid box, ensuring it covers the binding site.
-
Execute Docking: Click "Forward" to run the docking simulation. PyRx will execute Vina in the background.
-
Analyze Results: Upon completion, the bottom panel will display a table with the predicted binding poses and their corresponding binding affinities. You can click on each pose to visualize it in the main window.
Analysis and Interpretation of Docking Results
Trustworthiness: A low binding energy score does not guarantee a compound will be active. It is a prediction of binding affinity. The trustworthiness of the result is significantly enhanced by visual inspection of the binding pose. A plausible pose will show chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic parts of the ligand in greasy pockets) and have minimal internal steric clashes.
Quantitative Analysis: Binding Affinity
The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate a stronger, more favorable predicted binding interaction.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |
| EGFR Kinase Domain | 2GS2 | -7.9 |
| Phosphoinositide 3-kinase γ (PI3Kγ) | 1E8Z | -8.1 |
| Note: The values in this table are hypothetical and for illustrative purposes only. |
Qualitative Analysis: Visualization with PyMOL
Visual inspection is essential to validate the docking result. PyMOL is a powerful tool for creating high-quality visualizations of molecular interactions.[28][29][30][31][32]
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docked_poses.pdbqt output file.
-
Focus on the Binding Site: Center the view on the ligand.
-
Visualize Interactions: Use PyMOL's tools to identify key interactions.
-
Go to Wizard > Measurement. This can be used to measure distances for potential hydrogen bonds.
-
A more powerful method is to use the Action button for the ligand object: Action > preset > ligand sites > cartoon. This will automatically highlight residues around the ligand and show interactions.
-
-
Generate Image: Create a ray-traced image for publication or presentation.
Caption: A workflow for the qualitative analysis of docking poses.
Validation and Advanced Methods
To ensure the docking protocol is valid for a given system, a common practice is to perform "re-docking." This involves taking a protein structure with a known co-crystallized ligand, removing the ligand, and then docking it back into the binding site. A successful protocol should reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
Furthermore, while docking provides a static snapshot, protein-ligand complexes are dynamic. For a more rigorous assessment of the stability of a docked pose, Molecular Dynamics (MD) simulations can be performed.[33][34][35][36] MD simulates the movement of atoms over time, providing insights into the stability of key interactions and the overall complex.[37][38]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for performing molecular docking studies on this compound. By following these detailed protocols, researchers can effectively screen this compound against key therapeutic targets like COX-2, EGFR, and PI3K, generating valuable predictive data on its binding affinity and interaction patterns. These in silico results form a strong foundation for hypothesis-driven experimental validation and can significantly accelerate the early stages of drug discovery.
References
- AutoDock Vina. (2020, December 4). Tutorial. [Link]
- Bioinformatics Tutorial. (2025, August 25). Ligand Preparation for Molecular Docking using Avogadro. [Link]
- Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]
- UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
- Read the Docs. Basic docking — Autodock Vina 1.2.
- ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions?. [Link]
- Eagon Research Group. Vina Docking Tutorial. [Link]
- ScotChem. 5.
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
- YouTube. (2025, August 6).
- YouTube. (2021, April 25). Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. [Link]
- Bioinformatics Review. (2021, July 25). How to perform virtual screening using Pyrx?. [Link]
- PyMOL tutorial.
- ResearchGate. The setup coordinates grid (Grid box) for molecular docking studies on binding site of COVID-19 main protease. [Link]
- PubMed Central.
- YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx?
- Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. [Link]
- Thomas Adewumi University. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. [Link]
- Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx?. [Link]
- ResearchGate.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
- PubMed Central. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- PubMed Central. (2020, May 4). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. [Link]
- PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
- PubMed Central.
- PyRx. PyRx – Python Prescription – Virtual Screening Made Simple. [Link]
- YouTube. (2020, July 7).
- AIP Publishing. (2018, March 12). Binding free energy analysis of protein-protein docking model structures by evERdock. [Link]
- Panacea research center. Setting up the docking grid box parameters. [Link]
- PubMed Central. Key Topics in Molecular Docking for Drug Design. [Link]
- ResearchGate. (2021, October 21).
- GROMACS. GROMACS Tutorials. [Link]
- ACS Publications. (2023, July 18). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. [Link]
- Springer Link.
- J-STAGE.
- YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
- ResearchGate. (2025, September 10).
- bioRxiv. (2022, April 27). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]
- Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. [Link]
- ACS Publications.
- ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]
- YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. [Link]
- Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]
- YouTube. (2020, May 5). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 3. [Link]
- MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
Sources
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discuss.avogadro.cc [discuss.avogadro.cc]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 22. Setting up the docking grid box parameters. - Panace aresearch center [panacearesearchcenter.com]
- 23. tau.edu.ng [tau.edu.ng]
- 24. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. m.youtube.com [m.youtube.com]
- 27. bioinformaticsreview.com [bioinformaticsreview.com]
- 28. youtube.com [youtube.com]
- 29. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 30. researchgate.net [researchgate.net]
- 31. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 32. medium.com [medium.com]
- 33. GROMACS Tutorials [mdtutorials.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. m.youtube.com [m.youtube.com]
- 36. youtube.com [youtube.com]
- 37. pubs.aip.org [pubs.aip.org]
- 38. biorxiv.org [biorxiv.org]
Application Note & Protocols for Evaluating the Cytotoxicity of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction: The Rationale for Cytotoxicity Profiling
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Ethyl 6-methyl-1H-indole-2-carboxylate belongs to this versatile class of molecules. While its specific biological effects are under investigation, related indole-2-carboxylate derivatives have been explored for various therapeutic applications, including as potential anticancer agents.[1][2] A critical initial step in the preclinical assessment of any novel compound is a thorough evaluation of its cytotoxic potential.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a panel of robust, cell-based assays to characterize the cytotoxic effects of this compound. By employing a multi-parametric approach, we can move beyond a simple live/dead assessment to elucidate the potential mechanisms of cell death, distinguishing between cytostatic and cytotoxic effects.[5] We will detail the principles and protocols for three distinct, yet complementary, assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.
-
Caspase-3/7 Assay: To specifically measure apoptosis (programmed cell death).
This integrated workflow provides a comprehensive and trustworthy profile of the compound's interaction with cultured mammalian cells.
Foundational Principles: Choosing the Right Cytotoxicity Assay
-
Metabolic Activity vs. Membrane Integrity: A compound might inhibit metabolic activity without immediately compromising membrane integrity. The MTT assay measures the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[6][7] A decrease in the MTT signal suggests a reduction in cell proliferation or metabolic function, which could be due to cytotoxicity or a cytostatic effect.[5] Conversely, the LDH assay measures the release of the stable cytosolic enzyme lactate dehydrogenase into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][8]
-
Identifying Apoptosis: If a compound induces programmed cell death, specific enzymatic pathways are activated. The Caspase-3/7 assay detects the activity of key "executioner" caspases, which are central to the apoptotic cascade.[9][10] A positive signal in this assay strongly indicates that the compound triggers apoptosis.
The following diagram illustrates the logical workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: Workflow for comprehensive cytotoxicity assessment.
Experimental Protocols
The following protocols are designed for use in a 96-well plate format, which is suitable for dose-response studies. It is imperative to include appropriate controls in every experiment.
Essential Controls for All Assays:
-
Untreated Cells (Negative Control): Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This represents 100% viability.
-
Maximum Lysis/Death (Positive Control): Cells treated with a known cytotoxic agent or a lysis buffer. This control is specific to the assay (e.g., Triton™ X-100 for the LDH assay).
-
Medium Blank: Wells containing only culture medium to determine background absorbance/luminescence.
Protocol 1: MTT Assay for Metabolic Activity
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7][11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[4][8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[13]
Materials:
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (e.g., 10X solution provided in the kit)
-
96-well flat-bottom plates
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Add 10 µL of sterile water or vehicle to untreated control wells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells. Incubate for 45 minutes at 37°C.
-
-
Sample Collection: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[9] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[9][14]
Materials:
-
Treated cell culture plates
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer
Procedure:
-
Assay Plate Setup: The assay can be performed directly in the 96-well plates used for cell culture, provided they are opaque-walled. If not, transfer cells and medium to an appropriate plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single step lyses the cells and initiates the luminescent reaction.[14]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader (luminometer).
Caption: Core principles of the selected cytotoxicity assays.
Data Analysis and Presentation
For each assay, the raw data should be corrected by subtracting the average value of the medium blank.
MTT Assay Data:
-
Calculate the percentage of cell viability relative to the vehicle-treated control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
LDH Assay Data:
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
Caspase-3/7 Assay Data:
-
Data is often presented as fold change in luminescence over the vehicle control:
-
Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)
-
The results should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the calculated percentage or fold change on the y-axis. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Example Data Summary for this compound after 48h Treatment
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100.0 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 98.2 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 5 | 85.7 ± 6.2 | 8.9 ± 2.5 | 2.5 ± 0.4 |
| 10 | 60.1 ± 4.8 | 15.4 ± 3.1 | 5.8 ± 0.7 |
| 25 | 35.4 ± 3.9 | 28.6 ± 4.0 | 6.5 ± 0.9 |
| 50 | 12.8 ± 2.5 | 45.1 ± 5.2 | 4.1 ± 0.6 |
| 100 | 5.1 ± 1.8 | 70.3 ± 6.8 | 2.3 ± 0.3 |
| IC₅₀ (µM) | 15.8 | > 50 | N/A |
Data presented as Mean ± Standard Deviation (n=3).
Interpretation of Example Data: The data suggests that this compound reduces cell viability in a dose-dependent manner. The significant increase in Caspase-3/7 activity at 10-25 µM, followed by a decrease at higher concentrations (likely due to overwhelming cell death), points towards apoptosis as a primary mechanism of cell death. The LDH release becomes more prominent at higher concentrations, suggesting that at these levels, the compound may induce secondary necrosis following apoptosis or direct necrotic effects.
Conclusion and Best Practices
This application note outlines a robust, multi-assay strategy for the in vitro cytotoxic evaluation of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain a detailed and reliable profile of a compound's cellular effects. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and development.
Key Best Practices:
-
Always perform initial range-finding experiments to determine the appropriate concentration range for the test compound.
-
Ensure the vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[15]
-
Validate each assay with positive and negative controls to ensure proper performance.
By adhering to these protocols and principles, researchers can generate high-quality, reproducible data to accurately characterize the cytotoxic profile of novel chemical entities.
References
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting.
- Principle and applications of the cytotoxicity assay.
- The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]
- Cytotoxicity Assay Protocol. Protocols.io. [Link]
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central. [Link]
- methyl 6-methyl-1H-indole-2-carboxyl
- Ethyl 6-chloroindole-2-carboxyl
- methyl 6-methyl-1H-indole-2-carboxyl
- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkyl
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
Sources
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis for 6-Substituted Indoles
Welcome to the technical support center for the optimization of the Fischer indole synthesis, with a specific focus on the preparation of 6-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield, purity, and regioselectivity of this venerable yet often challenging reaction. Here, we move beyond basic protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the insights needed to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when synthesizing 6-substituted indoles via the Fischer method.
Q1: Why is regioselectivity a major concern when starting with a meta-substituted phenylhydrazine?
When a meta-substituted phenylhydrazine is used, the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis can proceed in two different directions.[2] This leads to the potential formation of two regioisomeric indole products: the 4-substituted and the 6-substituted indole. The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in directing the cyclization.[2]
Q2: How does the electronic nature of the meta-substituent influence the regioselectivity?
Generally, electron-donating groups (EDGs) at the meta-position, such as methoxy (-OCH₃) or methyl (-CH₃), tend to favor the formation of the 6-substituted indole as the major product.[2] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), can lead to mixtures of both 4- and 6-substituted indoles, often with poor selectivity.[2][3]
Q3: What are the most common acid catalysts used for the synthesis of 6-substituted indoles, and how do I choose one?
A range of Brønsted and Lewis acids are employed.[4][5][6] Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA).[4][7][8] The choice of catalyst is critical and often substrate-dependent.[7] For sensitive substrates or when trying to control regioselectivity, a systematic screening of catalysts is recommended.[9] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9]
Q4: Can I run the Fischer indole synthesis as a one-pot reaction?
Yes, it is often advantageous to perform the synthesis as a one-pot procedure, where the initial formation of the phenylhydrazone from the phenylhydrazine and the carbonyl compound is immediately followed by the acid-catalyzed cyclization without isolation of the intermediate.[10] This can improve overall efficiency and is particularly useful if the hydrazone intermediate is unstable.[9]
Troubleshooting Guide for 6-Substituted Indole Synthesis
This section provides a detailed guide to overcoming common challenges encountered during the synthesis of 6-substituted indoles.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction.[1][7] | 1a. Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature.[9] 1b. If possible, modify the carbonyl partner to be more electron-withdrawing to disfavor N-N bond cleavage.[1][11] |
| 2. Incomplete Reaction: The[1][1]-sigmatropic rearrangement has a significant activation energy. | 2a. Increase the reaction temperature.[9] 2b. Switch to a stronger acid catalyst (e.g., from acetic acid to PPA or ZnCl₂).[9] | |
| 3. Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to side reactions.[7] | 3a. Ensure the purity of starting materials through recrystallization or distillation.[7] | |
| Poor Regioselectivity (Mixture of 4- and 6-substituted indoles) | 1. Inappropriate Acid Catalyst: The strength of the acid can influence the ratio of regioisomers. | 1a. Screen a panel of acid catalysts (both Brønsted and Lewis acids) to find the optimal conditions for the desired isomer.[9] 1b. Generally, weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9] |
| 2. Electronic Effects of the Substituent: Electron-withdrawing groups often give poor regioselectivity. | 2a. For EWGs, a thorough optimization of the catalyst and reaction conditions is crucial. Sometimes, a specific catalyst-solvent system can favor one isomer. | |
| Significant Side Product Formation | 1. Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[7] | 1a. Use a one-pot procedure where the hydrazone is formed in situ, minimizing the time the carbonyl compound is exposed to acidic conditions alone. |
| 2. Product Degradation: The indole product may be unstable under the harsh reaction conditions. | 2a. Use milder acidic conditions or a lower reaction temperature.[9] 2b. Monitor the reaction closely by TLC and stop it as soon as the product is formed. | |
| Reaction Fails to Proceed | 1. Steric Hindrance: Bulky substituents on the phenylhydrazine or carbonyl compound can prevent the reaction.[7] | 1a. Consider a different synthetic route to the target indole. |
| 2. Unstable Phenylhydrazone: Some phenylhydrazones are not stable enough to be isolated. | 2a. Form the phenylhydrazone in situ by reacting the phenylhydrazine and ketone directly in the acidic reaction medium.[9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Fischer indole synthesis of 6-substituted indoles.
Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylindole
This protocol is a representative example for the synthesis of a 6-substituted indole and should be adapted based on the specific substrates and desired scale.
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenylhydrazine hydrochloride (1 equivalent) and butan-2-one (1.1 equivalents).
-
Indolization: To this mixture, add polyphosphoric acid (approximately 10 times the weight of the phenylhydrazine).
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80°C.
-
Carefully pour the warm mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
The crude product can be collected by vacuum filtration and washed thoroughly with water.
-
-
Extraction and Purification:
-
Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem. (2025).
- Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752-5755. [Link]
- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5-, AND 6-NITROINDOLES.
- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]
- Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752-5755. [Link]
- Colpa, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4469-4478. [Link]
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. testbook.com [testbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide & FAQs
Question 1: My Fischer indole synthesis of this compound is failing or giving a very low yield. What are the most common causes?
This is a frequent issue that can typically be traced back to one of several critical parameters in the Fischer indole synthesis, which is the most common route for this compound.[1][2] The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-methylphenylhydrazine and ethyl pyruvate.[1][3]
Low yields or reaction failures often stem from:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are paramount.[4][5][6] Brønsted acids (like H₂SO₄, HCl, polyphosphoric acid (PPA)) or Lewis acids (like ZnCl₂) are commonly used.[3][5][7] If the acid is too weak or dilute, the reaction may stall at the hydrazone stage.[8] If it's too harsh, it can lead to degradation of the starting material or product.
-
Purity of Starting Materials: Impurities in the 4-methylphenylhydrazine or ethyl pyruvate can introduce competing side reactions.[4][8] Phenylhydrazine derivatives are particularly susceptible to oxidation and should be pure.
-
Reaction Temperature and Time: The Fischer synthesis often requires elevated temperatures to overcome the activation energy for the key[5][5]-sigmatropic rearrangement step.[5][8] However, excessive heat can promote decomposition and tar formation. The reaction must be monitored to determine the optimal balance.
-
Competing Side Reactions: The primary culprit for low yields is often the prevalence of side reactions, most notably N-N bond cleavage.[4][8]
Troubleshooting Workflow: Low Yield or Reaction Failure
Below is a systematic workflow to diagnose and resolve common issues.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Question 2: I've identified a major side product as 4-methylaniline (p-toluidine). Why is this forming and how can I prevent it?
The formation of 4-methylaniline is a classic sign of a well-known competing pathway in the Fischer indole synthesis: N-N bond cleavage .[4][8] This issue is particularly pronounced when electron-donating groups, such as the methyl group in your 4-methylphenylhydrazine, are present on the hydrazine ring.[4][9]
Mechanistic Explanation:
The standard Fischer mechanism proceeds through a protonated ene-hydrazine intermediate which undergoes a[5][5]-sigmatropic rearrangement. However, this same intermediate can undergo heterolytic cleavage of the weak N-N bond. The electron-donating methyl group stabilizes the resulting carbocation, making this cleavage pathway kinetically competitive with the desired rearrangement.[9][10] This cleavage ultimately leads to the formation of 4-methylaniline and other degradation products.[9]
Caption: Competing pathways in the Fischer synthesis.
Mitigation Strategies:
-
Modify the Acid Catalyst: The choice of acid can influence the ratio of rearrangement to cleavage.[8] While stronger acids are needed for cyclization, excessively harsh conditions can favor cleavage. An empirical approach is often best. Polyphosphoric acid (PPA) is often effective as it acts as both a catalyst and a solvent, sometimes favoring the cyclization pathway.[1]
-
Control the Temperature: Carefully control the reaction temperature. Run a series of small-scale experiments to find the lowest possible temperature that still allows for a reasonable reaction rate.
-
Consider In Situ Hydrazone Formation: Instead of pre-forming and isolating the hydrazone, consider forming it in situ.[8][11] This can sometimes minimize the lifetime of intermediates that are prone to degradation.
Protocol: Screening Acid Catalysts
This protocol outlines a method for screening different acid catalysts to minimize N-N bond cleavage.
-
Setup: Arrange three parallel reaction vessels, each equipped with a reflux condenser and magnetic stirrer.
-
Reagents:
-
Vessel A: 4-methylphenylhydrazine (1 mmol), ethyl pyruvate (1.1 mmol) in 5 mL ethanol. Add 0.2 mL conc. H₂SO₄.
-
Vessel B: 4-methylphenylhydrazine (1 mmol), ethyl pyruvate (1.1 mmol). Add 5 g of Polyphosphoric Acid (PPA).
-
Vessel C: 4-methylphenylhydrazine (1 mmol), ethyl pyruvate (1.1 mmol) in 5 mL toluene. Add anhydrous ZnCl₂ (1.5 mmol).
-
-
Reaction: Heat all three reactions to 90-100°C.
-
Monitoring: After 1 hour, take a small aliquot from each reaction, quench with NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS.
-
Analysis: Compare the ratio of the desired product (this compound) to the 4-methylaniline side product across the three conditions to identify the most favorable catalyst.
Question 3: My reaction is producing two isomeric indole products. How is this possible and what can be done?
Formation of regioisomers is a known challenge in the Fischer indole synthesis when an unsymmetrical ketone is used.[8] However, for the synthesis of this compound, the starting materials are 4-methylphenylhydrazine and ethyl pyruvate. Ethyl pyruvate is not an unsymmetrical ketone in the traditional sense that would lead to different enamine intermediates.
Therefore, the formation of a constitutional isomer is highly unlikely to be from the main Fischer reaction pathway. If you are observing a second indole product, consider these possibilities:
-
Contaminated Starting Material: Your 4-methylphenylhydrazine might be contaminated with 3-methylphenylhydrazine. This would lead to the formation of Ethyl 5-methyl-1H-indole-2-carboxylate as a significant side product.
-
Isomerization under Harsh Conditions: While less common, extreme acid and heat conditions could potentially cause rearrangement, although this is not a typical outcome for this substrate.
Troubleshooting Steps:
-
Confirm Starting Material Identity: Run a high-resolution NMR or GC-MS of your 4-methylphenylhydrazine starting material to confirm its isomeric purity.
-
Isolate and Characterize the "Isomer": If possible, separate the second product and obtain full characterization data (NMR, MS) to definitively determine its structure. This will confirm if it is indeed an indole isomer and point to the source of the problem.
Question 4: Purification of the final product is challenging due to a persistent, colored impurity. What are some effective purification strategies?
Crude products from the Fischer indole synthesis are often dark and contain tarry impurities due to the acidic and high-temperature conditions.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it into a beaker of ice water. Neutralize the acid with a base like sodium carbonate or sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the combined organic layers with water and then with brine to remove inorganic salts.
-
Column Chromatography: This is often essential for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The target compound is moderately polar. A gradient of 5% to 20% ethyl acetate in hexanes is a good starting point.[12]
-
-
Recrystallization: If chromatography yields a solid that is still slightly impure, recrystallization can be very effective.
-
Solvent System: Ethanol, or a mixture of ethyl acetate and hexanes, is often a good choice for indole-2-carboxylates.[13] Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.
-
Data Summary: Purification Parameters
| Method | Details | Common Issues Addressed |
| Column Chromatography | Eluent: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20). | Separates the target product from baseline (tarry) impurities and closely-related, less polar side products. |
| Recrystallization | Solvent: Ethanol or Ethyl Acetate/Hexane. | Removes residual colored impurities and can improve the crystalline form of the final product.[13] |
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
- Reddit. Problems with Fischer indole synthesis.
- Fischer Indole Synthesis.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Wikipedia. Fischer indole synthesis.
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Taylor & Francis. Fischer indole synthesis – Knowledge and References.
- PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
- Scientia Iranica. Fischer indole synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 6-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 6-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. The most common route to this intermediate is the Fischer indole synthesis, which, while effective, can lead to a range of impurities that require careful separation.[1][2] This guide provides a systematic approach to troubleshooting the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My crude product is a dark, oily residue. How can I get it to solidify and what are the likely colored impurities?
A1: Initial Workup and Isolation Issues
Dark coloration in the crude product is a common observation, often stemming from residual acid catalyst from the Fischer indole synthesis, or the formation of polymeric byproducts under acidic and high-temperature conditions.[3] Oiling out, instead of precipitating as a solid, suggests the presence of impurities that are depressing the melting point or that the product is not fully protonated/deprotonated for effective precipitation.
Troubleshooting Steps:
-
Neutralization and Extraction:
-
Ensure the reaction mixture is thoroughly quenched and neutralized before extraction. A common mistake is incomplete neutralization, leaving residual acid that can cause degradation.
-
After quenching the reaction with water or ice, basify the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[4] Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal:
-
Remove the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat, as indole derivatives can be sensitive to thermal degradation.
-
-
Inducing Crystallization:
-
If the resulting residue is still an oil, try triturating with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization of the desired product, leaving more soluble impurities in the solvent.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
-
If the product remains oily, it is advisable to proceed with column chromatography for initial purification.
-
Q2: I'm having difficulty separating my product from starting materials using column chromatography. What solvent system should I use?
A2: Optimizing Column Chromatography
Column chromatography is a powerful technique for separating the target compound from unreacted starting materials (4-methylphenylhydrazine and ethyl pyruvate) and polar byproducts. The key to a successful separation is selecting an appropriate solvent system.
Troubleshooting Steps:
-
Thin Layer Chromatography (TLC) First:
-
Always develop a suitable solvent system using TLC before running a column. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[5]
-
Start with a relatively non-polar mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
-
Recommended Solvent Systems:
-
A gradient of ethyl acetate in hexanes is typically effective for purifying indole-2-carboxylates.[6][7]
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity to 10-20% ethyl acetate in hexanes to elute your product.
-
Highly polar impurities will remain on the column and can be flushed out with a higher concentration of ethyl acetate or a different solvent system like methanol/dichloromethane.[5]
-
-
Column Packing and Loading:
-
Properly packing the silica gel column is crucial to avoid cracking or channeling, which leads to poor separation.
-
Load your crude product onto the column using a minimal amount of the initial eluent or by adsorbing it onto a small amount of silica gel (dry loading).[8]
-
Purification Strategy Decision Workflow
Caption: Decision workflow for purifying this compound.
Q3: I've isolated a solid, but the melting point is broad and lower than expected. What recrystallization solvent should I use?
A3: Effective Recrystallization
A broad melting point indicates the presence of impurities. Recrystallization is an excellent final purification step to obtain a sharp melting point and high purity material. The choice of solvent is critical.
Troubleshooting Steps:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
For indole-2-carboxylates, ethanol is often a good starting point.[9]
-
Other potential single-solvent systems to try include methanol or isopropanol.
-
A two-solvent system can also be very effective. Common combinations include:
-
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of the hot solvent (or the more polar solvent in a two-solvent system).
-
If using a two-solvent system, add the less polar solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more polar solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
| Parameter | Recommended Value/Solvent | Rationale |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Column Chromatography Mobile Phase | 5-20% Ethyl Acetate in Hexanes | Provides good separation of the product from common impurities.[6][7] |
| Recrystallization Solvent (Single) | Ethanol | Indole-2-carboxylates often show good solubility in hot ethanol and lower solubility when cold.[9] |
| Recrystallization Solvents (Binary) | Ethyl Acetate/Hexanes | A versatile system for compounds of moderate polarity.[10] |
| Expected Melting Point | ~140-142 °C (for a similar compound) | The melting point for ethyl 2-methylindole-5-carboxylate is reported as 140.5-142.0 °C. The 6-methyl isomer should have a similar melting point.[13] |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and apply it carefully to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[8]
-
Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10% and then 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Concluding Remarks
The successful purification of this compound relies on a systematic approach to troubleshooting and optimization. By carefully selecting purification techniques and solvent systems based on the nature of the impurities, researchers can obtain this valuable intermediate in high purity. Always confirm the purity of the final product using appropriate analytical techniques such as TLC, NMR spectroscopy, and melting point analysis.
References
- Organic Syntheses Procedure, Indole-2-carboxylic acid, ethyl ester.
- Wikipedia, Fischer indole synthesis.
- Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PubMed Central.
- Fischer Indole Synthesis.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
- University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization.
- Taylor & Francis Online, Fischer indole synthesis – Knowledge and References.
- Beilstein Journals, Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes Supporting Information - AWS.
- Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19).
- Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- The Royal Society of Chemistry, Supporting Information.
- PubChem, mthis compound.
- University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. clearsynth.com [clearsynth.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Ethyl 6-methyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl 6-methyl-1H-indole-2-carboxylate via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid material. We will move beyond simple protocols to explain the rationale behind each step, enabling you to troubleshoot and adapt these methods effectively in your own laboratory setting.
Section 1: Core Principles & Compound Characteristics
This compound is an aromatic heterocyclic compound. Its structure, featuring a polar N-H group and a non-polar benzene ring fused to a pyrrole ring with an ethyl ester substituent, dictates its solubility behavior. Successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.
A suitable solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at colder temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for removal by hot filtration).[1]
Key Physicochemical Properties (Predicted & Reported for Analogs):
| Property | Value / Observation | Significance for Recrystallization |
| Molecular Formula | C₁₂H₁₃NO₂[3] | Indicates a moderately sized organic molecule. |
| Molecular Weight | 203.24 g/mol [3] | --- |
| Appearance | Typically a solid at room temperature. | Recrystallization is a suitable purification method. |
| Polarity | Moderately polar. | Soluble in polar organic solvents like alcohols and ethyl acetate. Low solubility in non-polar solvents like hexanes. |
| Melting Point | Not widely reported. The parent compound (Ethyl 1H-indole-2-carboxylate) and the methyl ester analog have melting points around 150°C.[4][5] | The melting point is a critical parameter. If it is too low, the compound may "oil out" during recrystallization.[6][7] |
| Hydrogen Bonding | The indole N-H group is a hydrogen bond donor. The ester carbonyl is a hydrogen bond acceptor.[8] | This influences solubility in protic solvents like alcohols. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the recrystallization of indole derivatives in a practical Q&A format.
Q1: I'm starting with a crude sample. How do I select the best recrystallization solvent?
Answer: Solvent selection is the most critical step for a successful recrystallization.[2] Given the structure of this compound, polar organic solvents are a logical starting point. For indole derivatives, alcohols like ethanol and methanol are frequently effective.[4][8][9]
Systematic Approach to Solvent Screening:
-
Start Small: Place approximately 50-100 mg of your crude material into several different test tubes.
-
Test Solvents: Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.
-
Observe at Room Temperature: A suitable solvent should not dissolve the compound completely at room temperature.[10] If it dissolves immediately, the solvent is too good, and you will have poor recovery.
-
Heat Gently: For solvents that do not dissolve the compound at room temperature, warm the mixture gently in a water bath. The ideal solvent will fully dissolve the compound at or near its boiling point.[1][2]
-
Cool Slowly: Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
If no single solvent meets these criteria, a mixed-solvent system is required.[1] This typically involves dissolving the compound in a "good" solvent (e.g., ethanol) and adding a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point), then clarifying with a few drops of the good solvent before cooling.[7][11]
Q2: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?
Answer: This issue points to one of two possibilities: either the chosen solvent is inappropriate, or your crude material contains significant insoluble impurities.
-
Solution 1: Re-evaluate Your Solvent Choice. The solvent may simply be too "poor" for your compound. Refer back to the systematic screening process in Q1. Indole-2-carboxylates often require moderately polar solvents. A non-polar solvent like hexane is unlikely to be effective on its own.[12]
-
Solution 2: Perform a Hot Filtration. If you suspect insoluble impurities (e.g., inorganic salts, catalysts), you should perform a hot filtration.[2]
-
Procedure: Dissolve the crude material in a slight excess of the hot recrystallization solvent. While keeping the solution hot (to prevent premature crystallization of your product), filter it through a pre-warmed funnel with fluted filter paper into a pre-warmed receiving flask. The insoluble impurities will be trapped on the filter paper. You can then allow the hot, clear filtrate to cool and crystallize.
-
Q3: Upon cooling, my compound separated as an oily liquid instead of crystals. How can I fix this "oiling out"?
Answer: "Oiling out" is a common and frustrating problem. It occurs when the solute precipitates from the solution at a temperature above its own melting point.[6] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[13]
Causality & Solutions:
-
High Impurity Level: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[6][7]
-
Solution: Reheat the solution to re-dissolve the oil. Add a larger volume of the same solvent to lower the saturation temperature.[6][14] Let it cool much more slowly. If impurities are colored, adding activated charcoal to the hot solution and performing a hot filtration can help remove them before cooling.[6][14]
-
-
Solution is Too Concentrated: If the solution is supersaturated, the compound may crash out of solution too quickly at a higher temperature.
-
Solution: Add more hot solvent to the oiled mixture until it fully redissolves.[11] This makes the solution more dilute, and crystallization will begin at a lower temperature, hopefully below the compound's melting point.
-
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: After redissolving the oil, allow the flask to cool to room temperature very slowly on a benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly into an ice bath.
-
Q4: My solution is clear and cold, but no crystals have formed. What's wrong?
Answer: Crystal formation, or nucleation, is a kinetically controlled process that sometimes requires an initial energy input to begin.[15] If no crystals form, your solution may be supersaturated or, less likely, you may have used far too much solvent.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-concentrate it, then attempt to cool it again.[6]
-
Flash Freeze: For stubborn cases, cool a small portion of the solution on the tip of a glass rod using dry ice. This can sometimes form a microcrystalline powder that can act as seed crystals when reintroduced to the main solution.
Q5: My recrystallization worked, but my final yield is very low. How can I improve recovery?
Answer: A low yield can result from several factors during the procedure.[6]
-
Cause 1: Using Too Much Solvent. This is the most common reason for poor recovery, as a significant amount of the product remains dissolved in the cold mother liquor.[6]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound. To recover some of the lost product, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a "second crop" of crystals, which may be of slightly lower purity.
-
-
Cause 2: Premature Crystallization. If the product crystallizes in the funnel during a hot filtration, it will be lost.
-
Solution: Ensure your funnel and receiving flask are pre-warmed, and use a slight excess of solvent to keep the product dissolved during this step.
-
-
Cause 3: Inefficient Filtration. Leaving too much of the mother liquor on the final crystals after vacuum filtration will result in losses during drying.
-
Solution: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to rinse away the impurity-laden mother liquor. Ensure the crystals are pressed dry on the filter paper using a clean stopper or spatula.
-
Section 3: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol is ideal when a single solvent with a steep solubility-temperature curve is identified. Based on literature for the parent compound, methanol or ethanol are excellent starting points.[8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper under vacuum. For final drying, place the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Diagram: General Recrystallization Workflow
Caption: A standard workflow for purifying a solid by single-solvent recrystallization.
Section 4: Troubleshooting Decision Tree
When faced with a problem, this decision tree can guide your actions.
Diagram: Troubleshooting Recrystallization
Caption: A decision tree to diagnose and solve common recrystallization issues.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- University of York. Solvent Choice - Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- University of California, Berkeley Chemistry. Growing Crystals That Will Make Your Crystallographer Happy.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- MIT Department of Chemistry. Growing Quality Crystals.
- University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
- University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- Mettler Toledo. Oiling Out in Crystallization.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- BenchChem. Technical Support Center: Purifying Indole Derivatives by Recrystallization.
- BenchChem. troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- National Institutes of Health. Ethyl 1H-indole-2-carboxylate. PMC.
- IUCr Journals. (2020, August 31). Ethyl 1H-indole-2-carboxylate.
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- Clearsynth. Ethyl 6-methylindole-2-carboxylate | CAS No. 16732-81-3.
- ECHEMI. 15050-03-0, Ethyl 6-hydroxy-1H-indole-2-carboxylate Formula.
- ChemicalBook. Methyl 6-Ethyl-1-methylindole-2-carboxylate CAS#: 2112453-68-4.
- PubChem. mthis compound | C11H11NO2 | CID 4715128.
- ChemSynthesis. (2025, May 20). mthis compound.
- ChemicalBook. Methyl indole-2-carboxylate | 1202-04-6.
- Appchem. Ethyl 6-methyl-1H-indole-3-carboxylate | 100821-48-5.
- BLD Pharm. 3770-50-1|Ethyl indole-2-carboxylate.
- Thermo Fisher Scientific. Methyl indole-2-carboxylate, 97% 1 g.
- ChemicalBook. Methyl 2-oxoindole-6-carboxylate | 14192-26-8.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. clearsynth.com [clearsynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. brainly.com [brainly.com]
- 15. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
Overcoming poor yield in the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate. This valuable indole derivative is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Fischer indole synthesis, can be fraught with challenges, with poor yield being a primary concern for many researchers.
This guide is designed to serve as a dedicated resource for overcoming these synthetic hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reaction. By understanding the 'why' behind each step, you will be empowered to troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: The Fischer Indole Synthesis - Mechanism and Key Challenges
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] In the case of this compound, the precursors are 4-methylphenylhydrazine and ethyl pyruvate.
The reaction proceeds through several key steps, each presenting a potential point of failure or yield loss.
Caption: The Fischer Indole Synthesis Mechanism.
The primary challenges that lead to poor yield include:
-
Incomplete Hydrazone Formation: Impure starting materials or suboptimal condensation conditions can limit the amount of the key intermediate.
-
Side Reactions: The most significant side reaction is the acid-catalyzed cleavage of the N-N bond in the enehydrazine intermediate, which becomes more prevalent with electron-donating groups on the phenyl ring.[4][5]
-
Degradation/Tar Formation: The reaction is highly sensitive to temperature and acid strength.[6][7] Excessively harsh conditions can lead to the decomposition of starting materials, intermediates, or the final indole product itself.
-
Difficult Purification: The crude product is often contaminated with starting materials, side products, and tar, making isolation of the pure compound challenging.[8]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is extremely low or zero. Where should I begin troubleshooting?
A low or non-existent yield points to a fundamental issue in your setup or reagents. A systematic approach is crucial.
Caption: Systematic Troubleshooting Workflow for Low Yields.
A:
-
Verify Starting Material Purity: This is the most common point of failure. Phenylhydrazines are susceptible to oxidation, appearing as dark, oily substances.[9] Use freshly purified 4-methylphenylhydrazine (distillation or recrystallization of the hydrochloride salt) and pure ethyl pyruvate. Confirm purity via NMR.
-
Confirm Hydrazone Formation: The initial condensation to form the hydrazone is critical. This can be done as a separate step or in situ.[4][10] We recommend pre-forming the hydrazone by stirring the two starting materials in ethanol with a catalytic amount of acetic acid at room temperature.[11] Monitor by TLC until the starting materials are consumed. The isolated hydrazone should be a stable solid that can be used directly in the cyclization step.
-
Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially during prolonged heating, which can contribute to tar formation and reduce yield.[7]
Q2: My reaction stalls, leaving a significant amount of unreacted hydrazone. How can I drive the reaction to completion?
A: Incomplete conversion indicates that the activation energy for the key[6][6]-sigmatropic rearrangement is not being met, or the catalyst is not effective enough.[4]
-
Increase Temperature: The Fischer synthesis often requires elevated temperatures.[4][6] If you are running the reaction at 80°C, incrementally increase the temperature to 100°C or the reflux temperature of your solvent. Monitor by TLC to find the optimal balance between conversion rate and byproduct formation.
-
Increase Acid Strength: If increasing temperature leads to degradation, consider a stronger acid catalyst. If you are using a Brønsted acid like acetic acid or p-toluenesulfonic acid (pTSA), switching to polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) can be more effective.[3][4][9] PPA often serves as both the catalyst and the solvent and is very effective at promoting cyclization.[10]
Q3: The reaction mixture turns into a dark, intractable tar. What causes this and how can I prevent it?
A: Tar formation is a classic sign of decomposition due to conditions that are too harsh.[6] The electron-rich indole product is susceptible to polymerization and degradation under strong acid and high heat.
-
Reduce Temperature: This is the first variable to adjust. An excessively high temperature is the most common cause of tarring.
-
Use a Milder Acid: A strong acid like concentrated H₂SO₄ can be too aggressive. Consider using a weaker acid like acetic acid (which can also serve as the solvent) or a Lewis acid like ZnCl₂ which may be milder.[9]
-
Change the Solvent: The choice of solvent can influence the reaction pathway.[6] High-boiling, non-polar solvents like toluene or xylene with a catalytic amount of acid can sometimes provide a more controlled reaction environment compared to using a neat acidic solvent. An optimized process using toluene has been reported to give high-purity product with minimal workup.[12]
| Symptom | Probable Cause | Primary Corrective Action | Secondary Action |
| Reaction Stalls | Insufficient activation energy | Increase reaction temperature | Use a stronger acid catalyst (e.g., PPA, ZnCl₂) |
| Tar Formation | Decomposition of materials/product | Decrease reaction temperature | Use a milder acid catalyst (e.g., Acetic Acid) |
| Multiple Side Products | Lack of selectivity, N-N cleavage | Lower temperature, screen catalysts | Use a non-polar solvent like toluene |
| Hydrazone Not Forming | Impure/degraded starting materials | Purify phenylhydrazine and ethyl pyruvate | Pre-form and isolate the hydrazone before cyclization |
Q4: My TLC shows multiple spots close to my product. How can I improve selectivity and simplify purification?
A: The formation of multiple isomers is not expected for this specific synthesis due to the symmetry of ethyl pyruvate. Therefore, multiple spots likely indicate side products from N-N bond cleavage or other rearrangements.[4]
-
Optimize Catalyst and Temperature: The balance between the desired[6][6]-sigmatropic rearrangement and the undesired N-N bond cleavage is highly dependent on the acid catalyst and temperature.[5] A systematic screening is recommended. Set up small-scale parallel reactions to test different acids (pTSA, ZnCl₂, PPA, Amberlyst resin) and temperatures (e.g., 80°C, 100°C, 120°C).
-
Purification Strategy: If side products are unavoidable, focus on purification.
-
Column Chromatography: This is the most common method.[8] Use a gradient elution, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity. This often provides better separation than an isocratic system.
-
Recrystallization: This can be a highly effective method for obtaining a very pure final product, although it may result in some loss of material.[8] A mixed solvent system, such as ethyl acetate/hexane or methylene chloride/petroleum ether, is often effective.[13]
-
Section 3: Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol separates the hydrazone formation from the cyclization, which often provides better control and higher yields.
Part A: Synthesis of Ethyl 2-((2-(p-tolyl)hydrazono)propanoate)
-
To a 250 mL round-bottom flask, add 4-methylphenylhydrazine (12.2 g, 100 mmol) and 150 mL of absolute ethanol.
-
Stir the solution at room temperature until the hydrazine has fully dissolved.
-
Add ethyl pyruvate (11.6 g, 100 mmol) dropwise to the solution over 10 minutes.
-
Add 5 drops of glacial acetic acid to catalyze the reaction.[11]
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC (20% Ethyl Acetate/Hexane) until the starting materials are consumed.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting hydrazone should be a pale yellow solid and is typically pure enough for the next step.
Part B: Fischer Indole Cyclization
-
Place the dried hydrazone (22.0 g, 100 mmol) into a 500 mL round-bottom flask.
-
Add polyphosphoric acid (PPA, ~150 g) or a mixture of glacial acetic acid (200 mL) and concentrated sulfuric acid (5 mL). Safety Note: PPA is highly viscous and corrosive. Acetic acid/sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Heat the stirred mixture to 80-100°C.[9]
-
Maintain the temperature for 1-2 hours, monitoring the disappearance of the hydrazone by TLC.
-
Allow the reaction to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as 5% ethyl acetate in hexane.
-
Dissolve the crude, dried product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry powder onto the top of the prepared column.
-
Elute the column with a gradient of 5% to 20% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The purity can be confirmed by NMR and melting point analysis.
References
- Fischer indole synthesis. (n.d.). In Wikipedia.
- Uchida, M., & Sugi, H. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 59(10), 1201-1213.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology.
- Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (2021). Kaunas University of Technology.
- An Eco-Friendly Industrial Fischer Indole Cyclization Process. (2018). ACS Publications.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2016). ResearchGate.
- Fischer Indole Synthesis. (n.d.). Taylor & Francis.
- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(12), 2752-2755.
- Optimization of the Fischer indole reaction in the synthesis of compound 3. (n.d.). ResearchGate.
- Japp–Klingemann reaction. (n.d.). In Wikipedia.
- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
- The Japp‐Klingemann Reaction. (2019). ResearchGate.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI.
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- Fischer indole synthesis | Request PDF. (n.d.). ResearchGate.
- Problems with Fischer indole synthesis. (2021). Reddit.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing.
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). Heterocycles.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2017). PubMed Central.
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.
Sources
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting regioselectivity in the Fischer indole synthesis of 6-methylindoles
Topic: Troubleshooting Regioselectivity in the Synthesis of 6-Methylindoles Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a persistent issue in heterocyclic chemistry: controlling regioselectivity in the Fischer indole synthesis, specifically when targeting 6-methylindoles.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus.[1][2][3] The reaction condenses an arylhydrazine with an enolizable aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a complex rearrangement and cyclization to yield the indole core.[4][5][6] This method is foundational in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1]
However, when using an unsymmetrical ketone with a substituted arylhydrazine, such as p-tolylhydrazine to produce a 6-methylindole scaffold, a significant challenge arises: the formation of a mixture of regioisomers. This guide will deconstruct the mechanistic origins of this problem and provide a structured troubleshooting framework to help you achieve high regioselectivity for the desired 6-methylindole product.
Core Principles: The Origin of Regioisomers
To effectively troubleshoot, one must first understand the mechanism. The regiochemical outcome of the Fischer indole synthesis is determined at the very beginning of the key rearrangement step.
-
Hydrazone Formation: The reaction starts with the acid-catalyzed condensation of p-tolylhydrazine with an unsymmetrical ketone (e.g., 2-butanone) to form the corresponding hydrazone.[4]
-
Tautomerization to Ene-hydrazine: The hydrazone is in equilibrium with two different ene-hydrazine tautomers. It is this step that establishes the potential for two different products. The double bond can form towards the less substituted α-carbon or the more substituted α-carbon of the original ketone.
-
[4][4]-Sigmatropic Rearrangement: This is the rate-determining and regiochemistry-defining step.[7] The ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement.[6][8] Depending on which ene-hydrazine tautomer reacts, the new C-C bond will form at one of the two ortho positions relative to the hydrazine nitrogen. For p-tolylhydrazine, this means the new bond forms either adjacent to the methyl group (leading to the 4-methylindole) or on the other side (leading to the 6-methylindole).
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack and elimination of ammonia to form the final indole ring.[5]
The ratio of the final 6-methyl and 4-methylindole products is a direct consequence of the kinetic and thermodynamic factors governing the formation of the two competing ene-hydrazine intermediates and their subsequent rearrangement transition states.
Frequently Asked Questions (FAQs)
Q1: I'm reacting p-tolylhydrazine with 2-butanone and getting a mixture of 2,3,6-trimethylindole and 2,3,4-trimethylindole. Why is this happening and how do I favor the 6-methyl isomer?
A1: This is the classic regioselectivity problem in the Fischer indole synthesis. The formation of two isomers occurs because the intermediate hydrazone can tautomerize to two different ene-hydrazines, one with the double bond towards the methyl group of the ketone and one towards the methylene group.[5] Cyclization via the methylene side (the less substituted side) typically leads to the 6-methyl isomer, while cyclization via the methyl side leads to the 4-methyl isomer.
To favor the desired 2,3,6-trimethylindole, you need to promote the formation of the kinetic, less-substituted ene-hydrazine. This is primarily controlled by the choice of acid catalyst and reaction conditions.[9] Strong acids and carefully controlled temperatures are key.[10]
Q2: How does the choice of acid catalyst specifically influence the 6-methyl to 4-methylindole product ratio?
A2: The acid catalyst is arguably the most critical factor in controlling regioselectivity.[8][11] Its role is multifaceted: it catalyzes both the initial hydrazone formation and the subsequent rearrangement. The strength and nature of the acid dictate the energy landscape of the competing pathways.
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA): These are commonly used, but often give mixtures.[1] Polyphosphoric acid (PPA) is often effective but can be harsh.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are also effective catalysts.[4] ZnCl₂ is a classic choice, but selectivity can be variable.
-
Specialized Reagents: For high regioselectivity, specialized acid systems are often superior. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is reported to provide unprecedented regiocontrol, strongly favoring cyclization at the less substituted position of methyl ketones.[9] This is because the highly acidic medium favors the kinetic deprotonation event leading to the less-substituted enamine.
Q3: Besides the acid, what other reaction parameters can I adjust to improve the yield of 6-methylindole?
A3: While the catalyst is primary, other factors provide avenues for optimization:
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the one you want. Running the reaction at the lowest feasible temperature can sometimes enhance the kinetic preference for the desired isomer.
-
Solvent: The choice of solvent can influence acid strength and substrate solubility. Common solvents include ethanol, acetic acid, or toluene. For harsh reagents like Eaton's, dilution in sulfolane or dichloromethane can reduce degradation and improve yields.[9]
-
One-Pot vs. Two-Step: While convenient, forming the hydrazone in situ means it is immediately subjected to indolization conditions.[5] In some cases, isolating the hydrazone first and then subjecting it to optimized cyclization conditions can provide better control and cleaner results.
Q4: I am concerned about steric hindrance. How do the substituents on the ketone and the arylhydrazine play a role?
A4: Steric effects are a major controlling factor.[9] The[4][4]-sigmatropic rearrangement involves a bulky transition state.
-
Ketone Structure: Cyclization is generally favored at the less sterically hindered α-carbon of the ketone. This is a primary reason why using reagents like Eaton's acid, which promotes the formation of the less-substituted enamine, is so effective.[9] If you have a choice in synthetic design, using a ketone where one α-position is significantly less hindered than the other will strongly bias the outcome.
-
Arylhydrazine Structure: In your case, the methyl group of p-tolylhydrazine is at the para position, so it doesn't directly block either of the two cyclization sites (ortho positions). However, if you were using an ortho- or meta-substituted hydrazine, steric hindrance would become a much more significant issue, potentially blocking one of the cyclization pathways.[10]
Troubleshooting Workflow
If you are observing poor regioselectivity, follow this systematic approach to diagnose and resolve the issue.
Data Summary & Catalyst Comparison
The choice of acid catalyst has a profound impact on the ratio of 6-methyl to 4-methylindole isomers. The following table provides representative data on how different catalysts can influence the outcome when reacting p-tolylhydrazine with an unsymmetrical methyl ketone.
| Acid Catalyst System | Typical Solvent | Temperature (°C) | Approx. Ratio (6-Me : 4-Me) | Reference(s) |
| Zinc Chloride (ZnCl₂) | Ethanol | 78 (Reflux) | 60 : 40 | [4] |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | 100 | 75 : 25 | [1][11] |
| Polyphosphoric Acid (PPA) | None (neat) | 120-150 | 85 : 15 | [1][4] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Dichloromethane | 25-40 | > 95 : 5 | [9] |
Note: Ratios are illustrative and can vary based on the specific ketone substrate and exact reaction conditions.
Experimental Protocols
Protocol 1: High-Selectivity Synthesis using Eaton's Reagent
This protocol is designed to maximize the formation of the 6-methylindole isomer by favoring the kinetic ene-hydrazine intermediate.[9]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Unsymmetrical methyl ketone (e.g., 2-butanone)
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve p-tolylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add Eaton's Reagent (3.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-methylindole isomer.
Protocol 2: Analytical Determination of Isomer Ratio by ¹H NMR
Procedure:
-
Sample Prep: Obtain a high-resolution ¹H NMR spectrum of the crude product mixture in CDCl₃.
-
Signal Identification: Identify unique, well-resolved signals corresponding to each isomer. For 2,3,6-trimethylindole and 2,3,4-trimethylindole, the aromatic protons are often the most diagnostic:
-
6-Methyl Isomer: Look for the characteristic signals for protons at the C4, C5, and C7 positions. The C7 proton will typically appear as a doublet, and the C5 proton as a singlet or narrow doublet.
-
4-Methyl Isomer: Look for the distinct signals for protons at C5, C6, and C7, which will have a different splitting pattern and chemical shift compared to the 6-methyl isomer.
-
-
Integration: Carefully integrate the area of a unique signal for the 6-methyl isomer (Integral A) and a unique signal for the 4-methyl isomer (Integral B). Ensure both signals correspond to a single proton.
-
Calculation: The isomer ratio is calculated as: Ratio (6-Me : 4-Me) = Integral A : Integral B
References
- Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
- Noey, E. L., Yang, Z., et al. (2017).
- Noey, E. L., Yang, Z., et al. (2017).
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Zhao, D., Hughes, D. L., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. [Link]
- Heravi, M. M., et al. (2017).
- Organic Chemistry Portal. Synthesis of indoles. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- Chemistry Stack Exchange. (2020).
- List, B., et al. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. [Link]
- Grokipedia. Fischer indole synthesis. [Link]
- Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]
- A three-component Fischer indole synthesis. (2008). PubMed. [Link]
- 88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. [Link]
- Zolfigol, M. A., et al. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method. Scientia Iranica. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
- Heravi, M. M., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Gholami, M., et al. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 88guru.com [88guru.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchwithnj.com [researchwithnj.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Byproduct Formation in the N-Substitution of Ethyl 6-methyl-1H-indole-2-carboxylate
Welcome to the technical support resource for the N-substitution of ethyl 6-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for challenges encountered during this crucial synthetic transformation. Our focus is on understanding and mitigating the formation of common byproducts to improve yield, purity, and reaction reproducibility.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the N-alkylation of this compound, offering explanations and actionable solutions in a direct question-and-answer format.
Q1: My primary product is the C3-alkylated isomer, not my desired N-alkylated product. How can I improve N-selectivity?
A1: This is the most common challenge in indole alkylation. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom in the neutral state.[1][2] The key to achieving N-selectivity lies in generating the indole anion (indolide), which makes the nitrogen a significantly stronger nucleophile.
-
Underlying Cause: Incomplete deprotonation of the indole N-H is the most frequent cause of poor N-selectivity.[1] If a significant concentration of the neutral indole remains, the electrophile (your alkylating agent) will preferentially react at the electron-rich C3 position.
-
Strategic Solutions:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in a polar aprotic solvent is critical. Sodium hydride (NaH) is the most effective and widely used base for this purpose.[3][4] It irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO) to form the sodium indolide salt.[3] Solvents like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation without interfering with the nucleophile.[1]
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Any moisture in the reaction will consume the base, leading to incomplete deprotonation of the indole.[5] Always use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Order of Addition: Add the base to the solution of the indole in the anhydrous solvent and allow sufficient time for complete deprotonation (often signaled by the cessation of hydrogen gas evolution) before adding the alkylating agent.
-
Q2: My reaction is producing a significant amount of a di-alkylated byproduct. How can this be prevented?
A2: The formation of di-alkylated products (e.g., N,C3-dialkylation or N,N-dialkylation if the alkylating agent has multiple leaving groups) suggests the reaction conditions are too harsh or not properly controlled.[1]
-
Underlying Cause: Over-alkylation occurs when the initially formed N-alkylated product competes with the starting material for the alkylating agent. This is more likely if the reaction is left for too long, the temperature is too high, or an excess of the alkylating agent is used.
-
Strategic Solutions:
-
Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the alkylating agent relative to the indole. Avoid using a large excess.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Stain with a potassium permanganate solution for good visualization of indole derivatives. Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent products.
-
Temperature Control: Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat as required.[1] This provides a more controlled reaction rate.
-
Q3: I am observing hydrolysis of my ethyl ester group. What conditions are causing this and how can I avoid it?
A3: Saponification (hydrolysis) of the C2-ester is a potential side reaction if the conditions are not carefully managed, resulting in the corresponding carboxylic acid.[6]
-
Underlying Cause: This is typically caused by the presence of water in combination with a strong base, especially hydroxide-containing bases like KOH or NaOH, particularly at elevated temperatures.[6][7] While NaH is not itself a source of hydroxide, contamination of reagents or solvents with water can lead to the formation of NaOH in situ.
-
Strategic Solutions:
-
Strictly Anhydrous Conditions: As mentioned for N-selectivity, using anhydrous solvents and reagents is the primary defense against ester hydrolysis.
-
Avoid Hydroxide Bases: If possible, avoid bases like KOH or NaOH for this specific substrate unless conditions are rigorously controlled (e.g., using KOH in acetone as a specific reported method).[6] NaH or cesium carbonate (Cs₂CO₃) are generally safer choices for preserving the ester group.[3]
-
Workup Procedure: Quench the reaction with a non-aqueous reagent (like a few drops of isopropanol) before adding water or aqueous solutions. When performing an aqueous workup, use neutral or slightly acidic water and avoid prolonged contact with basic aqueous layers.
-
Frequently Asked Questions (FAQs)
What are the most common byproducts in the N-substitution of this compound?
The primary byproducts, in order of prevalence, are typically:
-
C3-Alkylated Isomer: Arises from the electrophilic attack at the C3 position of the indole ring.[1]
-
Di-Alkylated Product: Over-alkylation at both the nitrogen and the C3 position.[1]
-
Starting Material: Unreacted this compound due to incomplete reaction.
-
Ester Hydrolysis Product: The corresponding 6-methyl-1H-indole-2-carboxylic acid if reaction conditions are not anhydrous.[6]
Which reaction conditions are optimal for selective N-substitution?
The "gold standard" conditions that favor selective N-alkylation involve the use of a strong, non-nucleophilic base in a polar aprotic solvent under an inert atmosphere.[1][3]
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH, 60% dispersion in oil) | Irreversibly forms the highly nucleophilic indolide anion, maximizing N-selectivity.[3][4] |
| Solvent | Anhydrous DMF or THF | Polar aprotic nature stabilizes the ionic intermediate without interfering in the reaction.[1] |
| Temperature | 0 °C to Room Temperature | Allows for controlled addition of reagents and minimizes side reactions. Gentle heating may be required for less reactive alkyl halides. |
| Atmosphere | Nitrogen or Argon | Prevents quenching of the base and anion by atmospheric moisture and oxygen.[5] |
How does the C2-ester group influence the reaction?
The ethyl ester at the C2 position is an electron-withdrawing group. This has two main effects:
-
Increased Acidity: It increases the acidity of the N-H proton compared to an unsubstituted indole, making deprotonation with a base like NaH more favorable.[4]
-
Reduced C3 Nucleophilicity: It deactivates the pyrrole ring towards electrophilic attack, which helps to reduce the amount of C3-alkylation compared to an indole without this group. However, this effect does not eliminate C3-alkylation entirely, making proper reaction conditions essential.
Visualizing the Reaction Pathway and Troubleshooting Logic
Competitive N- vs. C3-Alkylation Pathways
The following diagram illustrates the critical branch point in the reaction. The goal is to maximize the pathway leading to the N-alkylated product by ensuring complete conversion of the starting material to the indolide anion.
Caption: N- vs. C3-Alkylation pathways.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and resolving common issues during the N-alkylation experiment.
Caption: Troubleshooting decision tree.
Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol provides a reliable method for the N-alkylation of this compound with a generic alkyl halide (e.g., benzyl bromide).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Benzyl Bromide, 1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add this compound (1.0 eq) to a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of indole) via syringe and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. The mineral oil from the NaH dispersion can be washed away with anhydrous hexanes prior to use if desired.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases, indicating the formation of the sodium indolide is complete.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add the alkyl halide (1.05 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure N-alkylated product.[8]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
- Symmetry. (2020).
- Nature. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Taylor & Francis Online. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). C‐alkylation versus N‐alkylation.
- Molecules. (2016).
- Cee, V., & Erlanson, D. (2019).
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2025).
- Taylor & Francis Online. (n.d.). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Improving the solubility of Ethyl 6-methyl-1H-indole-2-carboxylate for biological assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 6-methyl-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound for biological assays. As a member of the indole carboxylate family, this molecule exhibits low aqueous solubility, a common challenge in drug discovery and development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to help navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
Answer: The poor aqueous solubility of this compound stems directly from its molecular structure.
-
Hydrophobic Core: The molecule is built on an indole ring system, which is bicyclic, aromatic, and inherently hydrophobic ("water-fearing").
-
Alkyl and Ester Groups: The presence of a methyl group (-CH₃) and an ethyl ester (-COOCH₂CH₃) further increases the molecule's lipophilicity. These groups do not readily form hydrogen bonds with water.
The combination of these features means that water molecules cannot effectively surround and solvate the compound, leading to low solubility.
Troubleshooting Guide: Common Solubility Issues
Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened and how can I prevent this?
Answer: This is a very common phenomenon known as "crashing out." You've exceeded the compound's thermodynamic solubility limit in the final aqueous solution. While the compound is highly soluble in the pure DMSO stock (a strong organic co-solvent), the final mixture is predominantly aqueous (~99.5-99.9% water), and it can no longer keep the compound dissolved.
Causality: The DMSO concentration is too low in the final medium to act as an effective co-solvent, and the compound molecules rapidly aggregate and precipitate out of the solution.
Here is a workflow to troubleshoot this issue:
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a straightforward method for preparing a stock solution of a hydrophobic compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade
-
100% DMSO, cell culture grade [5][6][7]* Sterile aqueous buffer (e.g., PBS or saline)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and sonicator
Step-by-Step Methodology:
-
Prepare a 40% (w/v) HP-β-CD Solution:
-
Weigh 4g of HP-β-CD powder.
-
Add it to a beaker or bottle containing ~8 mL of your desired sterile aqueous buffer.
-
Stir or vortex vigorously until the HP-β-CD is fully dissolved. This may take some time and gentle warming (to 37°C) can assist.
-
Adjust the final volume to 10 mL with the buffer.
-
Sterile filter the solution through a 0.22 µm filter. This is your cyclodextrin vehicle.
-
-
Prepare a High-Concentration Compound-DMSO Premix:
-
Form the Inclusion Complex:
-
While vigorously vortexing the 40% HP-β-CD solution from Step 1, slowly add the compound-DMSO premix from Step 2 drop by drop.
-
The solution may become transiently cloudy but should clear as the complex forms.
-
Cap the vial securely and continue to vortex for 30-60 minutes at room temperature.
-
For difficult compounds, sonication for 10-15 minutes or overnight incubation on a rotator at room temperature can improve complexation efficiency.
-
-
Final Validation and Sterilization:
-
After incubation, visually inspect the solution. It should be completely clear and free of any precipitate.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material. A complete absence of a pellet is a good indicator of successful solubilization.
-
Carefully collect the supernatant. This is your final, highly concentrated, and water-soluble stock solution.
-
The final concentration of your compound needs to be calculated based on the initial mass and final volume of the supernatant.
-
If required for your application, the final complex can be sterile-filtered through a 0.22 µm filter (use a low-protein binding type like PVDF).
-
You can now use this stock solution to make further dilutions in your aqueous assay buffer or cell culture medium. Remember to also create a vehicle control using the 40% HP-β-CD solution mixed with the same small volume of DMSO used in step 2.
References
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [7][8] Source: PubMed Central URL:[Link]
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [9] Source: Touro Scholar URL:[Link]
- Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [10] Source: SciSpace URL:[Link]
- Title: Innovative Formulation Strategies for Poorly Soluble Drugs. [17] Source: World Pharma Today URL:[Link]
- Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [11] Source: Global Pharmaceutical Sciences Review URL:[Link]
- Title: Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [14] Source: UFCBIO URL:[Link]
- Title: DMSO usage in cell culture. [6] Source: LifeTein URL:[Link]
- Title: DMSO usage in cell culture. [5] Source: Protocol Online URL:[Link]
- Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [15] Source: Journal of Visualized Experiments URL:[Link]
- Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [16] Source: PubMed Central URL:[Link]
- Title: Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2. [4] Source: PubChem URL:[Link]
- Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [1] Source: PubMed Central URL:[Link]
- Title: [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. [2] Source: PubMed URL:[Link]
- Title: Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents.
Sources
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. maxanim.com [maxanim.com]
- 7. ufcbio.com [ufcbio.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 6-methyl-1H-indole-2-carboxylate in Solution
Welcome to the technical support guide for Ethyl 6-methyl-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to ensure the integrity of your experiments through a foundational understanding of the molecule's chemical behavior.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and physical factors. The molecule has two main reactive sites under common laboratory conditions: the indole ring system and the ethyl ester group. Key factors leading to degradation are:
-
pH: The compound is susceptible to degradation in both strongly acidic and, particularly, basic conditions.
-
Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation.[1]
-
Light Exposure: Indole derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light over time.[1][2]
-
Temperature: Elevated temperatures will accelerate all degradation pathways.
-
Solvent Choice: The use of certain protic solvents, especially in the presence of catalytic amounts of acid or base, can lead to solvolysis.
Q2: How does the pH of the solution specifically impact the compound's stability?
The pH is one of the most critical parameters to control.
-
Basic Conditions (pH > 8): The ethyl ester group is highly susceptible to base-catalyzed hydrolysis. In the presence of bases like sodium hydroxide or even basic buffer systems, the ester is cleaved to form the corresponding 6-methyl-1H-indole-2-carboxylic acid.[3][4] This is often the most rapid degradation pathway observed.
-
Acidic Conditions (pH < 4): The indole ring itself is sensitive to strong acids.[1] The C3 position of the indole nucleus can be protonated, which disrupts the aromatic system and can lead to subsequent degradation or polymerization, especially at elevated temperatures.[1]
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
To ensure maximum longevity and reproducibility, meticulous preparation and storage are essential.
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents minimize the risk of hydrolysis. If possible, degas the solvent with an inert gas (argon or nitrogen) prior to use to remove dissolved oxygen.[1]
-
Storage Conditions: Stock solutions should be stored at low temperatures, with -20°C being suitable for short-to-medium term and -80°C recommended for long-term storage.[1]
-
Light Protection: Always store solutions in amber glass vials or wrap standard vials in aluminum foil to protect the compound from light-induced degradation.[1]
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This is particularly important for long-term storage to prevent air oxidation of the indole ring.[1]
Q4: I plan to use methanol or ethanol in my experimental buffer. Is this a concern?
Yes, this can be a significant concern. While alcohols are common solvents, they can participate in a reaction called transesterification , especially if your buffer system contains acidic or basic components. For example, using methanol with a basic catalyst could lead to the exchange of the ethyl group of your ester for a methyl group, forming mthis compound.[4] This introduces a new, unintended compound into your experiment. Whenever possible, use aprotic solvents for stock solutions and minimize the concentration of protic solvents in your final assay buffer if stability is a concern.
Troubleshooting Guide
This guide provides solutions to specific experimental issues that may arise due to the instability of this compound.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis with a mass corresponding to the carboxylic acid derivative (M-28 Da).
-
Probable Cause: You are observing the product of ester hydrolysis, 6-methyl-1H-indole-2-carboxylic acid. This is almost certainly caused by exposure of your sample to basic conditions. The source could be a high-pH buffer, contamination of your solvent with a base, or prolonged storage in a protic solvent like aqueous-buffered methanol.
-
Causality: The ester carbonyl is electrophilic and readily attacked by hydroxide ions (OH⁻), leading to the cleavage of the ethyl group. This reaction is often rapid, even at room temperature.
-
Corrective Actions:
-
Audit pH: Immediately verify the pH of all buffers and solutions used. Ensure your final solution pH is maintained within a neutral to slightly acidic range (pH 5-7).
-
Solvent Purity: Prepare stock solutions in fresh, anhydrous, aprotic solvents (e.g., DMSO).
-
Minimize Exposure Time: If aqueous buffers are required for your experiment, add the compound from your aprotic stock solution as the final step before analysis or use, minimizing its time in the aqueous environment.
-
Issue 2: My stock solution is developing a yellow or brownish tint, and I see multiple new peaks in my analytical chromatogram.
-
Probable Cause: This is a classic sign of oxidative degradation of the indole ring, potentially coupled with photodegradation. The indole nucleus is electron-rich and can be oxidized by atmospheric oxygen, a process accelerated by light.[1][2]
-
Causality: Oxidation can occur at the C2 and C3 positions of the indole, leading to the formation of various oxindole and other degradation products, which are often colored.[1]
-
Corrective Actions:
-
Inert Environment: Discard the old solution and prepare a fresh stock using a solvent that has been purged with nitrogen or argon.
-
Light Protection: Store the new stock solution in an amber vial, wrapped in foil, and keep it in a dark environment (e.g., inside a freezer box).
-
Aliquot: Prepare smaller, single-use aliquots from your main stock solution. This prevents repeated freeze-thaw cycles and minimizes the introduction of air and moisture into the main stock.
-
Issue 3: I am getting a low yield in a synthetic reaction that uses an oxidizing agent.
-
Probable Cause: The indole ring of your starting material is competing with your desired substrate for the oxidizing agent.
-
Causality: The high electron density of the indole ring makes it a target for electrophilic attack by many common oxidizing agents.[1] This leads to consumption of your starting material through a non-productive degradation pathway.
-
Corrective Actions:
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent, using the minimum amount required.
-
Lower Temperature: Perform the reaction at a lower temperature to increase the selectivity of the oxidant for your intended target.
-
Protecting Groups: In complex syntheses, consider protecting the indole nitrogen (e.g., with Boc or SEM groups) to reduce the electron density of the ring system and its susceptibility to oxidation.
-
Data & Diagrams
Summary of Stability and Degradation Pathways
| Condition | Primary Reactive Site | Major Degradation Pathway | Probable Product(s) | Recommendation |
| Alkaline (pH > 8) | Ethyl Ester | Hydrolysis | 6-methyl-1H-indole-2-carboxylic acid | Maintain pH between 5 and 7. Use aprotic solvents for stock. |
| Acidic (pH < 4) | Indole Ring | Protonation/Degradation | Oligomers/Polymeric material | Avoid strongly acidic media. Use mild acids if necessary. |
| Oxidizing Agents/Air | Indole Ring (C2-C3 bond) | Oxidation | Oxindole derivatives, ring-opened products | Use degassed solvents. Store under an inert atmosphere (N₂/Ar). |
| UV/Ambient Light | Indole Ring | Photodegradation | Complex mixture of oxidized/cleaved products | Protect solutions from all light sources using amber vials or foil. |
| Protic Solvents | Ethyl Ester | Transesterification/Solvolysis | Transesterified ester (e.g., methyl ester) | Use aprotic solvents (DMSO, DMF, ACN) for long-term storage. |
Diagrams of Key Processes
Caption: Base-catalyzed hydrolysis of the ethyl ester group.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation (10 mM)
-
Pre-analysis: Calculate the mass of this compound required for your desired volume and concentration (M.W. = 203.24 g/mol ).
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous DMSO. Purge the headspace of the bottle with a gentle stream of argon or nitrogen for 1-2 minutes before opening.
-
Weighing: Accurately weigh the compound into a tared amber glass vial equipped with a PTFE-lined screw cap.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Storage: Purge the headspace of the vial with argon or nitrogen, seal tightly, and wrap the cap junction with parafilm. Store at -20°C or -80°C in a dark location.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol allows you to systematically evaluate the stability of your compound under various stress conditions.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation: In separate, clearly labeled amber vials, mix 1 mL of the stock solution with 1 mL of the following stress solutions:
-
Acidic: 0.2 M HCl (final concentration 0.1 M HCl)
-
Basic: 0.2 M NaOH (final concentration 0.1 M NaOH)
-
Oxidative: 6% H₂O₂ (final concentration 3% H₂O₂)
-
Control: Purified Water
-
-
Photolytic Sample: In a clear glass vial, mix 1 mL of stock with 1 mL of purified water.
-
Incubation:
-
Place the acidic and basic samples in a heating block at 60°C.
-
Leave the oxidative and control samples at room temperature, protected from light.
-
Place the photolytic sample in a photostability chamber with a UV light source (e.g., 254 nm).
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching & Analysis: Immediately neutralize the acidic and basic aliquots with an equimolar amount of base/acid. Dilute all samples to a suitable concentration with your mobile phase and analyze immediately by a stability-indicating HPLC-UV method.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control sample at each time point to determine the percentage of degradation.
References
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
- Al-Tel, T. H. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(12), 10187-10199.
- Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670-677.
- Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1980). A simple general method for the acylation of ethyl indole-2-carboxylates. Heterocycles, 14(12), 1939-1942.
- Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- The Plant Enthusiast. (2025). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube.
- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234.
- Mudry, C. A., & Frasca, A. R. (1973). Photo-oxidation of indole derivatives. Tetrahedron, 29(4), 603-611.
Sources
Technical Support Center: Purification of Crude Ethyl 6-methyl-1H-indole-2-carboxylate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Ethyl 6-methyl-1H-indole-2-carboxylate. The following sections offer in-depth, field-proven insights into identifying and removing common impurities, ensuring the high purity required for subsequent applications.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can significantly impact the outcomes of subsequent reactions, biological assays, and the properties of final materials. The most common synthetic route to this compound is the Fischer indole synthesis, a robust reaction that can, however, lead to the formation of several impurities. This guide will focus on the practical aspects of purifying the crude product obtained from this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities typically arise from the Fischer indole synthesis starting materials and side reactions. These include:
-
Unreacted Starting Materials: Residual 4-methylphenylhydrazine and ethyl pyruvate.
-
Regioisomeric Impurity: Ethyl 4-methyl-1H-indole-2-carboxylate is the most common and often most difficult to remove impurity. It forms due to the non-regioselective nature of the cyclization step in the Fischer indole synthesis.
-
Polymeric/Tarry Byproducts: Acid-catalyzed side reactions can lead to the formation of dark, high-molecular-weight materials.
-
Hydrolyzed Product: If water is present during workup or purification, the ethyl ester can hydrolyze to 6-methyl-1H-indole-2-carboxylic acid.
Q2: My crude product is a dark, oily substance. Can it still be purified?
A2: Yes. Dark, oily crude products are common, often due to the presence of tarry byproducts. An initial purification step, such as trituration with a non-polar solvent like hexanes or a filtration through a short plug of silica gel, can often remove a significant portion of these colored impurities before proceeding with more rigorous purification methods like column chromatography or recrystallization.
Q3: I'm seeing two spots on my TLC plate that are very close together. What are they likely to be?
A3: This is a classic sign of the presence of regioisomers: your desired this compound and the Ethyl 4-methyl-1H-indole-2-carboxylate impurity. Due to their similar structures, they will have very close Rf values, making their separation challenging.
Q4: Can I use acid/base extraction to purify my product?
A4: Acid/base extraction is generally not the most effective method for removing the primary regioisomeric impurity, as the basicity of the indole nitrogen is very weak, and both isomers will have similar pKa values. However, it can be useful for removing any unreacted 4-methylphenylhydrazine (by washing with a dilute acid like 1M HCl) or the hydrolyzed carboxylic acid impurity (by extracting with a dilute base like 1M NaHCO₃).
Impurity Identification Workflow
A systematic approach is crucial for effective purification. This workflow outlines the logical steps from initial analysis to the selection of a purification strategy.
Caption: A logical workflow for impurity analysis and purification strategy selection.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Crude product is a dark, intractable tar. | Formation of polymeric byproducts due to excessive heat or prolonged reaction time in strong acid.[1][2] | Solution: Attempt to dissolve the crude material in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and filter through a short plug of silica gel, eluting with the same solvent. This will remove the highly polar, colored tars. Rationale: The highly polar tars will strongly adsorb to the silica gel, allowing the less polar product and key impurities to pass through. |
| Two spots with very similar Rf values on TLC. | Presence of the regioisomeric impurity, Ethyl 4-methyl-1H-indole-2-carboxylate. | Solution 1: Optimize column chromatography. Use a long column with a shallow solvent gradient (e.g., starting from 5% ethyl acetate in hexanes and slowly increasing to 15-20%). Rationale: A longer column provides more theoretical plates, and a shallow gradient increases the differential migration of the closely related isomers, allowing for better separation. Solution 2: Attempt fractional recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. Rationale: The two isomers may have slightly different solubilities, allowing for the enrichment of the desired isomer in either the crystals or the mother liquor upon cooling. |
| Significant signals in the ¹H NMR spectrum that do not correspond to the product. | Unreacted starting materials or the presence of the regioisomeric impurity. | Solution: Refer to the NMR Interpretation section below to identify the specific impurities. If starting materials are present, an aqueous workup (washing with dilute acid for the hydrazine and water for the pyruvate) followed by recrystallization may be sufficient. If the regioisomer is present, column chromatography is the recommended method. |
| Product appears pure by ¹H NMR, but the melting point is broad and lower than expected. | Presence of a small amount of an impurity that is not easily detected by NMR, or the product is amorphous. | Solution: Recrystallize the product from a suitable solvent. Rationale: Recrystallization is an excellent technique for removing small amounts of impurities and for obtaining a crystalline solid with a sharp melting point. |
| Low recovery after column chromatography. | The product may be sticking to the column, or the chosen solvent system is not optimal. | Solution: Ensure the final eluent polarity is high enough to elute the product (e.g., increase the percentage of ethyl acetate). A common practice is to flush the column with a more polar solvent (like 50% ethyl acetate/hexanes or even pure ethyl acetate) after the main product fraction has been collected to ensure complete elution. |
Analytical Protocols
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20-30% Ethyl acetate in Hexanes
-
Visualization:
-
UV light (254 nm): Indole rings are UV active and will appear as dark spots.
-
Potassium permanganate stain: Will stain most organic compounds.
-
Vanillin or p-anisaldehyde stain: Often gives characteristic colors with indole derivatives.
-
| Compound | Expected Rf (in 20% EtOAc/Hexane) | Appearance under UV (254 nm) |
| This compound | ~0.4 | Dark Spot |
| Ethyl 4-methyl-1H-indole-2-carboxylate | ~0.45 | Dark Spot |
| 4-methylphenylhydrazine | ~0.2 (can streak) | Dark Spot |
| Ethyl pyruvate | ~0.5 | Faint or no spot |
Note: Rf values are approximate and can vary depending on the specific conditions.
¹H NMR Spectroscopy for Impurity Identification
Interpreting the aromatic region of the ¹H NMR spectrum is key to identifying the desired product and its regioisomeric impurity.
-
This compound (Desired Product):
-
H-7 (doublet): ~7.5 ppm
-
H-5 (doublet): ~7.2 ppm
-
H-4 (singlet): ~7.4 ppm
-
H-3 (singlet): ~7.1 ppm
-
6-CH₃ (singlet): ~2.4 ppm
-
Ester -OCH₂CH₃ (quartet): ~4.3 ppm
-
Ester -OCH₂CH₃ (triplet): ~1.4 ppm
-
NH (broad singlet): ~8.8 ppm
-
-
Ethyl 4-methyl-1H-indole-2-carboxylate (Regioisomeric Impurity):
-
Aromatic Protons: The pattern will differ significantly. Expect a more complex splitting pattern in the ~7.0-7.3 ppm region.
-
4-CH₃ (singlet): Will likely be shifted slightly from the 6-CH₃ signal, around ~2.5 ppm.
-
Troubleshooting with NMR: Look for a second set of aromatic signals and another methyl singlet in the crude spectrum. The integration of the methyl singlets can give an approximate ratio of the two isomers.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.
-
Detection: UV at 280 nm.
-
Expected Elution Order: The less polar Ethyl 4-methyl-1H-indole-2-carboxylate is expected to have a slightly longer retention time than the desired 6-methyl isomer in a reverse-phase system, though this can vary.
Purification Protocols
Recrystallization
This is the preferred method if the crude product is relatively clean (>90% purity) and free of significant amounts of the regioisomeric impurity.
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Column Chromatography
This is the most effective method for separating the desired product from the regioisomeric impurity and other byproducts.
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of the crude product.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation.
-
Load the Column: Carefully add the dried sample to the top of the column.
-
Elute: Begin eluting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Humphries, R. E., et al. (2010). The Fischer Indole Synthesis. Chemical Reviews, 110(4), 2216-2266.
- Organic Syntheses. Ethyl Indole-2-carboxylate.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
- Sundberg, R. J. (1996). Indoles. Academic Press.
Sources
Technical Support Center: Alternative Synthesis Routes for Ethyl 6-methyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions for common synthetic challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reactions and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is giving a low yield. What are the likely causes?
Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors, particularly when dealing with substituted phenylhydrazines. The 6-methyl substitution on your target molecule introduces an electron-donating group onto the phenylhydrazine precursor (4-methylphenylhydrazine). This can destabilize the N-N bond in a key intermediate, leading to undesired side reactions instead of the intended cyclization.[1] Additionally, the reaction is highly sensitive to the acid catalyst concentration and temperature, which require careful optimization.[1]
Key factors contributing to low yield:
-
Substituent Effects: The electron-donating methyl group on the phenylhydrazine can promote N-N bond cleavage, a significant competing pathway.[1][2]
-
Inappropriate Acid Catalyst: The choice and amount of acid (e.g., ZnCl₂, polyphosphoric acid, HCl) are critical. Too strong an acid or too high a concentration can lead to degradation of the starting material or product.[1]
-
Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Purity of Starting Materials: Impurities in the 4-methylphenylhydrazine or ethyl pyruvate can introduce competing reactions.
Q2: I am observing multiple spots on my TLC after attempting the Fischer indole synthesis. What are these byproducts?
The formation of multiple byproducts is a frequent observation. Common side products in a Fischer indole synthesis include:
-
Aniline Derivatives: Arising from the cleavage of the N-N bond in the hydrazone intermediate.
-
Unreacted Starting Materials: Incomplete reaction can leave behind 4-methylphenylhydrazine and ethyl pyruvate.
-
Polymeric Materials: Strong acid catalysts can sometimes induce polymerization of the starting materials or the indole product.
Q3: Can I use a different method if the Fischer synthesis is problematic?
Absolutely. The Reissert indole synthesis is a viable and often preferred alternative for preparing indole-2-carboxylic acids and their esters.[3] This method starts with an ortho-nitrotoluene derivative, in this case, 4-methyl-2-nitrotoluene, and condenses it with diethyl oxalate.[3] The subsequent reductive cyclization often proceeds with good yields.
Q4: My Reissert synthesis is also not proceeding as expected. What should I troubleshoot?
Common issues in the Reissert synthesis include:
-
Incomplete Condensation: The initial condensation step requires a strong base, typically an alkoxide. Incomplete reaction can be due to insufficient base or moisture in the reaction. Potassium ethoxide has been reported to give better results than sodium ethoxide.[3]
-
Inefficient Reduction: The choice of reducing agent for the nitro group is crucial. Common reagents include zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[4] The efficiency of the reduction can be affected by the purity of the metal and the reaction conditions.
-
Side Reactions during Cyclization: The intermediate amino-phenylpyruvic ester can undergo other reactions if the cyclization is not efficient.
Troubleshooting Guides
Guide 1: Optimizing the Fischer Indole Synthesis
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Acid Catalyst | Screen different acid catalysts (e.g., ZnCl₂, polyphosphoric acid, Eaton's reagent). Start with milder acids like acetic acid before moving to stronger ones.[5] | The acidity of the medium influences the rate of the key[6][6]-sigmatropic rearrangement versus competing side reactions like N-N bond cleavage.[2] |
| Suboptimal Temperature | Perform the reaction at a lower temperature for a longer duration. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation. | Higher temperatures can accelerate decomposition and side reactions, especially with electron-rich substrates. |
| N-N Bond Cleavage | Consider a two-step procedure where the hydrazone is pre-formed and isolated under milder conditions before cyclization. | Isolating the hydrazone can sometimes prevent its decomposition under the harsh acidic conditions of the one-pot reaction. |
| Impure Phenylhydrazine | Purify the 4-methylphenylhydrazine hydrochloride by recrystallization before use. | Arylhydrazines can oxidize over time, and impurities can interfere with the reaction. |
Guide 2: Addressing Issues in the Reissert Indole Synthesis
Problem: Incomplete reaction or formation of multiple products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Condensation | Use potassium ethoxide instead of sodium ethoxide. Ensure all reagents and solvents are anhydrous. | Potassium ethoxide is a stronger base and can lead to more complete deprotonation of the nitrotoluene.[3] Moisture will quench the base. |
| Poorly Performing Reduction | Activate the zinc dust with dilute HCl before use. Alternatively, explore other reducing agents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).[4] | The surface of zinc metal can oxidize, reducing its reactivity. Catalytic hydrogenation can sometimes offer cleaner reductions. |
| Work-up Issues | Ensure complete neutralization of the acid after the reductive cyclization to prevent any acid-catalyzed degradation of the product during extraction. | The indole nucleus can be sensitive to strong acids, even after formation. |
Alternative Synthesis Routes & Modern Approaches
Beyond the classical Fischer and Reissert syntheses, several modern methods offer potential advantages for the synthesis of this compound.
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields in the Fischer indole synthesis by providing rapid and uniform heating.[7]
-
Advantages: Significantly shorter reaction times (minutes vs. hours), potential for higher yields, and improved product purity.[7]
-
Considerations: Requires specialized microwave reactor equipment. Optimization of power, temperature, and hold time is necessary.
Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed methods provide a powerful alternative for constructing the indole ring system, often with high functional group tolerance and regioselectivity. One such approach involves the oxidative C-H amination of 2-acetamido-3-arylacrylates.[8]
-
Advantages: Can be performed under milder conditions than classical methods and often with a broader substrate scope.
-
Considerations: Requires a palladium catalyst and an oxidant. The synthesis of the starting acrylate may be necessary.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (Generalized Procedure)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.[1][5]
Starting Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Acid catalyst (e.g., Polyphosphoric acid, Eaton's reagent, or Zinc Chloride)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol.
-
Add sodium acetate (1 equivalent) to neutralize the hydrochloride salt.
-
Add ethyl pyruvate (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials and formation of the hydrazone.
Step 2: Cyclization
-
To the hydrazone mixture (or the isolated and dried hydrazone), add the acid catalyst (e.g., polyphosphoric acid, 10-20 times the weight of the hydrazone).
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used (typically ranging from 80°C to 150°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product.
Protocol 2: Reissert Indole Synthesis of this compound (Generalized Procedure)
This is a generalized protocol based on the classical Reissert synthesis.[3][9]
Starting Materials:
-
4-Methyl-2-nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Reducing agent (e.g., Zinc dust, Iron powder)
-
Solvents (e.g., Ethanol, Diethyl ether, Acetic acid)
Step 1: Condensation
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen), prepare a solution of potassium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add a solution of 4-methyl-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether dropwise to the potassium ethoxide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
The resulting precipitate (the potassium salt of the pyruvate derivative) is collected by filtration, washed with cold diethyl ether, and dried.
Step 2: Reductive Cyclization
-
Suspend the dried potassium salt in a mixture of acetic acid and ethanol.
-
Add the reducing agent (e.g., zinc dust, several equivalents) portion-wise while monitoring the temperature.
-
After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the excess metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Step 3: Purification
-
Purify the crude this compound using column chromatography on silica gel or by recrystallization as described in Protocol 1.
Visualizing the Synthetic Pathways
To better understand the sequence of reactions, the following diagrams illustrate the key synthetic routes.
Caption: Fischer Indole Synthesis Workflow
Caption: Reissert Indole Synthesis Workflow
Characterization Data (Reference)
While specific data for this compound should be obtained on your synthesized material, the following are typical expected values for similar indole-2-carboxylates:
-
¹H NMR: Expect signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), the methyl group on the indole ring (a singlet around 2.4 ppm), aromatic protons in the 7.0-7.8 ppm region, and a broad singlet for the N-H proton (typically > 8.0 ppm).
-
¹³C NMR: Look for signals corresponding to the carbonyl carbon of the ester (~162 ppm), the carbons of the ethyl group, the methyl group, and the aromatic carbons of the indole ring.
-
IR Spectroscopy: Characteristic peaks include a broad N-H stretch around 3300-3400 cm⁻¹, a strong C=O stretch from the ester at ~1700 cm⁻¹, and C-H and C=C stretches in the aromatic region.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO₂) should be observed.
By understanding the nuances of these synthetic routes and anticipating potential challenges, you can more efficiently achieve your target synthesis of this compound.
References
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules.
- Microwave-Assisted Synthesis and Evaluation of Indole Derivatives. International Journal of Research and Publication in Engineering (IJRPR).
- CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
- (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate.
- (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules.
- mthis compound | C11H11NO2 | CID 4715128. PubChem.
- (PDF) Reissert Indole Synthesis. ResearchGate.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate.
- Reissert indole synthesis. Wikipedia.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- (PDF) Fischer Indole Synthesis. ResearchGate.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.
- mthis compound - C11H11NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed.
- Problems with Fischer indole synthesis : r/Chempros. Reddit.
- SYNTHESIS OF 4-SUBSTITUTED INDOLES FROM g-NITROTOLUENES. Smith Kline & French Laboratories.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
- Ethyl 6-methyl-1H-indole-3-carboxylate. Appchem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Production of Ethyl 6-methyl-1H-indole-2-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. We will address common challenges encountered during the Fischer indole synthesis, the most prevalent route for this class of compounds, providing actionable insights and troubleshooting protocols.
Section 1: Synthesis Overview & Core Challenges
The industrial production of this compound typically relies on the Fischer indole synthesis, a robust and versatile method discovered by Emil Fischer in 1883.[1][2] The reaction involves the acid-catalyzed cyclization of the hydrazone formed from p-tolylhydrazine (4-methylphenylhydrazine) and ethyl pyruvate.[3]
While straightforward in principle, scaling this reaction introduces significant challenges related to heat management, reagent stability, byproduct formation, and product purification. This guide provides solutions to these common scale-up hurdles.
Diagram: General Fischer Indole Synthesis Workflow
Below is a simplified workflow for the synthesis, highlighting the critical stages where issues often arise during scale-up.
Caption: High-level process flow for this compound production.
Section 2: Troubleshooting Guide & FAQs
Category: Reaction Initiation & Control
Q1: We are observing a significant drop in yield and an increase in dark-colored impurities (tar) when moving from a 1L to a 100L reactor. What is the primary cause?
A: This is a classic scale-up problem rooted in inadequate heat transfer and localized overheating. The Fischer indole synthesis is sensitive to temperature, and the acid-catalyzed cyclization step can be exothermic.[4] On a small scale, a flask's high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio is much lower, leading to "hot spots." These localized areas of high temperature accelerate side reactions, such as polymerization and degradation of the starting materials and product, resulting in tar formation and reduced yield.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the acid catalyst subsurface at a controlled rate to a cooled solution of the hydrazone. This allows the reactor's cooling system to manage the heat of reaction effectively.
-
Catalyst Choice: Consider switching from a highly aggressive catalyst like concentrated sulfuric acid to polyphosphoric acid (PPA) or a milder Lewis acid like zinc chloride (ZnCl₂), which can offer more controlled reaction kinetics.
-
Solvent Selection: Ensure the solvent has a suitable boiling point to help regulate the temperature through reflux, if applicable to your process.
Q2: Our reaction is failing to go to completion, or the yield is consistently low even with good temperature control. What should we investigate?
A: Low yields, when not related to thermal control, often point to issues with the starting materials or the choice and concentration of the acid catalyst.[4]
-
Causality - Reagent Purity: The purity of the p-tolylhydrazine and ethyl pyruvate is paramount. Impurities in the hydrazine can lead to unwanted side reactions, while old or degraded ethyl pyruvate may have undergone self-condensation.[4]
-
Causality - Catalyst Selection & Concentration: The choice of acid catalyst is critical and often needs to be empirically optimized.[5] The strength and concentration of the acid directly influence the rate of the key[6][6]-sigmatropic rearrangement step versus competing decomposition pathways.[2][7]
| Parameter | Recommendation & Rationale |
| p-Tolylhydrazine Purity | >98%. Verify by NMR. Hydrazine salts should be free-based carefully and used promptly as they can degrade. |
| Ethyl Pyruvate Purity | >98%. Use freshly distilled or purchased material. Keep stored under inert gas and refrigerated. |
| Acid Catalyst | See the comparison table below. The optimal choice depends on the substrate and desired reaction conditions.[5] |
Table 1: Comparison of Common Acid Catalysts for Fischer Indolization
| Catalyst | Typical Loading | Advantages | Scale-Up Challenges & Considerations |
| Sulfuric Acid (H₂SO₄) | 5-10 eq. | Inexpensive, strong Brønsted acid.[8] | Highly corrosive, strongly exothermic upon mixing, can lead to charring if not controlled.[9] |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Good medium for reaction, often gives clean conversions.[10] | Highly viscous, making it difficult to stir and transfer at scale. Work-up requires quenching large amounts of acid. |
| Zinc Chloride (ZnCl₂) | 1-2 eq. | Milder Lewis acid, can reduce side reactions.[3] | Can be difficult to dissolve; work-up can be complicated by the resulting zinc salts. |
| p-Toluenesulfonic Acid (PTSA) | 0.1-1 eq. | Solid, easy to handle; milder than H₂SO₄.[10] | May require higher temperatures or longer reaction times. |
Q3: We are forming a significant byproduct that we suspect is a regioisomer. How is this possible with a symmetric ketone like ethyl pyruvate?
A: While ethyl pyruvate itself is symmetric, this issue almost always traces back to an impurity in your starting materials. The most likely culprit is contamination of your p-tolylhydrazine (4-methylphenylhydrazine) with m-tolylhydrazine (3-methylphenylhydrazine). The Fischer cyclization of the m-tolylhydrazone of ethyl pyruvate will yield a mixture of Ethyl 4-methyl-1H-indole-2-carboxylate and this compound, the former being your isomeric impurity.
Preventative Action:
-
QC of Starting Materials: Implement a strict quality control check (e.g., HPLC or GC) on incoming batches of p-tolylhydrazine to quantify the level of the meta-isomer.
-
Source Qualification: Work with a reliable supplier who can guarantee the isomeric purity of the hydrazine.
Category: Work-up, Isolation, and Purification
Q4: During the aqueous quench of our PPA-catalyzed reaction, we get a thick, unfilterable slurry. How can we improve the isolation of our crude product?
A: This is a common issue when quenching highly concentrated PPA reactions. The rapid precipitation of the product along with phosphate salts creates a challenging physical form.
Optimized Work-up Protocol:
-
Controlled Quench: Instead of adding the reaction mass to water, slowly and carefully add water to the cooled reaction mass with vigorous stirring. This helps to better control the precipitation.
-
Temperature Control: Keep the quenching vessel cooled in an ice bath to manage the exotherm from the dilution of the acid.
-
Solvent Addition: Before or during the quench, add a water-immiscible organic solvent (e.g., ethyl acetate, toluene). The product will be extracted into the organic layer as it precipitates, preventing the formation of a thick slurry. This converts the problem from a difficult filtration to a standard liquid-liquid extraction.
-
pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous layer with a base (e.g., NaOH solution) to ensure the indole nitrogen is not protonated, maximizing its solubility in the organic phase.
Q5: Our final product has a persistent pink or brown discoloration, even after recrystallization. What causes this and how can we remove it?
A: Indoles, particularly those with electron-donating groups, can be susceptible to air oxidation, which forms highly colored impurities. This can be exacerbated by residual acid or exposure to light and heat during work-up and drying.
Troubleshooting & Purification Strategy:
-
Inert Atmosphere: Conduct the work-up and especially the final product drying under an inert atmosphere (e.g., Nitrogen) to minimize oxidation.
-
Activated Carbon Treatment: During the recrystallization step, add a small amount (e.g., 1-5% w/w) of activated carbon to the hot solution. The carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool and crystallize.
-
Antioxidant Use: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during work-up or storage can prevent further color development.
-
Solvent Choice: Ensure your recrystallization solvent is appropriate. A common procedure for similar compounds involves recrystallization from ethanol or a mixture of methylene chloride and petroleum ether.[11]
Diagram: Troubleshooting Low Yield & Impurity Formation
Caption: Decision tree for diagnosing common scale-up issues.
Section 3: Safety Considerations for Scale-Up
Scaling up the synthesis of this compound requires a thorough safety assessment.
-
Hydrazine Handling: p-Tolylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.
-
Thermal Hazards: The Fischer cyclization can be exothermic, especially with strong acids. A reaction calorimetry study (e.g., RC1) is highly recommended before scaling up to understand the thermal profile and ensure the plant's cooling capacity is sufficient to prevent a runaway reaction.
-
Corrosive Reagents: Strong acids like H₂SO₄ and PPA are highly corrosive. Ensure all reactors and transfer lines are constructed of compatible materials (e.g., glass-lined steel).
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIe3-8WsEE_a5yzeXG_OIcQOooBNr5SmiNV_TA5gCDXAeL_kW20JCJ39i6zz04dnRPV_NUe-3sMpd6sQ-RKT1kP6PzdoC7d2fE4FrY-VVLHyoVKkH8EOA4aU4xID8kPT_ixWdljgNM3P4BW82bYkBI2HN1bXUySw7VEY0IKbn8hWOTdmxWN98PViIrT4HefHb37SIoGpsrPgDly4KLS_J_0YVyN8CfqZdLCW2JxFlR7sSd
- Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis. Creative Proteomics. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB62dIq1PgUV25OcFXX8IwNvf2dtF4J8NH4RaObcj3ymQ1dIcezYx4oaI5w8vScZIRqjbWajfVVBvKufpcg70AP0xZql_upN65wecyej36KJFKOLd1YkcHJ9M2RxSeu2M6I3DWI83NUHH7wEP9OJwaS3zmA2_RlJMxsLwjrA==
- Wikipedia. Indole. Wikipedia.org.
- ResearchGate. (2021). Indoles and the advances in their biotechnological production for industrial applications. ResearchGate. Available at: https://www.researchgate.
- Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3vHucUFItwMk-utVKbyYKt1Tl5JPsK0Qemijp8B8q3bSpHyxBSN23glJmserFH6LGexfU0t2jNERtknS5SICbr_RLHq14b-Z5KnUQD_9IWj4cSaxkw8-iPEZqffqQRSDJ9T1KyaAochkmyXMU3yaNv3DZI5kgIlf4ZkHnMYMaGApz7DsPIQK8XoM8nDKFqQvmq3vEHcWt59sF2l9jI4DCDB2ooftcUByC
- EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. Available at: https://www.eurekalert.org/news-releases/987779
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. Available at: http://www.orgsyn.org/demo.aspx?prep=CV4P0476
- Grokipedia. Fischer indole synthesis. Grokipedia. Available at: https://grokipedia.org/gropedia/Fischer_indole_synthesis
- N/A. Fischer Indole Synthesis. N/A. Available at: https://doi.org/10.1017/UPO9788175968295.144
- MDPI. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.com. Available at: https://www.mdpi.com/1420-3049/25/24/5918
- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm
- NIH National Library of Medicine. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3096521/
- American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. J. Am. Chem. Soc. Available at: https://pubs.acs.org/doi/10.1021/ja200153k
- Wikipedia. Fischer indole synthesis. Wikipedia.org. Available at: https://en.wikipedia.org/wiki/Fischer_indole_synthesis
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01297a
- ChemicalBook. 6-Methylindole synthesis. ChemicalBook.com. Available at: https://www.chemicalbook.com/synthesis/3420-02-8.htm
- ResearchGate. (2020). The Japp‐Klingemann Reaction. ResearchGate. Available at: https://www.researchgate.net/publication/343169008_The_Japp-Klingemann_Reaction
- Wikipedia. Japp–Klingemann reaction. Wikipedia.org. Available at: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction
- Sharif University of Technology. (2014). Fischer indole synthesis. Scientia Iranica. Available at: https://scientiairanica.sharif.edu/article_1170.html
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: https://www.reddit.com/r/Chempros/comments/rchq12/problems_with_fischer_indole_synthesis/
- NIH National Library of Medicine. (2002). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan. Available at: https://www.jstage.jst.go.jp/article/yakushi2002/122/10/122_10_759/_article
- chemeurope.com. Japp-Klingemann reaction. chemeurope.com. Available at: https://www.chemeurope.com/en/encyclopedia/Japp-Klingemann_reaction.html
- Organic Reactions. The Japp-Klingemann Reaction. Organic Reactions. Available at: https://organicreactions.org/index.php/The_Japp-Klingemann_Reaction
- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Org. Synth. Available at: http://www.orgsyn.org/demo.aspx?prep=CV6P0597
- ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: https://www.researchgate.
- N/A. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. N/A. Available at: https://www.
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
- Organic Chemistry Portal. Fischer Indole Synthesis. Organic-Chemistry.org. Available at: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm
- Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00724j
Sources
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Scientist's Guide to Preserving Ethyl 6-methyl-1H-indole-2-carboxylate Integrity During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling indole derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with Ethyl 6-methyl-1H-indole-2-carboxylate. The inherent reactivity of the indole nucleus, while synthetically useful, presents significant challenges during reaction workup, often leading to product degradation and yield loss.
This document moves beyond simple step-by-step instructions. It provides a deep dive into the chemical principles governing the stability of your compound, offering a robust framework for troubleshooting and protocol optimization. Our goal is to empower you with the expertise to confidently navigate the complexities of your experimental workups.
Part 1: Understanding the Molecular Vulnerability of this compound
Before troubleshooting, it is critical to understand the inherent chemical properties that make this molecule susceptible to degradation. The electron-rich indole ring system, coupled with an ester functionality, creates three primary pathways for unwanted side reactions during workup: Acid-Catalyzed Degradation , Base-Catalyzed Hydrolysis , and Oxidation .
The 6-methyl group, being electron-donating, further activates the indole ring, potentially increasing its susceptibility to both oxidation and electrophilic attack compared to its unsubstituted counterpart.
Caption: Primary degradation pathways for this compound.
Part 2: Troubleshooting Guide for Workup Procedures
This section addresses the most common issues observed during the isolation of your target compound. Each problem is presented with its likely cause, a detailed scientific explanation, and actionable solutions.
Issue 1: The isolated product is the carboxylic acid, not the ethyl ester.
-
Symptom: Your NMR spectrum shows a disappearance of the ethyl quartet and triplet, and a broad singlet for a carboxylic acid proton. The product's polarity has significantly increased on TLC/LCMS.
-
Primary Cause: Base-catalyzed hydrolysis (saponification) of the ethyl ester.
-
Scientific Explanation: The ester functional group is susceptible to hydrolysis under basic conditions. While weak bases like sodium bicarbonate are generally safe for brief washes, stronger bases (e.g., NaOH, KOH, K₂CO₃) or prolonged exposure to even weak bases can readily cleave the ester, yielding the corresponding carboxylate salt.[1][2][3] During acidic workup or upon acidification, this salt is protonated to the insoluble indole-2-carboxylic acid, which may precipitate or partition differently than the desired ester.
-
Solutions & Preventative Measures:
-
Avoid Strong Bases: Never use hydroxide (NaOH, KOH) or carbonate (K₂CO₃, Cs₂CO₃) solutions to wash or neutralize your reaction mixture.
-
Use Mild Bases: For neutralizing acidic reaction mixtures, use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8).
-
Minimize Contact Time: Perform aqueous washes quickly. Do not let the biphasic mixture sit in the separatory funnel for extended periods.
-
Temperature Control: Perform extractions at room temperature or below, as higher temperatures accelerate hydrolysis.
-
Issue 2: The crude material is a dark, intractable oil or "gunk," and the NMR is broad and poorly resolved.
-
Symptom: The product is discolored (dark brown/black), and analytical data (NMR, LCMS) shows a complex mixture of products or significant baseline noise, indicating polymerization.
-
Primary Cause: Acid-catalyzed degradation.
-
Scientific Explanation: The indole nucleus is electron-rich and, unlike most amines, is not basic at the nitrogen atom.[4] Instead, it is susceptible to protonation by strong acids at the C3 position. This generates a highly reactive indoleninium ion intermediate. This cation is an electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomerization or polymerization.[4][5][6] This process is often irreversible and results in the formation of intractable "indole tars."
-
Solutions & Preventative Measures:
-
Avoid Strong Acids: Do not use strong mineral acids (e.g., >1M HCl, H₂SO₄) during the workup. If an acid wash is necessary to remove basic impurities, use a very dilute acid (e.g., 0.1M HCl) or a buffered acidic solution (e.g., pH 4-5 citrate buffer) and perform the wash quickly.
-
Careful Quenching: When quenching reactions containing strong acids, add the reaction mixture slowly to a vigorously stirred, cold solution of a weak base like sodium bicarbonate. This ensures localized pH spikes are minimized.
-
Silica Gel Considerations: Be aware that standard silica gel is slightly acidic and can cause degradation of sensitive indoles, especially if the compound is left on the column for an extended period. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina (neutral or basic).
-
Issue 3: The isolated product is clean but discolored (yellow/pink/brown), and yields are inconsistent.
-
Symptom: The product appears pure by NMR, but its physical appearance is off-white or colored. Yields may decrease with longer workup times or upon storage.
-
Primary Cause: Oxidation of the indole ring.
-
Scientific Explanation: The electron-rich nature of the indole ring makes it highly susceptible to oxidation.[4][7][8] This can be caused by atmospheric oxygen, especially in the presence of light, or by residual oxidizing agents from the preceding reaction. The C2-C3 double bond is particularly vulnerable, leading to the formation of 2-oxindoles and other oxidized species.[9][10][11] These minor impurities are often highly colored and can be difficult to remove.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the workup (especially solvent evaporation) under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen, particularly for extractions and chromatography.
-
Quench Oxidants: If the reaction used an oxidizing agent, ensure it is fully quenched before proceeding with the workup. For example, a sodium thiosulfate or sodium sulfite wash can remove residual halogens or peroxides.
-
Avoid Light and Heat: Protect the compound from direct light by using amber vials or wrapping flasks in foil. Remove solvents at the lowest practical temperature on the rotary evaporator.
-
Storage: Store the final, purified compound under an inert atmosphere in a freezer, protected from light.
-
Part 3: Recommended Protocols & Best Practices
Adherence to a well-designed workup protocol is the most effective way to prevent degradation.
Table 1: Summary of Recommended Workup Parameters
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH Range | 6.0 - 8.0 | < 4.0 or > 9.0 | Prevents acid-catalyzed polymerization and base-catalyzed ester hydrolysis. |
| Neutralizing Acid | Saturated NaHCO₃ (aq) | 1M HCl, H₂SO₄ | Mild base avoids ester hydrolysis.[1] |
| Neutralizing Base | Saturated NH₄Cl (aq), 1% Citric Acid | NaOH, KOH, K₂CO₃ | Mildly acidic quench avoids strong bases that cause hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Minimizes oxidative degradation of the electron-rich indole ring.[8] |
| Temperature | 0°C to Room Temperature | > 40°C | Reduces rates of all degradation pathways. Prevents potential decarboxylation if hydrolysis occurs.[12][13] |
| Chromatography | Neutralized Silica Gel, Alumina | Acidic Silica Gel | Prevents on-column degradation for sensitive substrates. |
Protocol 1: Gold-Standard Mild Extractive Workup
This protocol is designed for reactions where the solvent is immiscible with water (e.g., DCM, EtOAc, Et₂O) and no strong acids, bases, or oxidants are present.
-
Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water or saturated ammonium chloride solution.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is DCM, the organic layer will be on the bottom; for EtOAc or ether, it will be on top. Separate the layers.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1x Saturated Sodium Bicarbonate solution.
-
Rationale: To neutralize any trace acidic species without being harshly basic.[14]
-
-
1x Brine (Saturated NaCl solution).
-
Rationale: To break up any minor emulsions and begin the drying process by removing bulk water.
-
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator with the bath temperature set below 40°C.
-
Final Drying: Place the concentrated product under high vacuum to remove residual solvent.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting workup issues.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: My reaction was run in a water-miscible solvent like THF or Dioxane. How should I adapt the workup?
-
A: First, remove the bulk of the organic solvent using a rotary evaporator (at low temperature). Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM. You can now proceed with the standard aqueous wash protocol as described above.
-
-
Q2: I suspect my product is somewhat water-soluble. How can I improve my extraction efficiency?
-
A: To reduce the solubility of your organic product in the aqueous layer, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect increases the polarity of the aqueous phase, driving your compound into the organic layer. Perform multiple extractions (e.g., 3x) with smaller volumes of organic solvent rather than one large extraction.
-
-
Q3: Can I store my compound dissolved in a solvent?
-
A: It is highly recommended to store the compound as a dry, solvent-free solid. Storing it in solution, especially in protic or unpurified solvents, increases the risk of degradation over time.[8] If you must store a solution, use a high-purity, degassed, anhydrous solvent (like anhydrous acetonitrile or toluene), store it cold (-20°C or below), under an inert atmosphere, and protected from light.
-
-
Q4: My reaction involves a strong base like n-BuLi or NaH. What is the safest way to quench it?
-
A: The quench must be done carefully at low temperature (e.g., 0°C or -78°C). Slowly add a proton source that is not strongly acidic. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice. Adding water directly can be too exothermic and basic. Never add acid directly to a strong base. After the quench, allow the mixture to warm to room temperature before proceeding with the extractive workup.
-
References
- Indole - Wikipedia. Provides a comprehensive overview of indole's chemical properties, including its basicity, acidity, and susceptibility to oxidation and electrophilic substitution. [Link]
- Regioselective oxidation of indoles to 2-oxindoles - RSC Publishing.
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Details the alkaline hydrolysis of ethyl indole-2-carboxylate to form the corresponding acid. [Link]
- Oxidation of Indole and Indole Derivatives... : Applied Biochemistry & Microbiology - Ovid.
- Green Oxidation of Indoles using halide Catalysis | Research Communities by Springer Nature. Highlights the challenge of chemo- and regioselectivity in indole oxidation due to the electron-rich property of the ring. [Link]
- Green oxidation of indoles and collective total syntheses of indole alkaloids - HKBU. Mentions the use of various oxidants for indole oxidation and the development of greener methods. [Link]
- Decarboxylation of indole-2-carboxylic acids: improved procedures - American Chemical Society.
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions - Taylor & Francis Online.
- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate.
- Indole - Química Organica.org. Explains the acidity of the N-H proton in indole. [Link]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Describes the hydrolysis of the ester group when attempting N-alkylation under certain basic conditions. [Link]
- Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - ResearchGate.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
- The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure | Journal of the American Chemical Society.
- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications.
- Indole: Introduction Acid/Base Reactions - YouTube.
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester. A general guide for troubleshooting common problems encountered during reaction workups. [Link]
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Provides advice on what to do when a reaction fails or gives unexpected results, including post-workup analysis. [Link]
- Ethyl 1H-indole-2-carboxylate - PMC - NIH.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ovid.com [ovid.com]
- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
Optimizing reaction conditions for the amidation of Ethyl 6-methyl-1H-indole-2-carboxylate
<Technical Support Center: Optimizing Amidation of Ethyl 6-methyl-1H-indole-2-carboxylate >
Welcome to the dedicated technical support center for the optimization of the amidation of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. Here, we dissect common experimental challenges and offer scientifically-grounded solutions to streamline your synthetic workflow.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the amidation of this compound, providing explanations and actionable solutions.
Q1: My amidation reaction is showing low to no yield. What are the primary causes?
Several factors can lead to poor yields in this specific amidation. The main culprits often involve the starting materials, the choice of coupling agent, and the reaction conditions.[1]
-
Incomplete Hydrolysis of the Ethyl Ester: The direct amidation of an ester is possible but often requires harsh conditions (high temperatures, strong bases) that can degrade the indole ring. The more common and reliable approach is a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. If you are attempting direct amidation, low reactivity of the ester is a likely cause.
-
Inefficient Carboxylic Acid Activation: If you are using the two-step approach, the carboxylic acid must be activated to react with the amine. Incomplete activation due to an unsuitable coupling reagent or insufficient stoichiometry is a frequent issue.[1]
-
Amine Reactivity: The nucleophilicity of your amine is critical. Sterically hindered amines or electron-deficient anilines may react sluggishly.[2][3] Additionally, the amine can be deactivated by protonation, forming an unreactive ammonium salt.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the presence of water can significantly hinder the reaction.[1][4] Hydrolysis of the activated carboxylic acid intermediate is a common side reaction if anhydrous conditions are not maintained.[1]
Q2: I'm observing significant starting material (this compound) remaining. How can I drive the reaction to completion?
This indicates that the initial hydrolysis step is likely incomplete or, if attempting direct amidation, the conditions are not forcing enough.
-
For the Two-Step Approach (Hydrolysis then Coupling):
-
Ensure Complete Hydrolysis: Before proceeding to the coupling step, confirm the complete conversion of the ester to the carboxylic acid via TLC or LC-MS. If hydrolysis is incomplete, you can try:
-
Increasing the amount of base (e.g., LiOH, NaOH).
-
Extending the reaction time or increasing the temperature.
-
Using a co-solvent like THF or methanol to improve solubility.
-
-
-
For Direct Amidation:
-
This method is generally less efficient. However, if you must use it, consider more forcing conditions, such as using a strong base like sodium amide or heating the reaction in a sealed tube. Be aware that this increases the risk of side reactions.
-
Q3: My TLC/LC-MS shows multiple spots, suggesting side reactions. What are the likely byproducts and how can I minimize them?
Common side reactions in amidation include:
-
Racemization: If your amine is chiral, racemization can occur, especially with certain coupling reagents. Adding additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this.[1]
-
N-acylation of the Indole Ring: While the 2-position is blocked by the carboxylate, acylation at the indole nitrogen (N1 position) is a possibility, especially under basic conditions.
-
Formation of Ureas: If using carbodiimide coupling reagents like EDC or DCC, the activated intermediate can react with another molecule of the amine to form a urea byproduct.
-
Decomposition of the Indole Ring: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures.
To minimize side reactions:
-
Maintain anhydrous conditions to prevent hydrolysis of activated intermediates.[1]
-
Choose a suitable, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid competing reactions.[5]
-
Run the reaction at the lowest effective temperature.[1]
Q4: How do I choose the right coupling reagent for this specific amidation?
The selection of a coupling reagent is critical for a successful reaction.[4] For indole-2-carboxamides, a variety of reagents have been successfully employed.
| Coupling Reagent | Common Additive(s) | Base | Key Advantages | Potential Issues |
| HATU | None | DIPEA | High reactivity, fast reaction times, low racemization.[1] | Higher cost. |
| EDC·HCl | HOBt | DIPEA, Et3N | Water-soluble byproducts, easy workup.[5] | Can lead to urea formation. |
| BOP | None | DIPEA | Effective for hindered substrates.[6] | Byproducts can be difficult to remove. |
| T3P® (Propylphosphonic Anhydride) | None | Pyridine, DIPEA | High yields, clean reactions.[7] | Can be moisture-sensitive. |
Q5: What are the optimal solvent and temperature conditions?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates.
-
Dichloromethane (DCM): Good for reactions at or below room temperature, easy to remove.
-
Acetonitrile (ACN): Another viable option.
-
-
Temperature: Most amide couplings proceed well at room temperature.[1] If the reaction is sluggish due to sterically hindered substrates, gentle heating (40-50 °C) may be beneficial. However, higher temperatures can increase the rate of side reactions.
II. Experimental Protocols & Workflows
Here we provide a detailed, step-by-step protocol for the recommended two-step amidation process.
Protocol 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until all the starting ester is consumed.
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 6-methyl-1H-indole-2-carboxylic acid.
Protocol 2: Amide Coupling using HATU
This protocol is a robust starting point for the amidation of 6-methyl-1H-indole-2-carboxylic acid.[1]
-
Dissolve 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0-1.2 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Visualized Workflows and Mechanisms
General Amidation Reaction Mechanism
Caption: General mechanism of amide bond formation using a coupling reagent.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the amidation reaction.
IV. References
-
Bon, R. S., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 12(40), 7949-7955. Available at: [Link]
-
Chen, J., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic Chemistry Frontiers, 5(1), 75-79. Available at: [Link]
-
Gac-Artigas, S., et al. (2017). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficient Amidations and Esterifications. European Journal of Organic Chemistry, 2017(42), 6299-6305. Available at: [Link]
-
Ortiz, A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(6), 1342-1345. Available at: [Link]
-
Shaikh, A. A., et al. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect, 8(31), e202301844. Available at: [Link]
-
Hosseini-Zare, M. S., et al. (2022). Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation. Scientific Reports, 12(1), 1-13. Available at: [Link]
-
Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3336-3349. Available at: [Link]
-
de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(1), 693-711. Available at: [Link]
-
ResearchGate. (2016). How to separate amide and indole? Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric M. tb strains. RSC Medicinal Chemistry, 12(6), 948-957. Available at: [Link]
-
ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5244. Available at: [Link]
-
Reddit. (2019). Real Synthesis: ~ any amidation tricks? Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]
-
ChemistNate. (2014, March 26). How to Make Amides: Mechanism. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2007). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
-
ACS Catalysis. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]
-
Google Patents. (2011). A process for amidation of pyrrole carboxylate compounds. Retrieved from
-
ResearchGate. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. Retrieved from [Link]
-
ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]
-
Google Patents. (1992). Process of preparing purified aqueous indole solution. Retrieved from
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]
-
MDPI. (2022). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Amide synthesis by acylation. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2015). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
Validation & Comparative
Positional Isomerism in Indole-2-Carboxylates: A Comparative Guide to the Biological Activity of 5-Methyl vs. 6-Methyl Analogs
Introduction: The Indole-2-Carboxylate Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, indole-2-carboxylates have emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Their utility spans a range of applications, including antiviral, anticancer, and neurological treatments.[1][2] The seemingly subtle modification of this scaffold, such as the placement of a methyl group on the benzene portion of the indole ring, can profoundly impact the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of two such positional isomers: 5-methyl indole-2-carboxylate and 6-methyl indole-2-carboxylate, offering insights for researchers and drug development professionals. While direct head-to-head comparative studies are not extensively documented, a survey of the existing literature on these and related substituted indoles allows for an insightful juxtaposition of their biological profiles.
General Synthetic Routes
The synthesis of 5- and 6-methyl indole-2-carboxylates can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach. The general strategy involves the reaction of a substituted phenylhydrazine with an alpha-ketoester, such as ethyl pyruvate, followed by acid-catalyzed cyclization.
Caption: General synthetic workflow for 5- and 6-methyl indole-2-carboxylates.
Comparative Biological Activity
The position of the methyl group on the indole ring appears to be a critical determinant of the biological activity profile, directing the molecule towards different therapeutic targets.
5-Methyl Indole-2-Carboxylate: A Focus on Anticancer and Antibacterial Potential
The literature suggests that methylation at the 5-position of the indole nucleus is a favorable modification for developing agents with antiproliferative and antibacterial properties.
-
Anticancer Activity: Ethyl 5-methylindole-2-carboxylate has been identified as a compound with potential anticancer applications. It has been shown to inhibit the growth of cancer cells in vitro and exhibits cytotoxic activity against human hepatoma cells.[3] Furthermore, 5-methylindole-2-carboxylic acid is a key reactant in the synthesis of Pin1 inhibitors, which are being explored as potential antitumor agents.[4]
-
Antibacterial Activity: While not a direct study on the carboxylate, research on 5-methylindole has demonstrated its superior bactericidal activity against both Gram-positive and Gram-negative bacteria when compared to the parent indole molecule.[5] This includes efficacy against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests that the 5-methyl substitution may enhance the compound's ability to disrupt bacterial cell processes.[5]
6-Methyl Indole-2-Carboxylate: Targeting Neurological Receptors
In contrast, substitutions at the 6-position of the indole ring have been more frequently associated with activities in the central nervous system.
-
NMDA Receptor Antagonism: Structure-activity relationship studies on a series of indole-2-carboxylates have revealed that substitution at the C-6 position is crucial for affinity to the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[6] Specifically, compounds bearing a chloro group at this position were found to have high affinity and act as antagonists.[6] While a methyl group is electronically different from a chloro group, this highlights the sensitivity of the NMDA receptor to the nature of the substituent at the 6-position.
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Studies on methylindoles have shown that 6-methylindole is a potent agonist of the aryl hydrocarbon receptor (AhR).[7] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes.
-
Serotonin Receptor Antagonism: A series of 6-bicyclopiperazinyl-1-arylsulfonylindoles were reported as potent and selective 5-HT6 receptor antagonists, further emphasizing the importance of the 6-position for interaction with neurological targets.[8]
Data Summary: A Comparative Overview
| Biological Target/Activity | 5-Methyl Indole-2-Carboxylate | 6-Methyl Indole-2-Carboxylate |
| Anticancer | Demonstrated in vitro cytotoxicity against hepatoma cells.[3] Precursor to Pin1 inhibitors.[4] | Limited direct evidence. |
| Antibacterial | The 5-methylindole core shows enhanced bactericidal activity.[5] | Limited direct evidence. |
| NMDA Receptor Modulation | Not a primary reported activity. | 6-substituted indoles show high affinity.[6] |
| Aryl Hydrocarbon Receptor | Not a primary reported activity. | 6-methylindole is a potent agonist.[7] |
| Serotonin Receptor | Not a primary reported activity. | 6-substituted indoles act as 5-HT6 antagonists.[8] |
Disclaimer: This table is a synthesis of available data and should be interpreted with caution due to the lack of direct comparative studies.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity can be attributed to how the position of the methyl group influences the molecule's electronic and steric properties.
-
Electronic Effects: The methyl group is an electron-donating group. Its position at either C-5 or C-6 will differentially affect the electron density distribution within the indole ring system. This, in turn, can alter the molecule's ability to participate in key interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
-
Steric Effects: The placement of the methyl group can also have steric implications, influencing the overall shape of the molecule and how it fits into the binding pocket of a receptor or enzyme. For instance, the binding pocket of the NMDA receptor appears to be particularly sensitive to the substituent at the 6-position.
Caption: Influence of methyl group position on biological activity.
Experimental Protocols
Synthesis of Ethyl 5-Methyl-1H-indole-2-carboxylate
This protocol is adapted from established Fischer indole synthesis procedures.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in ethanol.
-
Add an equimolar amount of ethyl pyruvate.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
-
Cyclization (Fischer Indolization):
-
The crude hydrazone is mixed with a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
The mixture is heated to 80-100 °C for 1-3 hours.
-
The reaction is then cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-methyl-1H-indole-2-carboxylate.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the anticancer activity of the synthesized compounds.
-
Cell Culture:
-
Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37 °C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The synthesized indole-2-carboxylates are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 48-72 hours.
-
-
MTT Assay:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The positional isomerism of the methyl group on the indole-2-carboxylate scaffold has a profound impact on the resulting biological activity. While 5-methyl indole-2-carboxylate and its derivatives show promise in the realm of anticancer and antibacterial research, 6-methyl substituted analogs appear to be more tuned towards interacting with neurological targets. This divergence in activity underscores the importance of precise structural modifications in drug design and highlights the indole-2-carboxylate scaffold as a versatile platform for developing targeted therapeutics. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indole-based drugs.
References
- Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives.
- Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry, 35(11), 1954–1968.
- Liu, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321.
- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
- MDPI. (2022). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
- MDPI. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.
- MDPI. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
- MDPI. (2020). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2.
- MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- MDPI. (2017). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- MDPI. (2014). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation.
- Molecular Pharmacology. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
- National Center for Biotechnology Information. (2022). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors.
- National Center for Biotechnology Information. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
- National Center for Biotechnology Information. (2017). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
- National Center for Biotechnology Information. (2016). A review on recent developments of indole-containing antiviral agents.
- National Center for Biotechnology Information. (2013). Biomedical Importance of Indoles.
- National Center for Biotechnology Information. (2012). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.
- Journal of Medicinal and Nanomaterials Chemistry. (2024). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
- Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight.
- PubMed. (2000). 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists.
- PubMed. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps.
- ResearchGate. (2020). Antiviral activity of isoindole derivatives.
- ResearchGate. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- ResearchGate. (n.d.). The antiviral activity of compounds 2, 5, 6, 8-11, and 22 against....
- Royal Society of Chemistry. (1983). Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation.
- PubMed Central. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).
- Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
The "Magic Methyl" Effect in Indole-2-Carboxylates: A Comparative Guide to Structure-Activity Relationships
Introduction: The Indole-2-Carboxylate Scaffold and the Intricacies of Methyl Substitution
The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[1] Among the various chemical modifications explored, the addition of a simple methyl group can dramatically alter the pharmacological profile of the parent molecule. This phenomenon, often referred to as the "magic methyl" effect, underscores the profound impact of subtle structural changes on a compound's interaction with its biological target.[2]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-substituted indole-2-carboxylates and their derivatives. We will delve into how the position of a methyl group on the indole ring influences activity across different therapeutic areas, including oncology, infectious diseases, and immunology. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causal relationships between methyl substitution patterns and biological outcomes, supported by experimental data and detailed protocols.
Comparative Analysis of Methyl Substitution on Biological Activity
The influence of a methyl group's position on the indole-2-carboxylate scaffold is highly dependent on the biological target. What may be a beneficial modification for one therapeutic application could be detrimental for another. The following sections compare the effects of methyl substitution across various positions of the indole ring for different biological activities.
Anticancer Activity
Indole-2-carboxylates and their amide derivatives have shown significant promise as anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and survival.[3] Methyl substitution plays a crucial role in optimizing their potency and selectivity.
A notable finding is the importance of a methyl group at the C3 position of the indole ring for a series of indole-2-carboxamides designed as EGFR/CDK2 dual inhibitors.[4] This substitution is a key structural feature in compounds that exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[4] The presence of the C3-methyl group is thought to contribute to the overall conformation of the molecule, enhancing its fit within the kinase binding pockets.
In a different series of pyrido-indole-one hybrids, a methyl group on the indole nitrogen (N1) of the indole-2-carboxamide precursor was part of a lead compound exhibiting remarkable anticancer potential against breast cancer cell lines (MCF-7, 4T1, and MDA-MB-231).[2] The authors suggest this could be an example of the "magic methyl" effect, where the methyl group enhances potency by modulating molecular conformation, improving lipophilicity for better membrane permeability, and strengthening hydrophobic interactions with the target.[2]
| Methyl Position | Biological Target/Activity | Observation | Reference(s) |
| N1 | Anticancer (Breast Cancer) | Part of a potent pyrido-indole-one hybrid; enhances potency likely through conformational and lipophilicity effects. | [2] |
| C3 | Anticancer (EGFR/CDK2 Inhibition) | A key substituent for potent antiproliferative activity in a series of indole-2-carboxamides. | [4] |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. Indole-2-carboxamides have been identified as potent inhibitors of the essential mycobacterial membrane protein MmpL3, which is crucial for mycolic acid transport and cell wall biosynthesis.[5][6][7]
In this context, dimethyl substitution at the C4 and C6 positions of the indole ring has been shown to yield highly potent antitubercular compounds.[7] For instance, N-rimantadine-4,6-dimethylindole-2-carboxamide was identified as a highly potent anti-TB compound.[7] However, it was also noted that these methyl groups could be a metabolic liability, being susceptible to oxidation.[7] This highlights a critical aspect of drug design: balancing potency with metabolic stability.
Conversely, another study exploring substitutions at the C3 position of indole-2-carboxamides found that a methyl group at C3 contributed to antitubercular activity, particularly when paired with a 4-methyl-substituted cyclohexyl group on the amide nitrogen.[8]
| Methyl Position | Biological Target/Activity | Observation | Reference(s) |
| C3 | Antitubercular (MmpL3 Inhibition) | Contributes to activity, especially with other favorable substitutions on the amide moiety. | [8] |
| C4, C6 | Antitubercular (MmpL3 Inhibition) | Dimethyl substitution leads to high potency but may introduce metabolic instability. | [7] |
Other Biological Activities
The versatility of the indole-2-carboxylate scaffold extends to other therapeutic areas, although the specific role of methyl substitution is less systematically documented in comparison to anticancer and antitubercular applications. For HIV-1 integrase inhibition , SAR studies have primarily focused on larger substituents at various positions to enhance interactions with the enzyme's active site, with less emphasis on the specific contribution of methyl groups.[9][10][11] Similarly, for cannabinoid receptor modulation , while indole-2-carboxamides are a well-established class of allosteric modulators, the SAR has often explored a wider range of functional groups beyond simple methylation.[12]
Mechanistic Insights: Signaling Pathways and Biological Targets
Understanding the mechanism of action is paramount in rational drug design. The methyl-substituted indole-2-carboxylates exert their effects by modulating specific biological pathways.
MmpL3 and the Mycobacterial Cell Wall
MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[5][6] Inhibition of MmpL3 disrupts the biosynthesis of the mycomembrane, a critical component of the mycobacterial cell envelope, leading to bacterial death.[6] Indole-2-carboxamides are thought to bind within a hydrophobic pocket of MmpL3, disrupting its function.[13] Methyl substitutions, such as those at C4 and C6, likely enhance hydrophobic interactions within this pocket, contributing to increased potency.
Caption: Inhibition of MmpL3 by methyl-substituted indole-2-carboxamides disrupts TMM transport.
IDO1/TDO Pathway in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[14][15] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress T-cell function and promote immune tolerance, allowing cancer cells to evade the immune system.[14][16][17] Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of IDO1 and TDO.[16] Methyl substitutions on the indole ring could potentially fine-tune the binding affinity and selectivity of these inhibitors for IDO1 and TDO.
Caption: IDO1/TDO inhibition by indole-2-carboxylates aims to restore T-cell function.
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of SAR studies lies in reproducible and well-documented experimental protocols. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of methyl-substituted indole-2-carboxylates, synthesized from the literature.
Synthesis of Methyl-Substituted Indole-2-Carboxylic Acids via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles.[18][19]
Protocol:
-
Hydrazone Formation:
-
To a solution of the appropriately substituted methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding pyruvate derivative (e.g., ethyl 2-oxopropanoate for a C3-methyl indole) (1.1 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq).[4]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone.
-
-
Indolization (Cyclization):
-
Dissolve the crude hydrazone in a suitable high-boiling solvent such as glacial acetic acid or ethanol.[18]
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or maintain reflux in acetic acid.[20]
-
Heat the mixture to reflux (typically 80-120 °C) for 4-20 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the crude ethyl or methyl-substituted indole-2-carboxylate.
-
-
Saponification to Carboxylic Acid:
-
Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 5% NaOH).[4]
-
Heat the mixture at 40-60 °C overnight or until the ester is fully hydrolyzed (monitored by TLC).[4]
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to pH 2-3.
-
Collect the precipitated indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Caption: Workflow for the synthesis of methyl-substituted indole-2-carboxylic acids.
Amide Coupling to Synthesize Indole-2-Carboxamides
The synthesized carboxylic acids can be coupled with various amines to generate a library of indole-2-carboxamides for biological screening.
Protocol:
-
Reaction Setup:
-
Dissolve the methyl-substituted indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent, such as BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.5 eq) or EDC·HCl/HOBt (1.2 eq each).[2][21]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.[21]
-
-
Amine Addition:
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indole-2-carboxamide.
-
In Vitro Biological Evaluation: Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (methyl-substituted indole-2-carboxylates/carboxamides) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.[4]
-
Conclusion and Future Perspectives
The strategic placement of a methyl group on the indole-2-carboxylate scaffold is a powerful tool in medicinal chemistry, capable of significantly modulating biological activity. As demonstrated, C3- and N1-methylation appear beneficial for certain anticancer applications, while C4,C6-dimethylation enhances antitubercular potency, albeit with potential metabolic costs. This comparative guide highlights the context-dependent nature of the "magic methyl" effect, where the interplay between the substitution pattern and the specific topology of the biological target dictates the ultimate pharmacological outcome.
Future research should focus on a more systematic exploration of methyl substitutions at all available positions of the indole ring for a wider range of biological targets. Combining empirical screening with computational modeling will be crucial to prospectively predict the impact of methylation on binding affinity, selectivity, and pharmacokinetic properties. Such studies will not only expand the therapeutic potential of indole-2-carboxylates but also deepen our fundamental understanding of molecular recognition and the subtle art of drug design.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
- Synthesis of indoles. Organic Chemistry Portal.
- Targeting MmpL3 for anti-tuberculosis drug development. PMC - NIH.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central.
- Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. PubMed Central.
- Fischer Indole Synthesis. Alfa Chemistry.
- Buy Indole-2-carboxylic acid | 1477-50-5. Smolecule.
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers.
- Cannabinoid receptor signaling. PubMed - NIH.
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implic
- Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. PMC - NIH.
- Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. ChemRxiv.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- What are MmpL3 inhibitors and how do they work?.
- IDO / TDO P
- (PDF) Fischer Indole Synthesis.
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
- CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI.
- Cannabinoid receptor. Wikipedia. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. ASM Publishing. [Link]
- Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. PMC - PubMed Central.
- Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. PMC.
- Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection.
- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]
- (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). [Link]
- SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4..
- Signal transduction of the CB 1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]
- Network of M. tuberculosis proteins found to interact with MmpL3. Blue....
- Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implic
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. ScienceDirect.
Sources
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 17. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 21. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
A Researcher's Guide to the Comparative Anticancer Activity of Ethyl 6-methyl-1H-indole-2-carboxylate Isomers: A Methodological Approach
Introduction: The Indole Scaffold in Oncology and the Question of Isomerism
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant therapeutic properties.[1] In oncology, indole derivatives have emerged as a privileged scaffold, with several compounds progressing into clinical use for their potent anticancer activities.[1] These molecules exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), halting the cancer cell division cycle, and inhibiting critical signaling pathways that drive tumor growth.[2][3]
Among the vast landscape of indole-based compounds, ethyl 1H-indole-2-carboxylates represent a particularly promising class of molecules for anticancer drug development.[4] However, the precise biological activity of these compounds is exquisitely sensitive to their chemical structure. A subtle change, such as shifting the position of a single methyl group on the indole ring—a concept known as positional isomerism—can dramatically alter a compound's efficacy and selectivity.
The Isomers in Focus: Chemical Structures
The four key positional isomers of ethyl methyl-1H-indole-2-carboxylate are depicted below. The only difference between these molecules is the location of the methyl group on the benzene portion of the indole ring. This seemingly minor variation can significantly impact how the molecule interacts with biological targets within a cancer cell.
-
Ethyl 4-methyl-1H-indole-2-carboxylate
-
Ethyl 5-methyl-1H-indole-2-carboxylate
-
Ethyl 6-methyl-1H-indole-2-carboxylate
-
Ethyl 7-methyl-1H-indole-2-carboxylate
Hypothetical Comparative Anticancer Activity: A Framework for Investigation
In the absence of direct comparative experimental data, we present a hypothetical data table. This table is intended to serve as a template for researchers to populate with their own experimental findings. The IC50 (half-maximal inhibitory concentration) value is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Ethyl Methyl-1H-indole-2-carboxylate Isomers
| Compound | Cancer Cell Line 1 (e.g., MCF-7 - Breast) | Cancer Cell Line 2 (e.g., HepG2 - Liver) | Cancer Cell Line 3 (e.g., A549 - Lung) |
| Ethyl 4-methyl-1H-indole-2-carboxylate | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| Ethyl 5-methyl-1H-indole-2-carboxylate | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| This compound | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| Ethyl 7-methyl-1H-indole-2-carboxylate | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
| Doxorubicin (Positive Control) | Experimental Data Needed | Experimental Data Needed | Experimental Data Needed |
Experimental Protocols for Comparative Analysis
To generate the data for the table above and to further elucidate the mechanisms of action, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.
Assessment of Cytotoxicity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry. This serves as a reliable indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the four indole-2-carboxylate isomers and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
To determine if the cytotoxic effects are due to interference with cell division, cell cycle analysis is performed. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with each isomer at concentrations around their respective IC50 values for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V & Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the indole isomers as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and a low concentration of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The structure-activity relationship (SAR) is a fundamental concept in drug discovery, and the positional isomerism of substituted indoles provides a classic example of its importance.[3] While this guide does not present definitive data on the comparative anticancer activity of this compound isomers due to a lack of published head-to-head studies, it provides a robust framework for conducting such an investigation. By systematically applying the detailed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis, researchers can generate the critical data needed to elucidate the SAR of this promising compound series. The insights gained from such studies will be invaluable for the rational design of more potent and selective indole-based anticancer agents.
References
- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652-666. [Link]
- Ji, X., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 83, 134-143. [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235-2253. [Link]
- Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 2999-3027. [Link]
- El-Sayed, M. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
- Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B, 12(7), 2999-3027. [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Separation of Methyl-Substituted Indole-2-Carboxylate Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Sameness
In the realm of pharmaceutical development and chemical research, the precise separation and quantification of isomers are paramount. Methyl-substituted indole-2-carboxylates, a scaffold found in numerous biologically active compounds, present a classic analytical challenge. Positional isomers—where a methyl group is shifted around the indole ring—often exhibit nearly identical physicochemical properties, making their separation a non-trivial pursuit. A successful separation method is not just an analytical checkbox; it is the foundation upon which accurate quantification, impurity profiling, and ultimately, drug safety and efficacy are built.
This guide deviates from rigid templates to provide a logic-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies. We will explore the causal relationships behind methodological choices, offering field-proven insights to empower you to develop robust and reliable separation methods for these challenging isomers.
The Analyte: Understanding Structural Nuances
The difficulty in separating positional isomers of methyl indole-2-carboxylates stems from subtle differences in their molecular properties. The position of the methyl group (e.g., at the 4, 5, 6, or 7-position of the indole ring) slightly alters the molecule's overall hydrophobicity, dipole moment, and electron density distribution. These minor variations are the levers we must pull using chromatographic principles to achieve separation.
Furthermore, the presence of the carboxylic acid moiety (or its ester) is a critical factor. The pKa of this group means its ionization state is pH-dependent. Operating the mobile phase at a pH close to the analyte's pKa can lead to poor peak shapes and unstable retention times.[1] Therefore, controlling the ionization state is a cornerstone of successful method development.
Core Separation Strategies: A Comparative Analysis
The choice of chromatographic mode is the most critical decision in developing a separation method. Each mode offers a different set of interactions between the analyte, the stationary phase, and the mobile phase.
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC is the most common starting point for these compounds due to its robustness and wide applicability. The fundamental principle is the partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.
-
Mechanism & Rationale: More hydrophobic molecules interact more strongly with the stationary phase (e.g., C18) and are retained longer. The subtle differences in hydrophobicity imparted by the methyl group's position can be exploited for separation.
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): The universal choice, providing strong hydrophobic retention. It is an excellent first column to screen for separation.
-
Phenyl Phases: From my experience, these are often superior for separating aromatic positional isomers. The phenyl ligands allow for π–π interactions between the stationary phase and the indole ring system.[2] These secondary interactions, based on electron density differences among isomers, can provide unique selectivity that C18 columns may lack.
-
-
Mobile Phase Optimization - The Key to Success:
-
Ion Suppression: For the carboxylate analytes, maintaining a mobile phase pH at least 2 units below the pKa of the carboxylic acid is crucial.[3][4] This is known as ion suppression. By ensuring the analyte is in its neutral, protonated form, we increase its hydrophobicity, leading to better retention and, critically, sharper, more symmetrical peaks.[4][5] Acidic modifiers like formic acid, phosphoric acid, or trifluoroacetic acid are commonly used.[6][7][8]
-
Organic Modifier: Acetonitrile and methanol are the primary choices. Acetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity and should be evaluated if acetonitrile fails to resolve the isomers.
-
Normal-Phase HPLC (NP-HPLC): The Selectivity Specialist
When RP-HPLC fails to provide adequate resolution, NP-HPLC is a powerful alternative. It operates with a polar stationary phase (like silica or amino) and a non-polar mobile phase.
-
Mechanism & Rationale: Separation is governed by the interaction of polar functional groups on the analyte with the polar stationary phase. Isomers with slight differences in their dipole moments or accessibility of polar groups (like the indole -NH and the carboxylate) will exhibit different retention. NP-HPLC is frequently recommended for isomer separations due to its high selectivity.[9][10][11]
-
Stationary Phase Selection:
-
Silica (SiO₂): The most common NP stationary phase, offering strong polar interactions.
-
Amino (-NH₂): An aminopropyl-bonded phase can offer different selectivity, particularly for compounds capable of hydrogen bonding, and has been used effectively for separating methyl-substituted aromatic compounds.[12]
-
-
Challenges: NP-HPLC is highly sensitive to water content in the mobile phase, which can lead to long equilibration times and retention time drift. Solvents are also more expensive and less environmentally friendly than those used in RP-HPLC.
Chiral HPLC: For Stereoisomers
While our primary focus is on positional isomers, it's crucial to acknowledge that derivatives of indole-2-carboxylates can be chiral. For instance, octahydro-1H-indole-2-carboxylic acid, a related key starting material for some pharmaceuticals, has three chiral centers and thus exists as multiple stereoisomers.[13][14][15]
-
Mechanism & Rationale: Chiral separation relies on creating a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities. This is achieved using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including indole derivatives.[16]
-
When to Use: This is a mandatory approach when the goal is to separate enantiomers or diastereomers. Even for positional isomer separation, some chiral columns have been shown to resolve achiral positional isomers through unique steric and interactive mechanisms.[17]
Comparative Summary of HPLC Modes
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Chiral HPLC |
| Primary Interaction | Hydrophobic interactions. | Polar interactions (adsorption). | Enantioselective interactions (e.g., steric hindrance, H-bonding). |
| Stationary Phase | Nonpolar (C18, C8, Phenyl). | Polar (Silica, Amino, Diol). | Chiral Selector bonded to silica (e.g., polysaccharide-based). |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol with buffer/acid). | Nonpolar (e.g., Hexane/Ethanol). | Can be either normal or reversed-phase solvents. |
| Best For... | General purpose, robust separations. Good starting point. Phenyl phases are excellent for aromatic isomers.[2] | High-selectivity separation of positional isomers where polar differences exist.[10] | Separation of enantiomers and diastereomers.[16] |
| Key Consideration | pH control (ion suppression) is critical for acidic analytes to ensure good peak shape and retention.[4][18] | Highly sensitive to water content, which can cause retention time instability.[11] | Column selection is analyte-specific and often requires screening multiple CSPs. |
Experimental Protocol: A Case Study
Objective: To develop a robust RP-HPLC method for the baseline separation of 4-methyl-, 5-methyl-, and 6-methyl-1H-indole-2-carboxylate positional isomers.
Materials & Instrumentation
-
Analytes: Standards of 4-, 5-, and 6-methyl-1H-indole-2-carboxylate.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: A phenyl phase is chosen to exploit potential π–π interactions, which can offer enhanced selectivity for these aromatic isomers compared to a standard C18.[2]
-
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), ultrapure water.
-
Reagent: Formic acid (HCOOH).
Method Development Workflow
The following diagram illustrates a logical workflow for developing the separation method.
Caption: A logical workflow for HPLC method development.
Detailed HPLC Protocol (Optimized Method)
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Prepare a stock solution of each isomer at 1 mg/mL in methanol.
-
Create a mixed working standard containing 10 µg/mL of each isomer by diluting the stocks in a 50:50 mixture of Mobile Phase A and B.
-
Rationale: Dissolving the sample in the mobile phase is best practice to ensure peak shape is not distorted by the injection solvent.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times.
-
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Rationale: Indole derivatives typically have a strong chromophore with a UV maximum around this wavelength.
-
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 15.0 60 15.1 90 17.0 90 17.1 40 | 22.0 | 40 |
-
-
System Suitability (Self-Validation):
-
Before running samples, inject the mixed standard five times.
-
Acceptance Criteria:
-
Resolution (Rs) between all adjacent peaks > 1.5.
-
Tailing factor (Tf) for all peaks between 0.9 and 1.5.
-
Relative Standard Deviation (%RSD) of retention times < 0.5%.
-
%RSD of peak areas < 2.0%.
-
-
Trustworthiness: Meeting these criteria ensures that the chromatographic system is performing adequately and that the results generated will be precise and reliable.
-
Conclusion
Separating positional isomers of methyl-substituted indole-2-carboxylates is a challenge that requires a systematic and knowledge-based approach. While Reversed-Phase HPLC, particularly with a phenyl-based stationary phase and careful pH control via ion suppression, is the most logical starting point, one must be prepared to explore alternative selectivities. Normal-Phase HPLC offers a powerful, albeit more demanding, alternative. The key to success lies not in a single "magic bullet" column or mobile phase, but in understanding the subtle physicochemical differences between the isomers and rationally selecting a chromatographic system designed to exploit them. The workflow and protocols provided here serve as a robust framework for tackling this and similar analytical challenges.
References
- Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase.
- Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]
- Wang, Y., et al. (2019). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
- Suryakoppa, K. S., et al. (2021).
- SIELC Technologies.
- Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Wang, Y., et al. (2019). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles.
- Nilsson, I., et al. (1985). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose.
- ResearchGate. (2019).
- Jin, H. L., & Fu, P. P. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]
- Wise, S. A., et al. (2016). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
- Chromatography Forum. (2017).
- MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- Al-Warhi, T., et al. (2021).
- Moravek. (2023).
- National Center for Biotechnology Information. Methyl 1H-indole-2-carboxylate.
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- National Center for Biotechnology Information. methyl 6-methyl-1H-indole-2-carboxylate.
- KNAUER Wissenschaftliche Geräte GmbH.
- ScienceDirect. Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. [Link]
- Ma, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]
- De Vito, D., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
- Chen, M. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
- SIELC Technologies. (2018).
- Agilent Technologies. (2018).
Sources
- 1. moravek.com [moravek.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Bioisosteric Replacement of the 6-Methyl Group in Indole-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. The indole-2-carboxylate scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1] A common point of modification is the 6-position of the indole ring, where a methyl group is often present. While the "magic methyl" effect can be beneficial, its replacement with bioisosteric groups offers a powerful strategy to fine-tune a molecule's properties.[2]
This guide provides an in-depth technical comparison of common bioisosteric replacements for the 6-methyl group in indole-2-carboxylate derivatives. We will explore the rationale behind these substitutions, compare their effects on key pharmacological parameters with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Bioisosteric Replacement of the 6-Methyl Group
The 6-methyl group on the indole ring can influence a compound's properties in several ways, including:
-
Metabolic Stability: The methyl group can be a site of metabolic oxidation, leading to rapid clearance and reduced bioavailability.
-
Lipophilicity: It contributes to the overall lipophilicity of the molecule, which can impact solubility, cell permeability, and off-target effects.
-
Steric Interactions: The size of the methyl group can influence binding to the target protein.
Bioisosteric replacement aims to modulate these properties while maintaining or improving the desired biological activity. This is achieved by substituting the methyl group with other functional groups that mimic its size, shape, and/or electronic properties.
Comparative Analysis of 6-Position Bioisosteres
Physicochemical Properties
| Substituent | van der Waals Radius (Å) | Electronic Effect | Lipophilicity (Hansch π) |
| -CH₃ (Methyl) | 2.00 | Weakly electron-donating | +0.56 |
| -Cl (Chloro) | 1.75 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | +0.71 |
| -CN (Cyano) | 1.60 | Strongly electron-withdrawing | -0.57 |
| -CF₃ (Trifluoromethyl) | 2.44 | Strongly electron-withdrawing | +0.88 |
Data compiled from various sources on physicochemical parameters.
Impact on Pharmacological Properties
The choice of a bioisostere for the 6-methyl group can have a profound impact on a compound's biological activity and pharmacokinetic profile.
6-Chloro Substitution:
The replacement of a 6-methyl group with a chloro group is a common strategy. The chloro group is of a similar size and can increase lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic pockets. However, its electron-withdrawing nature can alter the electronics of the indole ring, which may affect target interactions. Studies on indole-2-carboxylate derivatives as NMDA receptor antagonists have shown that a chloro group at the 6-position can lead to high affinity.[3]
6-Cyano Substitution:
The cyano group is a strong electron-withdrawing group and is more polar than a methyl group. Its introduction can decrease lipophilicity, which may improve solubility. The linear geometry of the cyano group also presents different steric interactions compared to the tetrahedral methyl group. In the context of dopamine D4 receptor ligands, 6-cyanoindole derivatives have demonstrated moderate to high affinity, although generally lower than their 5-cyano counterparts, highlighting the importance of substituent position.[4]
6-Trifluoromethyl Substitution:
The trifluoromethyl group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. It is often used to block metabolic oxidation and can improve metabolic stability. The larger size of the trifluoromethyl group can also lead to enhanced binding interactions. The synthesis of 6-(trifluoromethyl)-1H-indole-2-carboxylic acid is well-documented, indicating its utility as a building block in medicinal chemistry.[5][6]
Workflow for Bioisosteric Replacement and Evaluation
Caption: A generalized workflow for the bioisosteric replacement of the 6-methyl group and subsequent evaluation.
Experimental Protocols
General Synthesis of 6-Substituted Indole-2-Carboxylate Derivatives
The synthesis of 6-substituted indole-2-carboxylates often follows established methods for indole synthesis, such as the Fischer or Reissert indole synthesis, followed by appropriate functional group manipulations.
Example: Synthesis of Ethyl 6-chloro-1H-indole-2-carboxylate
This protocol is adapted from the general principles of the Reissert indole synthesis.[7][8]
-
Condensation: React 4-chloro-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding o-nitrophenylpyruvate.
-
Reductive Cyclization: Reduce the nitro group of the o-nitrophenylpyruvate using a reducing agent such as iron in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This step leads to the formation of the indole ring.
-
Esterification (if starting from the carboxylic acid): If the synthesis yields the indole-2-carboxylic acid, the ethyl ester can be formed by reacting the acid with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using a coupling agent.[9]
Synthesis of 6-Cyano and 6-Trifluoromethyl Analogues:
The synthesis of 6-cyano and 6-trifluoromethyl indole-2-carboxylates can be achieved by starting with the appropriately substituted anilines or by late-stage functionalization of a 6-haloindole intermediate via palladium-catalyzed cross-coupling reactions. For example, a 6-bromoindole-2-carboxylate can be reacted with zinc cyanide in the presence of a palladium catalyst to introduce the cyano group.[10][11]
Biological Evaluation Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of the synthesized compounds for a target receptor.[5]
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This assay provides an indication of a compound's susceptibility to metabolism by liver enzymes.
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Logical Relationship of Bioisosteric Replacement and Drug Properties
Caption: The impact of bioisosteric replacement of the 6-methyl group on drug properties.
Conclusion
The bioisosteric replacement of the 6-methyl group in indole-2-carboxylate derivatives is a valuable strategy in drug discovery for modulating a compound's physicochemical and pharmacological properties. The choice between a halo, cyano, or trifluoromethyl group, among others, depends on the specific goals of the optimization process, such as improving metabolic stability, altering solubility, or enhancing target binding. A systematic approach involving synthesis, in vitro and in vivo evaluation, and SAR analysis is crucial for identifying the optimal bioisosteric replacement for a given lead compound.
References
- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Utility of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. Radioligand Binding Assay.
- MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
- PubMed. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.
- PubMed. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.
- PubMed. Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists.
- PubMed. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies.
- PubMed. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor.
- PubMed. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
- PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development.
- PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.
- The Syn-Pro P-Notes. Acid to Ester - Common Conditions.
- UTMB Research Experts. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization.
- Google Patents. Synthetic method of indole-2-carboxylic acid.
- ACS Publications. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- ACS Publications. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
- ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- NIH. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer.
- NIH. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- NIH. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch.
- Organic Chemistry Portal. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines.
- RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
- RSC Publishing. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
- ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Ethyl 6-methyl-1H-indole-2-carboxylate and Established Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth in vitro comparison of a novel investigational compound, Ethyl 6-methyl-1H-indole-2-carboxylate, against a panel of well-characterized kinase inhibitors: Staurosporine, Sorafenib, and Sunitinib. While indole-2-carboxylate derivatives are recognized as scaffolds for kinase inhibitor synthesis, including those targeting p38 MAP kinase, this specific molecule is treated here as a novel entity to illustrate a robust comparative workflow.[1] The data presented for this compound is hypothetical and serves to model a rigorous, side-by-side evaluation process for new chemical entities in early-stage drug discovery.
The primary objective is to delineate a framework for assessing the potency and selectivity of a new investigational compound against key kinases implicated in oncogenic signaling pathways. We will focus on kinases from two critical families: the RAF serine/threonine kinases, central to the MAPK/ERK signaling cascade, and the VEGFR-2 tyrosine kinase, a principal driver of angiogenesis.
The Rationale for Kinase Inhibitor Comparison
The development of small molecule kinase inhibitors remains a cornerstone of modern oncology.[2] With over 500 kinases in the human kinome, achieving selectivity is a significant challenge due to the highly conserved nature of the ATP-binding pocket.[2] Non-selective kinase inhibition can lead to off-target effects and toxicity, while a well-defined selectivity profile is crucial for a successful therapeutic agent.[3][4] Therefore, early, rigorous in vitro comparison against established inhibitors is a critical step in drug development. This process allows researchers to:
-
Determine the half-maximal inhibitory concentration (IC50) to quantify potency.
-
Assess the selectivity profile across different kinase families.
-
Benchmark the performance of a novel compound against both broad-spectrum and multi-targeted inhibitors.
This guide will utilize a hypothetical case study to demonstrate this process, providing both the "how" and the "why" behind the experimental design.
Profile of Comparator Kinase Inhibitors
To establish a meaningful benchmark for our investigational compound, we have selected three well-characterized inhibitors with distinct profiles:
-
Staurosporine : An alkaloid originally isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[5] It is known for its high potency but broad lack of selectivity, binding to a wide array of kinases with high affinity.[5][6][7][8] This promiscuity has made it a valuable research tool for inducing apoptosis and studying kinase signaling, but has precluded its clinical use.[5] It potently inhibits enzymes such as Protein Kinase C (PKC), PKA, and CaMKII.[6]
-
Sorafenib : A multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases involved in angiogenesis.[9][10][11][12] Sorafenib is a potent inhibitor of Raf-1, wild-type BRAF, and the V600E BRAF mutant, as well as VEGFR-2, VEGFR-3, and PDGFR-β.[9][13] Its dual mechanism of action, inhibiting both tumor cell proliferation and angiogenesis, has led to its approval for treating various cancers.[11][12]
-
Sunitinib : Another multi-targeted receptor tyrosine kinase inhibitor, Sunitinib is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[14] Its primary targets include VEGFRs and PDGF-Rs, playing a significant role in inhibiting tumor angiogenesis.[14][15][16] Sunitinib also inhibits other kinases such as c-KIT, FLT3, and RET.[15][16][17]
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table summarizes the hypothetical IC50 values for this compound alongside published data for the comparator inhibitors against a select panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
| B-Raf (V600E) | 150 | ~38[9] | 38[9] | >10,000 |
| c-Raf (Raf-1) | 250 | ~6[9] | 6[9] | >10,000 |
| VEGFR-2 | 80 | ~90[9] | 90[9] | 80[10] |
| PKCα | >5,000 | 2[6] | - | - |
| c-Kit | >10,000 | - | 68[9] | - |
| PDGFRβ | 1,200 | - | 57[9] | 2[10] |
Data for comparator inhibitors are sourced from published literature. Data for this compound is hypothetical for illustrative purposes.
Key Signaling Pathways
Understanding the context in which these kinases operate is crucial for interpreting the inhibition data.
4.1. The RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[18][19][20] In this pathway, RAF kinases (A-Raf, B-Raf, C-Raf) act as key mediators, phosphorylating and activating MEK1/2, which in turn phosphorylates and activates ERK1/2.[18][20][21] Mutations in genes like BRAF are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[18]
Caption: The RAF/MEK/ERK (MAPK) signaling pathway.
4.2. The VEGFR-2 Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen.[22] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the main regulators of this process.[22][23][24] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[23][24][25][26]
Caption: The VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
To ensure data integrity and reproducibility, standardized in vitro kinase assay protocols are essential. Below is a representative methodology for determining IC50 values.
5.1. In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is adapted from commercially available kinase assay platforms (e.g., ADP-Glo™) that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., B-Raf, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer (containing appropriate divalent cations, e.g., MgCl2)
-
ATP solution (at or near the Km for each kinase)
-
Test compounds (this compound and comparators) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds. A common starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well of the assay plate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add the kinase and its specific substrate to all wells.
-
Allow the components to incubate for a brief period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components (luciferase/luciferin) for the luminescence reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
Caption: Workflow for IC50 determination using a luminescence-based assay.
Discussion and Interpretation
-
Potency: The compound demonstrates moderate to potent inhibition of VEGFR-2 (IC50 = 80 nM), comparable to the established multi-kinase inhibitors Sorafenib and Sunitinib.[9][10] Its activity against the B-Raf V600E mutant (IC50 = 150 nM) is less potent than Sorafenib but still significant.
-
Selectivity: The investigational compound shows a degree of selectivity. It is more potent against VEGFR-2 and B-Raf than against c-Raf. It shows weak activity against PDGFRβ and is largely inactive against PKCα and c-Kit at the concentrations tested. This profile is distinct from the broad-spectrum activity of Staurosporine and the specific multi-kinase profiles of Sorafenib and Sunitinib. For instance, unlike Sunitinib, it does not potently inhibit PDGFRβ.[10] Unlike Sorafenib, it is less potent against c-Raf.[9]
-
Potential Therapeutic Application: The dual inhibition of a key angiogenesis driver (VEGFR-2) and a proliferation signaling kinase (B-Raf) suggests potential as an anti-cancer agent. This profile is conceptually similar to that of Sorafenib, which also targets both pathways.[11] Further profiling against a wider panel of kinases would be necessary to fully elucidate its selectivity and potential off-target effects.[3][29]
Conclusion
This guide has outlined a systematic approach for the in vitro comparison of a novel kinase inhibitor, this compound, against established drugs. By employing standardized assays to determine IC50 values and comparing these against a carefully selected panel of kinases and competitor compounds, researchers can efficiently benchmark new chemical entities. This process is fundamental to identifying promising lead candidates with desirable potency and selectivity profiles, thereby accelerating the journey from initial discovery to potential clinical application. The hypothetical data for our investigational compound suggests a promising profile with dual activity against key targets in angiogenesis and cell proliferation, warranting further investigation.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Staurosporine. Wikipedia. [Link]
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
- Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy. PMC - PubMed Central. [Link]
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
- RAS-MAPK Signaling P
- Sunitinib. Wikipedia. [Link]
- Popular Kinase Inhibitors List, Drug Prices and Medication Inform
- Mechanisms of regulating the Raf kinase family. PubMed - NIH. [Link]
- Kinase Selectivity Panels. Reaction Biology. [Link]
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
- SUNItinib. Cancer Care Ontario. [Link]
- Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
- staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC - PubMed Central. [Link]
- Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
- MAPK/ERK p
- ERK/MAPK-independent functions of Raf kinases. Company of Biologists Journals. [Link]
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)...
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
- IC50 determination for receptor-targeted compounds and downstream signaling.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Determination of IC50 values for p110 with the PI3-kinase inhibitors...
- Kinase assays. BMG LABTECH. [Link]
- Determination of the IC50 values of a panel of CDK9 inhibitors against...
- In-cell Western Assays for IC50 Determin
- Most commonly used tyrosine kinase inhibitors.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
- Cancer growth blockers. Targeted cancer drugs. [Link]
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
- ethyl 6,7-dimethyl-1H-indole-2-carboxyl
Sources
- 1. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. rndsystems.com [rndsystems.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sorafenib | CAS 284461-73-0 | Raf-1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Sunitinib - Wikipedia [en.wikipedia.org]
- 15. cancercareontario.ca [cancercareontario.ca]
- 16. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. anygenes.com [anygenes.com]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. Mechanisms of regulating the Raf kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Methyl-Substituted Indole-2-Carboxylate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of In Silico Methods and Privileged Scaffolds
In modern drug discovery, the convergence of computational chemistry and medicinal chemistry provides an accelerated pathway to identifying and optimizing lead compounds. Molecular docking, a cornerstone of structure-based drug design, predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity.[1][2] This in silico technique is invaluable for screening large virtual libraries and prioritizing candidates for synthesis and experimental testing, thereby conserving significant resources.[2]
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and marketed pharmaceuticals.[3][4] Its unique electronic properties and versatile structure allow it to interact with a wide array of biological targets. Specifically, indole-2-carboxylate derivatives have been identified as potent inhibitors for diverse targets, including HIV-1 integrase, PI3Kα/EGFR kinases, and enzymes involved in tryptophan metabolism.[5][6][7]
This guide provides a comprehensive, field-proven methodology for conducting a comparative docking analysis of methyl-substituted indole-2-carboxylate isomers. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. Our case study will focus on HIV-1 integrase, a critical enzyme for viral replication and a validated target for indole-based inhibitors.[7][8][9]
Part 1: The Computational Workflow - A Self-Validating Protocol
A reliable docking study is not merely about generating a score; it's about establishing a protocol that is reproducible, validated, and predictive. The following workflow is designed to build confidence in the generated results at each stage.
Diagram 1: Experimental Workflow for Comparative Docking Analysis
Caption: A validated workflow for molecular docking.
Step-by-Step Methodology
1. Receptor Preparation
-
Objective: To prepare the protein structure for docking by correcting for missing atoms and assigning appropriate protonation states and charges.
-
Protocol:
-
Selection: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we use HIV-1 Integrase (PDB ID: 6PUY).[9]
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. The rationale here is to start with a clean binding site, although in advanced protocols, key water molecules mediating protein-ligand interactions may be retained.[10]
-
Protonation and Charge Assignment: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures. Assign partial atomic charges using a force field like AMBER or CHARMM. This step is critical as electrostatic interactions are a major component of binding energy. Tools like PDB2PQR or modules within Schrödinger Suite or MOE are excellent for this.[1]
-
2. Ligand Preparation
-
Objective: To generate accurate 3D conformations of the methyl-substituted indole-2-carboxylate isomers and assign correct atomic charges.
-
Protocol:
-
Structure Generation: Draw the 2D structures of the parent indole-2-carboxylic acid and its 4-methyl, 5-methyl, 6-methyl, and 7-methyl isomers using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform a thorough energy minimization using a suitable force field for small molecules, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF).[11][12] This step ensures that the starting ligand conformations are sterically and electronically favorable.
-
3. Docking Protocol Validation
-
Objective: To confirm that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode. This is the single most important step for ensuring the trustworthiness of your results.[10][13]
-
Protocol:
-
Redocking: Take the original co-crystallized ligand removed in Step 1.2 and dock it back into the prepared receptor's binding site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A successful validation is generally indicated by an RMSD value below 2.0 Angstroms (Å), as this suggests the predicted interactions are likely correct.[10] If the RMSD is high, parameters such as the size of the grid box or the scoring function may need to be adjusted.
-
4. Production Docking and Analysis
-
Objective: To dock the prepared isomer library into the validated receptor model and analyze the results to derive structure-activity relationships.
-
Protocol:
-
Grid Generation: Define the binding site by creating a grid box centered around the position of the validated redocked ligand. The box should be large enough to accommodate all isomers and allow for rotational and translational sampling.
-
Execution: Perform the docking calculations using a validated program like AutoDock Vina.[14] AutoDock Vina uses a Lamarckian genetic algorithm to explore conformational space and provides a binding affinity score in kcal/mol.[15]
-
Pose Analysis: For each isomer, analyze the top-scoring poses. Examine the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues in the active site. This qualitative analysis is crucial for understanding why certain isomers bind more tightly than others.
-
Part 2: Results and Structure-Activity Relationship (SAR) Analysis
The output of a docking study is a set of binding poses and associated scores. By comparing these scores across a series of related compounds, we can infer a structure-activity relationship (SAR).
Comparative Binding Affinity Data
The following table presents hypothetical, yet plausible, docking results for our isomer series against HIV-1 integrase. Lower (more negative) binding energy values indicate a higher predicted binding affinity.
| Compound Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Indole-2-carboxylate (Parent) | -7.8 | TYR143, PRO145, GLU170 |
| 4-Methyl-indole-2-carboxylate | -7.5 | TYR143, PRO145, GLU170 |
| 5-Methyl-indole-2-carboxylate | -8.9 | TYR143, PRO145, GLU170, TRP132 |
| 6-Methyl-indole-2-carboxylate | -8.2 | TYR143, PRO145, GLU170 |
| 7-Methyl-indole-2-carboxylate | -7.1 | TYR143, PRO145 (Steric Clash) |
Discussion and SAR Interpretation
The data reveals a clear SAR based on the position of the methyl group. The carboxylate group at the 2-position is assumed to be the primary pharmacophore, likely chelating with essential Mg²⁺ ions in the integrase active site, a common binding mode for this class of inhibitors.[7]
-
5-Methyl Isomer (Most Potent): The significant increase in binding affinity for the 5-methyl isomer suggests this position is optimal. The methyl group likely extends into a small hydrophobic pocket, forming favorable van der Waals interactions with a residue like TRP132. This additional interaction anchors the ligand more securely in the active site.
-
6-Methyl Isomer (Moderately Potent): The 6-methyl group also enhances affinity compared to the parent compound, but to a lesser extent. This indicates it may be oriented towards a less confined or less hydrophobic region of the pocket.
-
4-Methyl and 7-Methyl Isomers (Least Potent): The 4-methyl substitution offers no significant benefit, while the 7-methyl group is detrimental. This strongly implies that these positions are sterically hindered. The 7-methyl group, in particular, may clash with the protein backbone or a key side chain, forcing the ligand into a less favorable binding conformation and incurring an energetic penalty.
Diagram 2: Structure-Activity Relationship Logic
Caption: Positional impact of methylation on binding affinity.
Part 3: Biological Context and Experimental Validation
Computational predictions, no matter how well-validated, remain hypotheses until confirmed by experiment. The ultimate goal is to understand how these compounds will function in a biological system.
Inhibitor's Role in the HIV Life Cycle
HIV-1 integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. An inhibitor that binds to the active site of integrase, such as our potent 5-methyl-indole-2-carboxylate isomer, would physically block this process.
Diagram 3: HIV-1 Life Cycle and Point of Inhibition
Caption: Site of action for an HIV-1 Integrase inhibitor.
The Imperative of Experimental Validation
The SAR predictions from this docking study provide a clear path forward. The next logical steps involve synthesizing these isomers and evaluating them in biochemical and cellular assays to confirm the computational findings.[16]
-
Biochemical Assays: An in vitro strand transfer assay using recombinant HIV-1 integrase would directly measure the IC₅₀ values of the compounds, confirming their inhibitory potency.
-
Cell-based Assays: An antiviral assay using HIV-1 infected cells would determine the EC₅₀ values, demonstrating the compound's efficacy in a biological context.
Discrepancies between docking scores and experimental results are common and informative.[13] They can point to factors not fully captured by the scoring function, such as ligand-induced conformational changes, the role of solvation, or off-target effects.
Conclusion
This guide has outlined a robust, multi-step process for the comparative docking analysis of structural isomers. By grounding the study in a validated protocol, we can confidently generate hypotheses about the structure-activity relationship of methyl-substituted indole-2-carboxylates. The computational results strongly suggest that substitution at the C5 position is optimal for binding to HIV-1 integrase, likely due to favorable interactions within a hydrophobic sub-pocket. These in silico findings provide a compelling, data-driven rationale for the prioritized synthesis and experimental evaluation of the 5-methyl isomer as a potential therapeutic agent.
References
- Reddit. (2024). Best protein protein docking software to use? Receptor-Protein.
- DNASTAR. (n.d.). NovaDock Molecular Docking Software.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- National Institutes of Health. (n.d.). Force fields for small molecules.
- The Scripps Research Institute. (n.d.). AutoDock.
- YouTube. (2023). Free software for Molecular Docking.
- PubMed Central. (n.d.). Force field optimization guided by small molecule crystal lattice data enables consistent sub-Angstrom protein-ligand docking.
- Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies.
- Baker Lab. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
- ResearchGate. (2020). Experimental and computational investigations of new indole derivatives.
- ACS Publications. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
- National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- OMICS Online. (n.d.). Molecular Docking Studies: The Success Should Overrule the Doubts.
- ResearchGate. (2022). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine.
- National Institutes of Health. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.
- National Institutes of Health. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides.
- PubMed. (2016). Computer-aided Design, Synthesis, and Biological Evaluation of New indole-2-carboxamide Derivatives as PI3Kα/EGFR Inhibitors.
- MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
- PubMed. (2010). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II.
- PubMed. (n.d.). Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses.
- PubMed Central. (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators.
- ResearchGate. (2015). How can I validate a docking protocol?.
- PubMed. (n.d.). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors.
- PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
- National Institutes of Health. (n.d.). A database for large-scale docking and experimental results.
- ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).
- ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- SpringerLink. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- ResearchGate. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors.
Sources
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. longdom.org [longdom.org]
- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 14. reddit.com [reddit.com]
- 15. Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 6-methyl-1H-indole-2-carboxylate
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of synthesized Ethyl 6-methyl-1H-indole-2-carboxylate. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Synthetic Pathway: The Reissert Indole Synthesis
To validate a structure, one must first understand its origin. A common and effective method for preparing indole-2-carboxylates is the Reissert indole synthesis.[1][2] This method is particularly advantageous as it proceeds from readily available starting materials, o-nitrotoluenes, and offers a direct route to the desired substitution pattern.
The synthesis begins with the condensation of 4-methyl-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide. This step forms an ethyl o-nitrophenylpyruvate intermediate. The crucial subsequent step is a reductive cyclization, often employing zinc dust in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.[3][4]
Caption: The Reissert synthesis pathway for this compound.
The Analytical Workflow: A Multi-Technique Approach
Relying on a single analytical method for structural confirmation is fraught with risk. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. The data from these methods are then integrated to build an unassailable case for the proposed structure. Our workflow prioritizes techniques that provide detailed connectivity and environmental information (NMR) and supplements them with methods that confirm functional groups (IR) and molecular weight (MS).
Sources
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 6-methyl-1H-indole-2-carboxylate
Introduction: The Imperative of Selectivity in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] Molecules incorporating this motif have shown efficacy in oncology, infectious diseases, and inflammatory conditions.[3][4] Ethyl 6-methyl-1H-indole-2-carboxylate is one such compound of interest, emerging from early-stage screening as a potential anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[5]
However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being target selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental step in de-risking a drug development program.[6][7]
This guide provides an in-depth, objective comparison of this compound against relevant alternatives. We will dissect its performance using a tiered experimental approach, moving from primary target engagement to broad panel screening and cellular validation. The causality behind each experimental choice is explained, providing a logical framework for assessing the compound's potential as a selective therapeutic agent.
Compound Selection for Comparative Analysis
To contextualize the cross-reactivity profile of our lead compound, a carefully selected panel of comparators is essential.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Lead Compound | The primary subject of this investigation. Its selectivity profile is unknown. |
| Indomethacin | Positive Control / Benchmark | A well-characterized NSAID with a related indole core. Known to be a non-selective COX-1/COX-2 inhibitor.[5] |
| Ethyl 1H-indole-2-carboxylate | Structural Analog | The parent scaffold lacking the 6-methyl group. This allows for assessment of the methyl group's contribution to potency and selectivity.[8][9] |
| Celecoxib | Mechanism-Specific Control | A selective COX-2 inhibitor with a distinct chemical scaffold. Provides a benchmark for high selectivity. |
Experimental Design: A Tiered Approach to Profiling Selectivity
A robust evaluation of cross-reactivity requires a multi-faceted approach. We employ a logical, three-tiered workflow that progressively builds a comprehensive understanding of the compound's interaction profile, from its intended target to the broader proteome.
Rationale for the Tiered Approach
-
Tier 1 (Primary Target Engagement): The foundational step is to confirm that the lead compound engages its intended target and to quantify its potency and initial selectivity. We hypothesize that this compound targets COX enzymes. An in vitro biochemical assay is the cleanest way to measure direct enzyme inhibition without the complexities of a cellular environment.[10] Comparing activity against COX-1 (constitutively expressed, associated with housekeeping functions and GI side effects) and COX-2 (inducible at sites of inflammation) provides the first critical measure of selectivity.
-
Tier 2 (Broad Selectivity Screening): Potency against a primary target is meaningless if the compound interacts with numerous other proteins. Kinases are a major class of drug targets, and unintended kinase inhibition is a common source of off-target effects.[11] Screening against a broad panel of kinases provides a wide-angle view of the compound's promiscuity. A "clean" result in this tier significantly increases confidence in the compound's specificity.
-
Tier 3 (Cellular Functional Validation): In vitro activity must translate to a cellular context.[12] Cell-based assays account for factors like cell permeability, metabolism, and engagement of the target in its native environment. Measuring the downstream product of COX-2 activity, prostaglandin E2 (PGE2), in response to an inflammatory stimulus (like lipopolysaccharide, LPS) provides functional confirmation of the compound's mechanism of action.[13][14]
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human COX-1 and COX-2 enzymes.
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds (this compound, Indomethacin, Ethyl 1H-indole-2-carboxylate, Celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well microplate, add 2 µL of serially diluted test compounds. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 178 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing either purified human COX-1 or COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (substrate).
-
Detection: Monitor the peroxidase activity of the COX enzyme by measuring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at 590 nm over 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Protocol 2: Competitive Binding Kinase Panel Assay
-
Objective: To evaluate the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
-
Methodology: This type of assay is often performed by specialized contract research organizations (CROs).
-
Assay Principle: The assay measures the ability of the test compound to displace a labeled ligand from the ATP-binding site of various kinases.[16][17]
-
Compound Submission: Submit this compound at a high screening concentration (e.g., 10 µM).
-
Screening: The compound is tested against a panel of purified kinases (e.g., 96 representative kinases).
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% at 10 µM) are identified as "hits."
-
Follow-up (Optional): For any identified hits, a full dose-response curve is generated to determine the IC50 value, confirming the off-target interaction and its potency.
-
Protocol 3: Cellular PGE2 Functional Assay
-
Objective: To confirm the on-target functional activity of the compounds by measuring the inhibition of prostaglandin E2 (PGE2) production in a relevant cell model.
-
Methodology:
-
Cell Culture: Culture a suitable cell line, such as murine RAW 264.7 macrophages or human THP-1 monocytes, to an appropriate density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell media. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values by non-linear regression.[13]
-
Results: A Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical data obtained from the experimental protocols described above. This data is for illustrative purposes to guide the interpretation of a cross-reactivity study.
Table 1: Primary Target Potency and Selectivity (IC50, nM)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 850 | 45 | 18.9 |
| Indomethacin | 15 | 25 | 0.6 |
| Ethyl 1H-indole-2-carboxylate | >10,000 | 2,500 | ~4 |
| Celecoxib | 3,000 | 8 | 375 |
Table 2: Broad Kinase Panel Screen (% Inhibition at 10 µM)
| Kinase Target | This compound | Interpretation |
| SRC | 68% | Potential Off-Target Hit |
| LCK | 55% | Potential Off-Target Hit |
| VEGFR2 | 12% | No significant activity |
| EGFR | 8% | No significant activity |
| (...92 other kinases) | <20% | Generally clean profile |
Table 3: Cellular Functional Activity (PGE2 Inhibition IC50, nM)
| Compound | RAW 264.7 Cell PGE2 IC50 (nM) |
| This compound | 150 |
| Indomethacin | 80 |
| Ethyl 1H-indole-2-carboxylate | >20,000 |
| Celecoxib | 35 |
Discussion and Interpretation
The synthesized data provides a nuanced view of this compound's potential.
-
Potency and Primary Selectivity: Our lead compound demonstrates potent inhibition of COX-2 (IC50 = 45 nM), significantly more potent than its parent scaffold, Ethyl 1H-indole-2-carboxylate (IC50 = 2,500 nM). This strongly suggests that the 6-methyl group is critical for high-affinity binding to the target enzyme. The compound shows a nearly 19-fold selectivity for COX-2 over COX-1, which is a favorable profile compared to the non-selective benchmark Indomethacin (Selectivity Index = 0.6). However, it does not reach the high degree of selectivity seen with Celecoxib (Selectivity Index = 375).
-
Off-Target Profile: The kinase screen reveals a potential liability. The inhibition of SRC and LCK, two non-receptor tyrosine kinases, at a 10 µM concentration is a finding that warrants further investigation. While the primary activity is in the nanomolar range, these micromolar off-target activities could become relevant at higher therapeutic doses. This finding underscores the critical importance of broad panel screening to uncover unforeseen interactions that would be missed by only testing the primary target.[11]
-
Cellular Activity: The compound effectively inhibits PGE2 production in a cellular model (IC50 = 150 nM), confirming that its enzymatic inhibitory activity translates into a functional cellular response.[12] The rightward shift in potency from the biochemical assay (45 nM) to the cellular assay (150 nM) is common and can be attributed to factors such as cell membrane permeability and protein binding in the culture medium.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antimicrobial Spectrum of Substituted Indole-2-Carboxylates: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the indole nucleus has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive analysis of the antimicrobial spectrum of substituted indole-2-carboxylates, offering a head-to-head comparison of their efficacy against various microbial pathogens. We will delve into the standardized methodologies for evaluating their activity, present comparative experimental data, and explore the critical structure-activity relationships that govern their antimicrobial potential.
Determining Antimicrobial Efficacy: The Broth Microdilution Method
To quantitatively assess and compare the antimicrobial spectrum of different indole-2-carboxylate derivatives, a standardized and reproducible method is paramount. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of substituted indole-2-carboxylates.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[1]
-
Substituted indole-2-carboxylate stock solutions (in a suitable solvent like DMSO)
-
Bacterial/fungal cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard[1]
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)[1]
-
Microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the indole-2-carboxylate derivatives in the appropriate broth medium directly in the 96-well plates. A typical concentration range to start with could be 256 µg/mL to 0.5 µg/mL.[1]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[1][3]
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. It is crucial to include a positive control (microbes and broth, no compound) and a negative control (broth only) for each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[4] Incubation times may need to be adjusted for slower-growing organisms.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or with a microplate reader.[3]
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Antimicrobial Spectrum of Substituted Indole-2-Carboxylates
The antimicrobial activity of indole-2-carboxylates is significantly influenced by the nature and position of substituents on the indole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal species.
| Compound | Substituent(s) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Methyl Indole-2-carboxylate | None | >128 | 128 | >128 | >128 | >128 |
| Methyl 5-Bromoindole-2-carboxylate | 5-Bromo | 16 | 8 | 64 | 128 | 32 |
| Methyl 5-Nitroindole-2-carboxylate | 5-Nitro | 32 | 16 | 128 | >128 | 64 |
| Ethyl 5-Chloroindole-2-carboxylate | 5-Chloro, 2-Ethyl ester | 32 | 16 | 64 | >128 | 64 |
| Methyl 1-Methylindole-2-carboxylate | 1-Methyl | >128 | >128 | >128 | >128 | >128 |
Note: The MIC values presented in this table are representative and synthesized from typical findings in the literature for illustrative purposes. Actual values can vary based on specific experimental conditions and the strains tested.
Structure-Activity Relationship (SAR) of Antimicrobial Indole-2-Carboxylates
The data reveals clear structure-activity relationships that are crucial for the rational design of more potent antimicrobial indole-2-carboxylates.
-
Substitution at the 5-Position: The unsubstituted indole-2-carboxylate scaffold generally shows weak to no antimicrobial activity. However, the introduction of electron-withdrawing groups at the 5-position, such as halogens (e.g., Bromo, Chloro) or a nitro group, significantly enhances antimicrobial potency, particularly against Gram-positive bacteria. The 5-bromo substitution appears to be particularly effective, yielding lower MIC values.
-
Effect of the Ester Group: While the ester at the 2-position is a defining feature, modifications here can modulate activity and pharmacokinetic properties. The difference between a methyl and an ethyl ester in the examples above does not appear to be dramatic, but other, more complex esters could have a more significant impact.
-
Substitution at the 1-Position (N-substitution): Substitution on the indole nitrogen, for instance with a methyl group, generally leads to a significant decrease or complete loss of antimicrobial activity. This suggests that the N-H proton may be important for binding to the biological target or for membrane transport.
Caption: Structure-Activity Relationships of substituted indole-2-carboxylates.
Proposed Mechanism of Action
While the exact mechanism of action for many indole derivatives is still under investigation, several studies suggest that they may act on multiple targets within the microbial cell. One of the leading hypotheses is the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring allows these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
The enhanced activity of derivatives with electron-withdrawing groups at the 5-position may be attributed to their ability to modulate the electron density of the indole ring, potentially enhancing interactions with membrane components or other cellular targets. The requirement for an unsubstituted N-H group suggests that it might be involved in hydrogen bonding with a target enzyme or with phospholipid head groups in the cell membrane.
Caption: Proposed mechanism of action for antimicrobial indole-2-carboxylates.
Conclusion and Future Perspectives
Substituted indole-2-carboxylates represent a promising class of compounds in the search for new antimicrobial agents. This guide has demonstrated that their antimicrobial spectrum is highly dependent on their substitution pattern, with halogenated derivatives at the 5-position showing particularly noteworthy activity against Gram-positive bacteria. The standardized broth microdilution method provides a reliable framework for comparing the efficacy of newly synthesized derivatives.
Future research should focus on expanding the library of these compounds, exploring a wider range of substituents at various positions to optimize potency and broaden the spectrum of activity, particularly against resistant Gram-negative pathogens. Furthermore, detailed mechanistic studies are required to fully elucidate their molecular targets, which will be instrumental in developing these promising scaffolds into clinically useful drugs.
References
- Frontiers in Microbiology. (2024). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method.
- Scribd. Antimicrobial Susceptibility Testing (AST) According To CLSI Guidelines.
- Taylor & Francis Online. (2020). Synthesis and antimicrobial effects of colloidal gold nanoparticles against prevalent waterborne bacterial pathogens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 6-methyl-1H-indole-2-carboxylate
For researchers and professionals engaged in the fast-paced world of drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of Ethyl 6-methyl-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the modern research laboratory.
Hazard Assessment and Initial Precautions
Understanding the potential hazards of this compound is the foundational step in its safe handling and disposal. Based on data from closely related indole derivatives, this compound should be treated as a hazardous substance.
Anticipated Hazards:
Data from structural analogs such as Methyl 1H-indole-2-carboxylate and Ethyl indole-2-carboxylate suggest the following potential hazards[1][2][3]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Therefore, all waste containing this chemical must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound requires a systematic approach involving segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Solid Waste: Collect un-reusable solid this compound and any grossly contaminated items (e.g., weighing paper, contaminated gloves) in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. It is standard practice to keep halogenated and non-halogenated solvent waste separate.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Step 2: Waste Containment
Proper containment prevents leaks and spills, ensuring the safety of the laboratory environment.
-
Use only appropriate and compatible containers for waste storage, preferably plastic.
-
Ensure containers are in good condition, with no cracks or leaks.
-
Keep waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe waste handling by EHS personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
List all constituents of the waste, including solvents, with their approximate percentages.
-
Indicate the relevant hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.
Step 5: Waste Disposal and Pickup
Follow your institution's specific procedures for hazardous waste pickup.
-
When a waste container is approximately 90% full, submit a request for pickup to your institution's EHS office.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small spills, trained laboratory personnel should use a chemical spill kit to absorb the material. The cleanup materials must then be disposed of as hazardous waste.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS office and emergency response team.
Always ensure that spill cleanup materials are compatible with the spilled chemical and that personnel are wearing appropriate PPE during the cleanup process.
Waste Minimization
A crucial aspect of responsible chemical management is the minimization of waste generation.
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain an accurate inventory of chemicals to avoid unnecessary purchases and the generation of expired chemical waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet.
- PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Clearsynth. (n.d.). Ethyl 6-methylindole-2-carboxylate.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: Methyl indole-2-carboxylate.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: Methyl 1H-indole-7-carboxylate.
- Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet.
- MedChemExpress. (2025, June 26). Ethyl indole-2-carboxylate-SDS.
- Keyingchem. (n.d.). 6-Metyl-1H-indol-2-karboksylsyreetylester 16732-81-3.
- ChemicalBook. (n.d.). Methyl 6-Ethyl-1-methylindole-2-carboxylate CAS#: 2112453-68-4.
- PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2014, September 15). Safety Data Sheet.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- Royal Society of Chemistry. (n.d.). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- ACS Publications. (n.d.). Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. The Journal of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-methyl-1H-indole-2-carboxylate
Immediate Safety and Hazard Assessment
Based on data from close structural analogs, such as methyl 6-methyl-1H-indole-2-carboxylate, we must assume this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.
These potential hazards demand a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact and irritation. Inspect gloves for integrity before each use. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. A respirator may be needed for spill cleanup. |
Procedural Guide: From Preparation to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety. The following step-by-step procedures are designed to guide you through the safe handling of this compound.
Preparation and Donning of PPE
Before handling the compound, ensure your workspace is prepared and you are properly outfitted.
-
Step 1: Workspace Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Step 2: Hand Protection: Wash and dry your hands thoroughly. Select the correct size of nitrile gloves and inspect them for any tears or punctures before wearing.
-
Step 3: Body Protection: Don a clean, buttoned laboratory coat over your personal clothing.
-
Step 4: Eye Protection: Put on your chemical safety goggles. Ensure they fit snugly against your face to provide a complete seal.
Handling this compound
All manipulations of this compound should be performed within a chemical fume hood to mitigate the risk of inhalation.
-
Step 1: Weighing and Transfer: When weighing the solid compound, use a spatula and a tared weigh boat. Avoid creating dust. If transferring a solution, use a calibrated pipette to minimize the risk of splashes.
-
Step 2: In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[2]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
-
Step 3: Doffing of PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Goggles and Lab Coat: Remove your goggles and lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and removing all PPE.
-
Emergency and Spill Response
In the event of a spill, remain calm and follow these procedures.
-
Step 1: Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor.
-
Step 2: Control: For a small, manageable spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Step 3: Contain: Cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Step 4: Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.
-
Step 5: Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour any waste down the drain.
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Safe handling workflow for this compound.
References
- SIGMA-ALDRICH - Durham Tech. Safety Data Sheet for a structurally similar compound.
- Ethyl indole-2-carboxylate 97 3770-50-1 - Sigma-Aldrich.
- mthis compound | C11H11NO2 | CID 4715128 - PubChem.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
